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Foundational

DNL343: A Technical Guide to its Mechanism of Action in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals Executive Summary DNL343 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed to combat neurodegen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2] Chronic activation of the Integrated Stress Response (ISR) is a shared pathological hallmark of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD).[1][3] The ISR's overactivity leads to the suppression of global protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43.[2][4] DNL343 acts as a potent and selective activator of eIF2B, a crucial guanine (B1146940) nucleotide exchange factor that is inhibited during the ISR.[1][2] By activating eIF2B, DNL343 aims to restore normal protein synthesis, dissolve stress granules, and ultimately protect neurons from degeneration.[5] This guide provides an in-depth overview of the mechanism of action of DNL343, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the Integrated Stress Response

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stressors, including viral infection, amino acid deprivation, and the accumulation of misfolded proteins.[1][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, leading to a global reduction in protein synthesis to conserve resources and initiate a transcriptional program aimed at resolving the stress.[3][6] While transient ISR activation is protective, chronic activation, as observed in many neurodegenerative conditions, becomes maladaptive, contributing to cellular dysfunction and death.[1][3]

DNL343 is designed to directly counter this pathological state by activating eIF2B.[1][2] This activation restores the guanine nucleotide exchange activity of eIF2B, thereby increasing the levels of GTP-bound eIF2 available for translation initiation.[3] This, in turn, alleviates the suppression of protein synthesis and promotes the dissolution of stress granules, which are implicated in the sequestration and aggregation of proteins such as TDP-43, a key pathological hallmark in ALS.[2][4]

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Misfolded Proteins Misfolded Proteins ISR Kinases (PERK, GCN2, etc.) ISR Kinases (PERK, GCN2, etc.) Viral Infection Viral Infection Other Stressors Other Stressors eIF2α eIF2α ISR Kinases (PERK, GCN2, etc.)->eIF2α phosphorylates p-eIF2α p-eIF2α eIF2B eIF2B p-eIF2α->eIF2B inhibits ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation promotes Global Protein Synthesis Global Protein Synthesis eIF2B->Global Protein Synthesis enables Neurodegeneration Neurodegeneration ATF4 Translation->Neurodegeneration Global Protein Synthesis->ATF4 Translation suppresses Stress Granule Formation Stress Granule Formation Global Protein Synthesis->Stress Granule Formation prevents TDP-43 Aggregation TDP-43 Aggregation Stress Granule Formation->TDP-43 Aggregation TDP-43 Aggregation->Neurodegeneration DNL343 DNL343 DNL343->eIF2B activates

DNL343 signaling pathway in the context of the ISR.

Preclinical Data

DNL343 has been evaluated in multiple preclinical models of neurodegeneration, demonstrating robust CNS penetration, target engagement, and neuroprotective effects.

Optic Nerve Crush (ONC) Model

The ONC model induces an acute ISR activation and subsequent retinal ganglion cell (RGC) death.[1][2]

Table 1: Efficacy of DNL343 in the Optic Nerve Crush (ONC) Mouse Model [1][2]

ParameterVehicleDNL343 (3 mg/kg)DNL343 (12 mg/kg)
RGC Loss Reduction BaselineSignificant ReductionSignificant Reduction
Axonal Degeneration BaselineNot significantReduced
ISR-dependent Transcripts UpregulatedDose-dependent normalizationDose-dependent normalization
eIF2B Loss-of-Function (LOF) Mouse Model

This genetic model mimics VWMD, characterized by chronic ISR activation and progressive motor dysfunction.[1][2]

Table 2: Prophylactic Efficacy of DNL343 in the eIF2B LOF Mouse Model [1]

ParameterVehicleDNL343 (3 mg/kg)DNL343 (10 mg/kg)
Body Weight Gain StuntedNormalizedNormalized
Plasma NfL Levels ElevatedNormalizedNormalized
Motor Function (Beam Test) ImpairedNormalizedNormalized

Table 3: Therapeutic Efficacy of DNL343 in the eIF2B LOF Mouse Model (Treatment initiated at advanced disease stage) [1][2]

ParameterVehicleDNL343 (10 mg/kg equivalent)
Plasma NfL Levels Markedly ElevatedReversed to wild-type levels
Plasma GFAP Levels ElevatedReversed to wild-type levels
Survival ReducedProlonged

Clinical Data

DNL343 has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and ALS patients, respectively.[7]

Table 4: Pharmacokinetics and Pharmacodynamics of DNL343 in Healthy Volunteers (Phase 1) [7]

ParameterValue
Plasma Half-life 38 - 46 hours
CSF-to-unbound Plasma Ratio 0.66 - 0.92
CHAC1 Attenuation (ISR Biomarker) 66 - 94%
ATF4 Attenuation (ISR Biomarker) 50 - 73%

Topline results from the Phase 2/3 HEALEY ALS Platform Trial indicated that DNL343 was safe and well-tolerated but did not meet the primary endpoint of slowing disease progression as measured by the ALSFRS-R score and survival at 24 weeks.[4] Further analyses of biomarkers such as neurofilament light (NfL) are ongoing.[4]

Experimental Protocols

Optic Nerve Crush (ONC) Model

ONC_Workflow cluster_procedure ONC Procedure cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthesia Optic Nerve Exposure Optic Nerve Exposure Anesthesia->Optic Nerve Exposure Surgical Nerve Crush Nerve Crush Optic Nerve Exposure->Nerve Crush Forceps Post-operative Care Post-operative Care Nerve Crush->Post-operative Care DNL343 Administration DNL343 Administration Daily Dosing Daily Dosing DNL343 Administration->Daily Dosing Vehicle Administration Vehicle Administration Vehicle Administration->Daily Dosing Tissue Collection Retina Collection (2 and 14 days) Daily Dosing->Tissue Collection RNA Extraction RNA Extraction Tissue Collection->RNA Extraction Immunofluorescence Immunofluorescence Tissue Collection->Immunofluorescence Histology Histology Tissue Collection->Histology qRT-PCR qRT-PCR RNA Extraction->qRT-PCR ISR Transcripts RGC Quantification RGC Quantification Immunofluorescence->RGC Quantification Axonal Degeneration Scoring Axonal Degeneration Scoring Histology->Axonal Degeneration Scoring

Workflow for the Optic Nerve Crush (ONC) experiment.
  • Animals: Wild-type mice.[1][2]

  • Procedure: The left optic nerve is surgically exposed and crushed using fine forceps for a controlled duration.[1][2]

  • Treatment: Mice receive once-daily oral gavage of DNL343 (at doses of 3 mg/kg and 12 mg/kg) or vehicle.[1][2]

  • Analysis:

    • ISR Transcripts: Retinas are collected at 2 and 14 days post-crush. RNA is extracted, and the expression of ISR-related genes (e.g., Chac1, Atf3) is quantified by qRT-PCR.[1]

    • RGC Quantification: Retinal flat mounts are stained with antibodies against RGC markers (e.g., Brn3a). The number of surviving RGCs is counted using fluorescence microscopy.[1]

    • Axonal Degeneration: Optic nerve sections are stained to assess axonal integrity and scored for the degree of degeneration.[1]

eIF2B Loss-of-Function (LOF) Mouse Model

eIF2B_LOF_Workflow cluster_model eIF2B LOF Model cluster_treatment Treatment Paradigm cluster_analysis Longitudinal Analysis eIF2B Mutant Mice eIF2B Mutant Mice Prophylactic Pre-symptomatic (10-17 weeks) eIF2B Mutant Mice->Prophylactic Therapeutic Advanced Disease (19-33 weeks) eIF2B Mutant Mice->Therapeutic DNL343 in Chow DNL343 in Chow Prophylactic->DNL343 in Chow Vehicle in Chow Vehicle in Chow Prophylactic->Vehicle in Chow Therapeutic->DNL343 in Chow Therapeutic->Vehicle in Chow Body Weight Body Weight DNL343 in Chow->Body Weight Vehicle in Chow->Body Weight Biomarker Analysis Plasma NfL & GFAP Motor Function Beam Traversal Test Survival Monitoring Survival Monitoring

References

Exploratory

DNL343: A Technical Guide to the Activation of eIF2B and Modulation of the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of DNL343, a novel small molecule activator of the eukaryotic initiation factor 2B (eIF2B). DNL343 is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DNL343, a novel small molecule activator of the eukaryotic initiation factor 2B (eIF2B). DNL343 is under investigation as a potential therapeutic for neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), by targeting the integrated stress response (ISR).[1][2][3][4] This guide will detail the mechanism of action, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction: The Integrated Stress Response and Neurodegeneration

The integrated stress response (ISR) is a fundamental cellular signaling network that is activated by a variety of stress conditions, including protein misfolding, amino acid deprivation, and viral infection.[3] While acute activation of the ISR is a protective mechanism aimed at restoring cellular homeostasis, chronic ISR activation is increasingly implicated in the pathology of neurodegenerative diseases.[2][3] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2), which converts it from a substrate to a potent inhibitor of eIF2B.[3][5]

eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for exchanging GDP for GTP on eIF2, a critical step for the initiation of protein synthesis.[6][7] Inhibition of eIF2B by phosphorylated eIF2 leads to a reduction in global protein translation and, paradoxically, the preferential translation of certain stress-related proteins, such as activating transcription factor 4 (ATF4).[1] This sustained state of translational repression and stress response can lead to the formation of stress granules, which in the context of diseases like ALS, can contain pathological protein aggregates such as TDP-43.[1][8] DNL343 is a brain-penetrant small molecule designed to directly activate eIF2B, thereby counteracting the detrimental effects of chronic ISR activation.[3][4][9]

Mechanism of Action of DNL343

DNL343 acts as a direct activator of eIF2B.[1][9] By binding to the eIF2B complex, DNL343 promotes its GEF activity, even in the presence of phosphorylated eIF2.[3][10] This mechanism is similar to the first-in-class eIF2B activator, ISRIB.[3][10] By restoring the function of eIF2B, DNL343 helps to maintain the pool of active, GTP-bound eIF2, which is necessary for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the subsequent initiation of translation.[7] This leads to a reduction in the downstream markers of ISR activation, such as ATF4 and its target gene, CHAC1, and prevents the formation of stress granules.[1]

Signaling Pathway of the Integrated Stress Response and DNL343 Intervention

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases Cellular Stress Cellular Stress PERK PERK Cellular Stress->PERK PKR PKR Cellular Stress->PKR GCN2 GCN2 Cellular Stress->GCN2 HRI HRI Cellular Stress->HRI eIF2a eIF2α PERK->eIF2a Phosphorylation PKR->eIF2a Phosphorylation GCN2->eIF2a Phosphorylation HRI->eIF2a Phosphorylation eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B Inhibition eIF2B_inhibited eIF2B (Inhibited) eIF2_GTP eIF2-GTP eIF2B->eIF2_GTP GEF Activity ISR_Response ISR Activation (ATF4, CHAC1, Stress Granules) eIF2B_inhibited->ISR_Response DNL343 DNL343 DNL343->eIF2B Activation eIF2_GDP eIF2-GDP eIF2_GDP->eIF2B eIF2_GTP->eIF2_GDP Hydrolysis Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->Ternary_Complex Translation_Initiation Protein Synthesis (Homeostasis) Ternary_Complex->Translation_Initiation

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of DNL343.

Quantitative Data

DNL343 has been characterized in a variety of preclinical and clinical assays to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of DNL343
ParameterAssay SystemValueReference
IC₅₀Stress Granule Formation (TDP-43 positive) in Sodium Arsenite-stressed H4 cells13 nM[9]
Table 2: Clinical Pharmacodynamic Biomarker Modulation
BiomarkerPopulationDose% Inhibition (Range)Reference
CHAC1Healthy Volunteers (Multiple Ascending Doses)Not Specified66 - 94%[1]
ATF4Healthy Volunteers (Multiple Ascending Doses)Not Specified50 - 73%[1]
Table 3: Clinical Pharmacokinetic Properties
ParameterPopulationValueReference
Plasma Half-lifeHealthy Volunteers38 - 46 hours[1]
CSF-to-unbound plasma concentration ratioHealthy Volunteers0.66 - 0.92[1]

Key Experimental Protocols

Detailed proprietary protocols for the experiments conducted by the drug developers are not fully available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely procedures for key assays.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. A common method involves a fluorescence-based approach.

Principle: A fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) is loaded onto purified eIF2. The GEF activity of eIF2B is then measured by monitoring the decrease in fluorescence as the fluorescent GDP is exchanged for unlabeled GTP in the reaction buffer.

Protocol Outline:

  • Preparation of Substrate: Purified eIF2 is incubated with BODIPY-FL-GDP to form the eIF2-BODIPY-FL-GDP complex. Unbound fluorescent GDP is removed via size-exclusion chromatography.

  • Reaction Setup: The reaction is initiated by mixing the eIF2-BODIPY-FL-GDP complex with purified eIF2B in a reaction buffer containing an excess of unlabeled GTP. The reaction is carried out in a microplate format.

  • DNL343 Treatment: To determine the effect of DNL343, the compound is pre-incubated with eIF2B before the addition of the substrate. A dose-response curve is typically generated.

  • Data Acquisition: The fluorescence intensity is monitored over time using a fluorescence plate reader. The rate of fluorescence decay is proportional to the GEF activity of eIF2B.

  • Data Analysis: The initial rates of the reaction are calculated and plotted against the concentration of DNL343 to determine the EC₅₀ value for eIF2B activation.

Experimental Workflow: eIF2B GEF Activity Assay

GEF_Assay_Workflow Start Start Prepare_Substrate Prepare eIF2-BODIPY-FL-GDP (Substrate) Start->Prepare_Substrate Prepare_Enzyme Prepare eIF2B ± DNL343 (Enzyme) Start->Prepare_Enzyme Mix_Reactants Mix Substrate, Enzyme, and excess unlabeled GTP Prepare_Substrate->Mix_Reactants Prepare_Enzyme->Mix_Reactants Monitor_Fluorescence Monitor Fluorescence Decay over time Mix_Reactants->Monitor_Fluorescence Analyze_Data Calculate Reaction Rates and determine EC₅₀ Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based eIF2B GEF activity assay.

In Vivo Model: Optic Nerve Crush (ONC) Injury

The ONC injury model is used to induce acute ISR activation in the central nervous system and assess the neuroprotective effects of compounds like DNL343.[3][10]

Protocol Outline:

  • Animal Model: Adult mice (e.g., C57BL/6J) are used.

  • Anesthesia and Analgesia: Animals are anesthetized, and appropriate analgesics are administered.

  • Surgical Procedure: An incision is made in the skin lateral to the orbit to expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-5 seconds) using fine forceps, taking care not to damage the blood supply. A sham surgery (nerve exposure without crush) is performed on control animals.

  • DNL343 Administration: DNL343 is administered to the treatment group, typically via oral gavage or formulated in chow, at specified doses and time points relative to the injury (e.g., starting 3 hours post-injury and daily thereafter).[9] A vehicle control is administered to the sham and injury control groups.

  • Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 2 or 14 days), animals are euthanized. The retinas and optic nerves are collected.

  • Endpoint Analysis:

    • ISR Biomarker Analysis: Retinal tissue is processed for qPCR or Western blotting to measure the expression of ISR markers like ATF4 and CHAC1.

    • Neuroprotection Assessment: Retinal ganglion cell (RGC) survival is quantified by immunohistochemical staining of retinal flat mounts with RGC-specific markers (e.g., RBPMS). The number of surviving RGCs is compared between treatment and control groups.

Conclusion

DNL343 is a potent, selective, and brain-penetrant activator of eIF2B that effectively inhibits the integrated stress response.[9][11] Preclinical studies have demonstrated its ability to reduce ISR biomarkers and exert neuroprotective effects in models of neurological stress.[3][10] Early clinical data in healthy volunteers and individuals with ALS have shown that DNL343 is generally well-tolerated and achieves target engagement in the CNS, as evidenced by the robust reduction of ISR biomarkers.[1] While the Phase 2/3 HEALEY ALS Platform Trial did not meet its primary endpoint for efficacy in slowing disease progression at 24 weeks, further analyses are ongoing. The continued investigation of DNL343 and the targeting of eIF2B and the ISR represent a promising therapeutic strategy for neurodegenerative diseases.[2][4]

References

Foundational

The Integrated Stress Response and the Therapeutic Potential of DNL343: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, aiming to restore hom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, aiming to restore homeostasis. However, chronic ISR activation is implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). A key regulatory node in this pathway is the eukaryotic initiation factor 2B (eIF2B), a guanine (B1146940) nucleotide exchange factor essential for protein synthesis. Pathological ISR activation, often characterized by the phosphorylation of eIF2α, inhibits eIF2B activity, leading to a global reduction in protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43. DNL343 is a potent, selective, and brain-penetrant small molecule activator of eIF2B, designed to counteract the detrimental effects of chronic ISR activation. This technical guide provides an in-depth overview of the ISR, the mechanism of action of DNL343, and a summary of key preclinical and clinical findings.

The Integrated Stress Response (ISR) Pathway

The ISR is a convergent signaling pathway initiated by at least four different stress-sensing kinases: PERK, GCN2, PKR, and HRI.[1] Each kinase responds to distinct cellular stressors but they all converge on a single event: the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2) at serine 51.[1]

  • PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress, specifically the accumulation of unfolded or misfolded proteins.

  • GCN2 (General control non-derepressible 2): Activated by amino acid deprivation.

  • PKR (Protein kinase R): Activated by viral double-stranded RNA.

  • HRI (Heme-regulated inhibitor): Activated by heme deficiency or oxidative stress.

Phosphorylated eIF2 (p-eIF2) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF).[2] This inhibition reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating protein synthesis. The consequences of eIF2B inhibition are twofold: a general attenuation of global protein synthesis to conserve resources, and the preferential translation of a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. The most well-characterized of these is the activating transcription factor 4 (ATF4).[3]

ATF4 is a master regulator of the transcriptional response to stress, inducing the expression of genes involved in amino acid metabolism, antioxidant defense, and, in cases of prolonged or severe stress, apoptosis.[3][4] Key downstream targets of ATF4 include CHAC1 and GADD34. CHAC1 is a pro-apoptotic factor, while GADD34 is part of a negative feedback loop that dephosphorylates p-eIF2α to restore protein synthesis.[3]

ISR_Pathway cluster_stressors Cellular Stressors cluster_kinases eIF2α Kinases cluster_core_pathway Core ISR Pathway cluster_downstream Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR Oxidative Stress Oxidative Stress HRI HRI Oxidative Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially promotes Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits eIF2B->Global_Translation promotes ATF4_Targets ATF4 Target Gene Expression (e.g., CHAC1, GADD34) ATF4->ATF4_Targets Homeostasis Cellular Homeostasis ATF4_Targets->Homeostasis Apoptosis Apoptosis ATF4_Targets->Apoptosis

Figure 1: The Integrated Stress Response (ISR) Signaling Pathway.

DNL343: A Brain-Penetrant Activator of eIF2B

DNL343 is a small molecule designed to directly activate eIF2B, thereby counteracting the effects of p-eIF2α-mediated inhibition.[2] By binding to and stabilizing the active conformation of the eIF2B complex, DNL343 restores its GEF activity, leading to an increase in the pool of active eIF2-GTP-Met-tRNAi. This, in turn, rescues global protein synthesis and reduces the preferential translation of ATF4.[2][5] The intended therapeutic outcome is the restoration of cellular homeostasis and the prevention of stress granule formation and downstream neurodegeneration.[2][5]

DNL343_Mechanism cluster_pathology Pathological State (Chronic ISR) cluster_intervention Therapeutic Intervention cluster_restored Restored State p_eIF2a p-eIF2α eIF2B_inhibited eIF2B (inhibited) p_eIF2a->eIF2B_inhibited inhibits ATF4_up ↑ ATF4 Translation p_eIF2a->ATF4_up Global_Translation_down ↓ Global Protein Synthesis eIF2B_inhibited->Global_Translation_down eIF2B_active eIF2B (active) eIF2B_inhibited->eIF2B_active ATF4_normal ↓ ATF4 Translation ATF4_up->ATF4_normal Stress_Granules Stress Granule Formation Global_Translation_down->Stress_Granules Neurodegeneration Neurodegeneration Stress_Granules->Neurodegeneration DNL343 DNL343 DNL343->eIF2B_inhibited activates DNL343->ATF4_up reduces Global_Translation_up ↑ Global Protein Synthesis eIF2B_active->Global_Translation_up SG_dissolution Stress Granule Dissolution Global_Translation_up->SG_dissolution Neuroprotection Neuroprotection SG_dissolution->Neuroprotection

Figure 2: Mechanism of Action of DNL343 in the Context of the ISR.

Quantitative Data Summary

Preclinical Data

DNL343 has been evaluated in two key preclinical models of ISR-driven neurodegeneration: an acute optic nerve crush (ONC) injury model and a chronic eIF2B loss-of-function (LOF) mouse model.[2][5]

Table 1: Preclinical Efficacy of DNL343

ModelParameterTreatment GroupResultReference
Optic Nerve Crush ISR mRNA Markers in Retina (2 days post-ONC)VehicleUpregulated[2]
DNL343 (dose-dependent)Dose-dependent reduction[2]
Axonal DegenerationVehicleSevere[2]
DNL343 (12 mg/kg)Reduced degeneration[2]
Retinal Ganglion Cell (RGC) LossVehicleSignificant loss[2]
DNL343 (3 and 12 mg/kg)Significant reduction in RGC loss[2]
eIF2B LOF Mice Motor FunctionVehicleImpaired[6]
DNL343Protected motor function[6]
Neurodegeneration Biomarkers (Plasma NfL and GFAP)VehicleElevated[5]
DNL343Reversed elevation[5]
SurvivalVehiclePremature mortality[5]
DNL343Prolonged survival[5]

Table 2: Preclinical Pharmacokinetics of DNL343

SpeciesParameterValueReference
MouseBrain PenetrationHigh, similar unbound concentrations in plasma and brain[2]
Multiple Preclinical SpeciesOral BioavailabilityHigh[7]
Half-lifeLong[7]
Clinical Data

DNL343 has been evaluated in Phase 1 studies in healthy volunteers (NCT04268784) and ALS patients (NCT05006352), and in a Phase 2/3 study as part of the HEALEY ALS Platform Trial (Regimen G; NCT05842941).[1][3][8][9]

Table 3: Phase 1 Clinical Trial Results (Healthy Volunteers & ALS Patients)

ParameterHealthy VolunteersALS PatientsReference
Pharmacokinetics
Plasma Half-life38–46 hoursNot reported[8][9]
CSF-to-unbound Plasma Ratio0.66–0.92Not reported[8][9]
Pharmacodynamics (Multiple Ascending Doses)
CHAC1 Gene Expression Inhibition66–94%Similar to healthy volunteers[3][8]
ATF4 Protein Inhibition50–73%Similar to healthy volunteers[3][8]
Safety Generally safe and well-tolerated, no serious adverse events.Generally safe and well-tolerated. Most common AEs: headache, fatigue, hypogeusia. One discontinuation due to rash at a higher dose.[3][8]

Table 4: Phase 2/3 HEALEY-ALS Platform Trial (Regimen G) Topline Results

EndpointResultReference
Primary Endpoint
Change in ALSFRS-R and Survival at 24 weeksNot met (no significant difference vs. placebo)[1][9]
Key Secondary Endpoints
Muscle Strength at 24 weeksNot met (no significant difference vs. placebo)[1]
Respiratory Function at 24 weeksNot met (no significant difference vs. placebo)[1]
Biomarker Endpoint
Plasma Neurofilament Light Chain (NfL)No treatment effect observed at 24 weeks or in the 28-week open-label extension[1][10]
Safety Generally safe and well-tolerated[11]

Experimental Protocols

Western Blotting for p-eIF2α and ATF4

This protocol is a generalized procedure based on standard molecular biology techniques.

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α or anti-ATF4) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection ECL Detection wash2->detection imaging Imaging and Quantification detection->imaging end End imaging->end

Figure 3: Generalized Workflow for Western Blot Analysis.
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-eIF2α (Ser51) or ATF4 overnight at 4°C.[12][13][14]

  • Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for ISR Target Genes (e.g., CHAC1)

This protocol is a generalized procedure for gene expression analysis.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or TRIzol reagent.[15][16]

  • cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., CHAC1) and a housekeeping gene (e.g., GAPDH or ACTB), and cDNA template.[15][17]

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[18]

Immunofluorescence for Retinal Ganglion Cells (RGCs)

This protocol is a generalized procedure for staining RGCs in retinal whole mounts.

  • Tissue Preparation: Euthanize the animal and enucleate the eyes. Fix the eyes in 4% paraformaldehyde (PFA).[19][20]

  • Dissection: Dissect the retina from the eyecup and make radial cuts to flatten it.

  • Permeabilization and Blocking: Permeabilize the tissue with Triton X-100 and block non-specific antibody binding with a blocking solution (e.g., containing normal serum).

  • Primary Antibody Incubation: Incubate the retinal whole mount with a primary antibody against an RGC marker, such as β-III tubulin (Tuj1), overnight at 4°C.[19][21][22]

  • Washing: Wash the tissue to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the retina on a slide with mounting medium containing a nuclear stain (e.g., DAPI) and image using a confocal or fluorescence microscope.[23]

  • Quantification: Count the number of stained RGCs in representative fields of view.

Conclusion

DNL343 is a promising therapeutic candidate that targets a key pathological mechanism in neurodegenerative diseases, the chronic activation of the Integrated Stress Response. Preclinical studies have demonstrated its ability to penetrate the CNS, engage its target eIF2B, and exert neuroprotective effects in relevant disease models.[2][5] Phase 1 clinical trials in healthy volunteers and ALS patients have shown that DNL343 is generally safe and well-tolerated, and effectively modulates biomarkers of the ISR.[3][8] However, the Phase 2/3 HEALEY-ALS Platform Trial did not meet its primary efficacy endpoints, indicating that targeting the ISR with DNL343 may not be sufficient to alter the course of disease progression in a broad ALS population at the stage studied.[1][9] Further analyses of the clinical trial data, including biomarker and subgroup analyses, are ongoing and will be crucial for understanding the full therapeutic potential of ISR modulation in neurodegenerative diseases. The robust preclinical data and the successful target engagement in humans provide a strong foundation for future investigations into the role of the ISR in neurodegeneration and the development of next-generation ISR modulators.

References

Exploratory

Preclinical Evidence for DNL343 in ALS Models: An In-depth Technical Guide

Introduction Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological hallmark in over 95% of ALS cases is the cytoplasmic aggregation...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological hallmark in over 95% of ALS cases is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). Cellular stressors, including the presence of these protein aggregates, trigger the Integrated Stress Response (ISR), a conserved signaling pathway. While acute ISR activation is a protective mechanism, chronic activation, as observed in ALS, can impair protein synthesis and promote the formation of stress granules, which are thought to be precursors to pathological TDP-43 aggregates.[1] DNL343 is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the ISR.[2][3] By activating eIF2B, DNL343 aims to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[1][4] This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic hypothesis for DNL343 in various ALS models.

Mechanism of Action: Targeting the Integrated Stress Response

The ISR is a central pathway activated by various cellular stresses. Its activation converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor. This inhibition reduces the availability of the active, GTP-bound eIF2 ternary complex, leading to an attenuation of global protein translation and the formation of stress granules.[3] In preclinical studies, DNL343 has been shown to be a potent and selective activator of eIF2B, directly counteracting the effects of eIF2α phosphorylation and inhibiting the ISR.[5] This mechanism is hypothesized to prevent and reverse the formation of TDP-43-containing stress granules, thereby mitigating a core driver of neurodegeneration in ALS.[6][7][8]

cluster_stress Cellular Stressors cluster_isr Integrated Stress Response (ISR) Core Pathway stress TDP-43 Aggregates Viral Infection ER Stress, etc. eIF2a eIF2α stress->eIF2a Activates ISR Kinases (PERK, GCN2, etc.) peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation eIF2B eIF2B peIF2a->eIF2B Inhibits sg Stress Granule Formation peIF2a->sg TC eIF2-GTP-tRNAiMet (Ternary Complex) eIF2B->TC Activates (GEF activity) translation Global Protein Synthesis TC->translation translation->sg Reduced DNL343 DNL343 DNL343->eIF2B Activates

Caption: DNL343 mechanism of action within the Integrated Stress Response pathway.

Preclinical Efficacy in In Vitro and In Vivo Models

DNL343 has demonstrated efficacy in a range of preclinical models that recapitulate key pathological features of ALS and other neurodegenerative diseases associated with ISR hyperactivation.

Cellular and In Vivo Model Data

The potency and neuroprotective effects of DNL343 have been evaluated in various models, from immortalized cell lines to complex in vivo systems. The compound shows high CNS penetrance and a pharmacokinetic profile that supports once-daily dosing.[5][9][10]

Model TypeSpecific ModelKey FindingsReference
Cellular Models Immortalized cells and iPSC-derived neurons with ALS-linked mutationsInhibits the ISR; prevents and reverses stress granule formation.[2]
In Vivo Model Inducible mouse model of TDP-43 pathologyInhibits the ISR in the brain; transiently slowed progression of locomotor deficits and neurodegeneration.[9][11]
In Vivo Model Optic Nerve Crush (ONC) Injury (Acute Neurodegeneration Model)Reduced CNS ISR activity and neurodegeneration in a dose-dependent manner.[2][3]
In Vivo Model eIF2B Loss of Function (LOF) Mutant (Chronic ISR Hyperactivation Model)Demonstrated neuroprotection, prevented motor dysfunction, and prevented premature mortality. Reversed ISR and neurodegeneration biomarkers even when initiated at a late disease stage.[2][3]
In Vivo Model Vanishing White Matter (VWM) Disease Mouse ModelPreclinical data demonstrated positive effects in this related neurological disorder.[4]

Experimental Protocols

Detailed methodologies were employed to assess the pharmacokinetics, pharmacodynamics, and efficacy of DNL343 in preclinical studies.

Pharmacokinetic (PK) and CNS Penetrance Studies
  • Protocol: Wild-type mice were administered DNL343 either as a single dose via oral gavage (e.g., 62.5 mg/kg) or chronically via formulation in mouse chow.[3] Plasma and brain tissue were collected at various time points to determine unbound drug concentrations.

  • Objective: To evaluate oral bioavailability, half-life, and the ability of DNL343 to cross the blood-brain barrier.

  • Key Result: DNL343 demonstrated high oral bioavailability, a long half-life, and unbound concentrations in the brain that were similar to those in plasma, confirming high CNS penetrance.[3][5]

In Vivo Efficacy Study: Optic Nerve Crush (ONC) Model

This model is used to assess acute neurodegeneration and the neuroprotective potential of therapeutic compounds.

start Mouse Model (e.g., C57BL/6J) step1 Optic Nerve Crush (ONC) Surgical Injury to one eye start->step1 step2 Treatment Administration step1->step2 step3a DNL343 Treatment (e.g., formulated in chow) step2->step3a step3b Vehicle Control step2->step3b step4 Endpoint Analysis (e.g., 5-7 days post-injury) step3a->step4 step3b->step4 step5 Quantification of: - Retinal Ganglion Cell (RGC) survival - ISR Biomarkers (p-eIF2α, ATF4) step4->step5

Caption: Experimental workflow for the Optic Nerve Crush (ONC) in vivo model.
  • Protocol: An optic nerve crush injury is induced intraorbitally in anesthetized mice. Animals are then treated with DNL343 or a vehicle control, often administered through medicated chow. After a set period (e.g., 5-7 days), retinal tissues are harvested.

  • Analysis: Immunohistochemistry is used to quantify the survival of retinal ganglion cells (RGCs). ISR activation is measured by assessing levels of biomarkers such as phosphorylated eIF2α and ATF4.

  • Objective: To determine if DNL343 can protect neurons from acute injury and suppress the associated stress response.

  • Key Result: DNL343 treatment led to a dose-dependent reduction in CNS ISR activity and a decrease in neurodegeneration (i.e., increased RGC survival).[2][3]

In Vivo Efficacy Study: Inducible TDP-43 Mouse Model
  • Protocol: A mouse model with inducible expression of human TDP-43 in the CNS is used. Upon induction, these mice develop TDP-43 pathology, ISR activation, locomotor deficits, and neurodegeneration, mimicking aspects of ALS.[9] Mice are treated with DNL343 or vehicle.

  • Analysis: Locomotor function is assessed using behavioral tests. Brain and spinal cord tissues are analyzed for ISR biomarkers and markers of neurodegeneration.

  • Objective: To evaluate the efficacy of DNL343 in a disease-relevant model of TDP-43 proteinopathy.

  • Key Result: DNL343 was shown to inhibit the ISR in the brain and transiently slow the progression of both locomotor deficits and neurodegeneration.[9][11]

Summary of Preclinical Findings

The preclinical data for DNL343 provide a strong rationale for its investigation as a therapeutic for ALS.

  • Mechanism: DNL343 is a potent, selective, and CNS-penetrant small molecule activator of eIF2B.[2][5]

  • Target Engagement: It effectively inhibits the Integrated Stress Response pathway in both cellular and animal models of neurodegeneration.[2][9][11]

  • Efficacy: In models of acute neuronal injury and chronic ISR hyperactivation, DNL343 demonstrated significant neuroprotective effects.[2][3]

  • Disease Modification: In a disease-relevant TDP-43 mouse model, DNL343 transiently slowed the progression of motor deficits and neurodegeneration.[9]

  • Clinical Translation: The desirable preclinical pharmacokinetic and safety profile supported its progression into clinical trials for ALS.[2][5]

While the subsequent Phase 2/3 HEALEY ALS Platform Trial did not meet its primary or key secondary endpoints for efficacy at 24 weeks, the preclinical evidence clearly established DNL343 as a robust modulator of the ISR.[6][8][12] The data from these foundational studies remain valuable for understanding the role of the ISR in ALS and for the future development of therapies targeting this pathway.

References

Foundational

An In-depth Technical Guide to DNL343: A Novel eIF2B Activator

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to DNL343,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to DNL343, a promising investigational therapeutic for neurodegenerative diseases.

Core Chemical Attributes

DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-chlorophenoxy)-N-(3-(5-((1s,3s)-3-(trifluoromethoxy)cyclobutyl)-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)acetamide
Molecular Formula C₂₀H₁₉ClF₃N₃O₄
Molecular Weight 457.83 g/mol
CAS Number 2278265-85-1
Appearance White to off-white solid

Mechanism of Action: Modulating the Integrated Stress Response

DNL343's therapeutic potential lies in its ability to modulate the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stressors such as viral infection, amino acid deprivation, and endoplasmic reticulum stress.[3][4][5] Chronic activation of the ISR is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[3][6]

The ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which then acts as an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This inhibition leads to a global reduction in protein synthesis and the formation of stress granules, which can contain aggregated proteins like TDP-43, a hallmark of ALS.[2][7]

DNL343 is an activator of eIF2B.[1] By binding to and stabilizing the eIF2B complex, DNL343 enhances its activity, thereby counteracting the effects of eIF2α phosphorylation.[1][3] This leads to the restoration of protein synthesis, the dissolution of stress granules, and a reduction in the accumulation of pathogenic protein aggregates.[2][7]

DNL343_Mechanism_of_Action Stress Cellular Stress peIF2a p-eIF2α Stress->peIF2a activates kinases that phosphorylate eIF2α eIF2a eIF2α Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis eIF2B eIF2B peIF2a->eIF2B inhibits Stress_Granules Stress Granule Formation peIF2a->Stress_Granules eIF2B->eIF2a activates (GEF activity) DNL343 DNL343 DNL343->eIF2B activates

Figure 1: DNL343 activates eIF2B to restore protein synthesis.

Preclinical and Clinical Data

In cellular models, DNL343 has demonstrated potent inhibition of the ISR. In H4 neuroglioma cells stressed with sodium arsenite, DNL343 inhibited the formation of TDP-43-positive stress granules in a dose-dependent manner, with an IC₅₀ of 13 nM.[2]

DNL343 has been evaluated in multiple animal models of neurodegeneration, demonstrating its ability to penetrate the central nervous system and exert its pharmacodynamic effects.

Optic Nerve Crush (ONC) Injury Model: In a mouse model of acute neuronal injury, DNL343 treatment reduced the activation of ISR markers and protected against retinal ganglion cell death.[3][4]

eIF2B Loss-of-Function (LOF) Mouse Model: This model mimics the chronic ISR activation seen in diseases like Vanishing White Matter disease. Prophylactic treatment with DNL343 in these mice prevented the development of motor deficits and reduced neuroinflammation and neurodegeneration biomarkers.[1][3] When administered at a late stage of the disease, DNL343 reversed the elevation of these biomarkers and extended the lifespan of the animals.[3]

DNL343 has been evaluated in Phase 1 and Phase 2/3 clinical trials for the treatment of ALS.

Phase 1 Studies: In healthy volunteers and ALS patients, DNL343 was generally well-tolerated and demonstrated a pharmacokinetic profile supporting once-daily oral dosing. The drug effectively crossed the blood-brain barrier, with cerebrospinal fluid (CSF) concentrations being comparable to unbound plasma concentrations. Robust target engagement was confirmed by the dose-dependent reduction of ISR biomarkers, ATF4 and CHAC1, in peripheral blood mononuclear cells.

Phase 2/3 HEALEY ALS Platform Trial: Topline results from the HEALEY ALS Platform Trial indicated that DNL343 did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at 24 weeks. Key secondary endpoints were also not met.[[“]] Further analyses of the data are ongoing.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

This protocol describes the induction of optic nerve injury in mice to study neurodegeneration and the effects of neuroprotective compounds like DNL343.

ONC_Workflow Anesthesia Anesthetize Mouse (e.g., isoflurane) Incision Lateral Canthotomy and Conjunctival Incision Anesthesia->Incision Exposure Expose Optic Nerve Incision->Exposure Crush Crush Optic Nerve (forceps, defined duration) Exposure->Crush PostOp Post-operative Care (analgesia, monitoring) Crush->PostOp DNL343_Admin DNL343 Administration (e.g., oral gavage) PostOp->DNL343_Admin Analysis Tissue Collection and Analysis (retina, optic nerve) DNL343_Admin->Analysis

Figure 2: Workflow for the Optic Nerve Crush (ONC) model.

Procedure:

  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

  • Perform a lateral canthotomy to increase access to the surgical field.

  • Make a small incision in the conjunctiva to expose the optic nerve.

  • Carefully separate the extraocular muscles to visualize the optic nerve.

  • Using fine forceps, crush the optic nerve for a defined duration (e.g., 5 seconds) at a specific distance from the globe (e.g., 1-2 mm).

  • Ensure that the retinal blood supply is not compromised.

  • Suture the conjunctiva and provide post-operative care, including analgesics.

  • Administer DNL343 or vehicle according to the study design (e.g., once daily oral gavage).

  • At the designated endpoint, euthanize the animals and collect tissues for analysis (e.g., retinal flat mounts for cell counting, optic nerve sections for axon staining).

This model involves the use of genetically engineered mice with reduced eIF2B activity, leading to chronic ISR activation.

Experimental Design:

  • Breed and genotype mice to obtain homozygous eIF2B LOF animals and wild-type littermate controls.

  • Initiate DNL343 treatment at a specified age (prophylactic or therapeutic). DNL343 can be administered via oral gavage or formulated in the chow for long-term studies.

  • Monitor animal health, body weight, and motor function regularly using tests such as the balance beam or rotarod.

  • Collect blood samples periodically for biomarker analysis (e.g., neurofilament light chain, GFAP).

  • At the study endpoint, collect brain and other tissues for analysis of ISR markers (e.g., qPCR for Atf4, Chac1; Western blot for p-eIF2α, ATF4).

This in vitro assay is used to assess the ability of DNL343 to prevent or dissolve stress granules.

Stress_Granule_Assay Cell_Culture Culture Cells (e.g., H4 neuroglioma) Compound_Treatment Treat with DNL343 or Vehicle Cell_Culture->Compound_Treatment Stress_Induction Induce Stress (e.g., Sodium Arsenite) Compound_Treatment->Stress_Induction Fix_Perm Fix and Permeabilize Cells Stress_Induction->Fix_Perm Immunostaining Immunostain for Stress Granule Markers (e.g., G3BP1) and TDP-43 Fix_Perm->Immunostaining Imaging Image Acquisition (Confocal Microscopy) Immunostaining->Imaging Quantification Quantify Stress Granules (number, size, intensity) Imaging->Quantification

Figure 3: Workflow for the Stress Granule Formation Assay.

Procedure:

  • Plate cells (e.g., H4 neuroglioma cells) on coverslips in a multi-well plate.

  • Pre-treat the cells with various concentrations of DNL343 or vehicle for a specified time (e.g., 1 hour).

  • Induce stress by adding a stressor such as sodium arsenite (e.g., 0.5 mM) for a defined period (e.g., 30-60 minutes).

  • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Perform immunocytochemistry using antibodies against a stress granule marker (e.g., G3BP1) and TDP-43.

  • Acquire images using a high-content imager or confocal microscope.

  • Quantify the number, size, and intensity of stress granules per cell using image analysis software.

Quantitative PCR (qPCR):

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan assays with primers specific for ISR target genes such as Atf4 and Chac1.

  • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh, Actb).

Western Blotting:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against ISR markers (e.g., p-eIF2α, total eIF2α, ATF4, CHAC1) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

Conclusion

DNL343 is a well-characterized, brain-penetrant small molecule activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical studies have demonstrated its neuroprotective effects in various models of neurodegeneration. While the recent clinical trial in ALS did not meet its primary efficacy endpoints, the data generated from these studies provide valuable insights into the role of the ISR in neurodegenerative diseases and will inform future drug development efforts targeting this pathway. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the therapeutic potential of ISR modulation.

References

Exploratory

Pharmacokinetics and Brain Penetrance of DNL343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction DNL343 is an investigational, orally administered, small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, orally administered, small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to penetrate the central nervous system (CNS) and inhibit the integrated stress response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and brain penetrance of DNL343, compiling available data from preclinical and clinical studies.

Mechanism of Action: Targeting the Integrated Stress Response

The ISR is a conserved signaling pathway activated by various cellular stressors, leading to the phosphorylation of eIF2α. This phosphorylation converts eIF2 from a substrate to an inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor. The inhibition of eIF2B reduces the availability of the eIF2-GTP-tRNAiMet ternary complex, a crucial component for the initiation of mRNA translation. While acute activation of the ISR is a protective mechanism, chronic activation, as seen in several neurodegenerative diseases, can lead to a sustained suppression of protein synthesis, contributing to neuronal dysfunction and cell death. DNL343 is designed to activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.[2][3][4]

Signaling Pathway of DNL343 Action

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress e.g., Protein Misfolding, Oxidative Stress, Viral Infection eIF2a_Kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->eIF2a_Kinases eIF2a eIF2α eIF2a_Kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits Translation_Repression Global Translation Repression eIF2B->Translation_Repression leads to Translation_Restoration Restoration of Protein Synthesis eIF2B->Translation_Restoration promotes DNL343 DNL343 DNL343->eIF2B activates

Caption: DNL343 activates eIF2B, counteracting ISR-mediated translational repression.

Preclinical Pharmacokinetics and Brain Penetrance

Preclinical studies across various species have demonstrated that DNL343 possesses a favorable pharmacokinetic profile, characterized by a long half-life and high oral bioavailability.[6] A key feature of DNL343 is its high penetrance of the central nervous system. In mouse models, following a single oral gavage dose, the unbound concentrations of DNL343 in the brain were found to be similar to those in the plasma, indicating efficient passage across the blood-brain barrier.[3]

While specific quantitative Cmax, Tmax, and AUC data from these preclinical studies are not publicly available, the consistent findings of good oral bioavailability and high CNS penetration supported the progression of DNL343 into clinical development.

Clinical Pharmacokinetics

The pharmacokinetic profile of DNL343 has been evaluated in Phase 1 and Phase 1b clinical trials in both healthy volunteers and individuals with ALS.[7][8]

Pharmacokinetic Parameters in Humans

The available data from clinical studies are summarized below. DNL343 exhibits dose-dependent plasma concentrations and a long plasma half-life, which is supportive of a once-daily dosing regimen.[7][8]

ParameterValuePopulationStudy Phase
Plasma Half-life (t½) 38–46 hoursHealthy VolunteersPhase 1
Dosing Regimen Support Once-dailyHealthy Volunteers & ALS PatientsPhase 1 & 1b

Note: Specific Cmax, Tmax, and AUC values for different dose levels are not publicly available at this time.

Brain Penetrance in Humans

A critical aspect of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the target tissue. DNL343 has demonstrated extensive distribution into the cerebrospinal fluid (CSF) in clinical trials.[7][8]

Cerebrospinal Fluid (CSF) to Plasma Ratio

The ratio of DNL343 concentration in the CSF to the unbound concentration in plasma is a key indicator of its brain penetrance.

ParameterValuePopulationStudy Phase
CSF-to-Unbound Plasma Ratio 0.66–0.92Healthy VolunteersPhase 1[7][9]
Mean CSF-to-Unbound Plasma Ratio 1.02–1.23ALS PatientsPhase 1b[8][10]

These data indicate that DNL343 effectively crosses the blood-brain barrier and achieves concentrations in the CSF that are comparable to or greater than the unbound concentrations in the plasma.

Experimental Protocols

Preclinical In Vivo Dosing and Sample Collection

A representative preclinical study design involved the administration of DNL343 to mice to assess its effects on the ISR.

Preclinical_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing Oral Gavage or Medicated Chow (e.g., 0, 0.3, 1, 3, 10 mg/kg) Blood_Collection Blood Collection (Plasma) Dosing->Blood_Collection Brain_Collection Brain Tissue Collection Dosing->Brain_Collection PK_Analysis Pharmacokinetic Analysis Blood_Collection->PK_Analysis Brain_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (ISR Biomarkers) Brain_Collection->PD_Analysis

Caption: General workflow for preclinical evaluation of DNL343.

In a prophylactic dosing study in an eIF2B homozygous mouse model, DNL343 was administered via medicated chow to achieve dose equivalents of 0, 0.3, 1, 3, or 10 mg/kg.[2][4] Plasma samples were collected biweekly, and terminal plasma and brain tissue were collected for analysis of DNL343 exposure and ISR biomarkers.[2]

Clinical Study Design (Phase 1)

The Phase 1 study (NCT04268784) was a randomized, placebo-controlled, double-blind trial in healthy volunteers.[7] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of DNL343. Pharmacokinetic assessments involved the collection of plasma and CSF samples at various time points to determine drug concentrations.

Bioanalytical Methods

While specific, detailed protocols for the bioanalytical assays used to quantify DNL343 are not publicly available, it is standard practice in the pharmaceutical industry to use highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in biological matrices like plasma and CSF. These methods are validated to ensure accuracy, precision, and reproducibility.

Conclusion

DNL343 is a brain-penetrant small molecule activator of eIF2B with a pharmacokinetic profile that supports once-daily oral dosing. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and achieve significant concentrations in the CNS. These findings have been confirmed in Phase 1 and 1b clinical trials, where extensive distribution to the CSF was observed in both healthy volunteers and individuals with ALS. The robust brain penetrance of DNL343 is a critical attribute for a therapeutic agent targeting neurodegenerative diseases. Further clinical development is ongoing to evaluate the efficacy and safety of DNL343 in treating ALS.

References

Foundational

DNL343: A Novel eIF2B Activator as a Potential Therapeutic for Vanishing White Matter Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Vanishing White Matter Disease (VWMD) is a rare and fatal genetic leukodystrophy characterized by the progressive loss of b...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vanishing White Matter Disease (VWMD) is a rare and fatal genetic leukodystrophy characterized by the progressive loss of brain white matter. The disease is caused by mutations in any of the five subunits of the eukaryotic initiation factor 2B (eIF2B), a crucial protein complex for protein synthesis and its regulation under cellular stress. These mutations lead to a reduction in eIF2B activity and chronic activation of the Integrated Stress Response (ISR), a cellular pathway that, when prolonged, contributes to apoptosis and neurodegeneration. DNL343 is an investigational, central nervous system (CNS)-penetrant small molecule designed to activate eIF2B, thereby inhibiting the overactive ISR. Preclinical studies in mouse models of VWMD have demonstrated that DNL343 can inhibit the ISR in the brain, prevent neurodegeneration, and improve motor function. Clinical trials in other neurodegenerative diseases have shown that DNL343 is generally well-tolerated and effectively reduces biomarkers of ISR activation. This technical guide provides a comprehensive overview of DNL343 as a potential therapeutic for VWMD, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction to Vanishing White Matter Disease and the Integrated Stress Response

Vanishing White Matter Disease is a devastating genetic disorder caused by mutations in the EIF2B1-5 genes, which encode the five subunits of the eIF2B complex.[1][2] This complex plays a critical role as a guanine (B1146940) nucleotide exchange factor for eIF2, a key step in the initiation of mRNA translation.[2][3] Mutations in eIF2B lead to a reduction in its activity, making individuals highly sensitive to cellular stressors such as fever or trauma, which can trigger a rapid neurological decline.[2][3][4]

A central pathogenic mechanism in VWMD is the chronic activation of the Integrated Stress Response (ISR).[5][6] The ISR is a conserved cellular signaling pathway that is activated by various stressors, including viral infections, amino acid deprivation, and endoplasmic reticulum stress.[7] A key event in the ISR is the phosphorylation of eIF2α, which then inhibits eIF2B activity, leading to a general suppression of protein synthesis to conserve resources and the preferential translation of stress-response proteins, such as ATF4.[3][7] While acute ISR activation is a protective mechanism, chronic activation, as seen in VWMD, becomes maladaptive and contributes to cellular dysfunction and apoptosis, particularly in astrocytes and oligodendrocytes, leading to the characteristic loss of white matter.[1][5][6]

DNL343: A CNS-Penetrant eIF2B Activator

DNL343 is an investigational small molecule that directly activates the eIF2B complex.[1][8] By enhancing eIF2B's guanine nucleotide exchange activity, DNL343 can counteract the inhibitory effect of phosphorylated eIF2α, thereby dampening the chronic ISR activation seen in VWMD.[1][9] DNL343 has been shown to be a potent, selective, and orally bioavailable molecule with excellent penetration into the central nervous system.[1][8] Its mechanism of action offers a targeted approach to address the underlying molecular pathology of VWMD.[1]

Preclinical Evidence in VWMD Models

The therapeutic potential of DNL343 for VWMD is supported by robust preclinical data from various mouse models that recapitulate key features of the human disease, such as eIF2B loss-of-function (LOF) mutations.[1][10][11]

Pharmacokinetics and CNS Distribution

Preclinical studies have demonstrated that DNL343 exhibits favorable pharmacokinetic properties, including a long half-life and high oral bioavailability across different species.[8] Importantly, DNL343 shows extensive distribution into the cerebrospinal fluid (CSF), a critical feature for a drug targeting a neurological disease.[12][13]

Table 1: Preclinical Pharmacokinetics of DNL343

ParameterValueSpeciesReference
Plasma Half-Life 38-46 hoursHealthy Human Volunteers[13]
CSF-to-Unbound Plasma Ratio 0.66–0.92Healthy Human Volunteers[13]
Pharmacodynamic Effects and Biomarker Modulation

Chronic administration of DNL343 in eIF2B mutant mice has been shown to dose-dependently inhibit the ISR in the brain.[1] This is evidenced by the normalization of key ISR biomarkers. Furthermore, DNL343 treatment has been shown to reduce markers of neuroinflammation and neurodegeneration.[1][10]

Table 2: Effect of DNL343 on Biomarkers in eIF2B LOF Mice

BiomarkerEffect of DNL343 TreatmentSignificanceReference
GDF-15 (ISR marker) Dose-dependent reduction in brain mRNA and proteinTranslational relevance; elevated in VWMD patients[1][10]
GFAP (Neuroinflammation marker) Dose-dependent reduction in plasmaTranslational relevance; elevated in VWMD patients[1][10]
NfL (Neurodegeneration marker) Reduction in plasmaTranslational relevance; elevated in VWMD patients[1][10]
TIMP-1 Dose-dependent reduction in brain and CSFMouse model biomarker[1][10]
Efficacy in VWMD Mouse Models

Prophylactic and therapeutic treatment with DNL343 in eIF2B LOF mice has demonstrated significant improvements in disease-related phenotypes. Chronic dosing restored normal body weight, prevented motor function decline, and reduced neurodegeneration.[1] Even when initiated at a late stage of the disease, DNL343 reversed elevations in plasma biomarkers of neurodegeneration and neuroinflammation and prevented premature mortality.[1][10]

Table 3: Efficacy of DNL343 in eIF2B LOF Mouse Model

EndpointOutcomeReference
Body Weight Normalized with chronic treatment[14]
Motor Function Prevented functional decline[1][14]
Neurodegeneration Prevented[1]
Survival Prolonged[10]

Clinical Development and Human Data

While DNL343 has not yet been specifically trialed in VWMD patients, clinical studies in healthy volunteers and patients with Amyotrophic Lateral Sclerosis (ALS), another neurodegenerative disease with evidence of ISR activation, provide valuable insights into its safety, tolerability, and pharmacodynamic effects in humans.[9][12][13]

Safety and Tolerability

Phase 1 and 1b clinical trials (NCT04268784 and NCT05006352) have shown that DNL343 is generally safe and well-tolerated.[9][12][13] The most common side effects reported were headache, fatigue, and a reduced ability to taste (hypogeusia), none of which were rated as serious.[9]

Pharmacokinetics and Pharmacodynamics in Humans

Clinical data confirmed the preclinical findings of a pharmacokinetic profile supporting once-daily oral dosing and excellent CSF distribution.[12][13] Treatment with DNL343 resulted in a robust and dose-dependent reduction of ISR biomarkers, CHAC1 and ATF4, in peripheral blood mononuclear cells (PBMCs) and CSF of study participants.[12][13]

Table 4: Pharmacodynamic Effects of DNL343 in Humans (ALS and Healthy Volunteers)

BiomarkerReductionCohortReference
CHAC1 (gene expression) 66-94%Multiple Ascending Dose (MAD)[13]
ATF4 (protein) 50-73%Multiple Ascending Dose (MAD)[13]

Although a later, large-scale efficacy trial in ALS did not meet its primary endpoints for slowing disease progression, the initial biomarker data confirmed target engagement and ISR inhibition in the CNS.[15][16][17] These findings are highly relevant for the potential application of DNL343 in VWMD, a disease where ISR hyperactivation is a central and causal pathogenic driver.[1][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vivo VWMD Mouse Model Studies
  • Animal Model: Mice with a germline eIF2B loss-of-function (LOF) mutation (e.g., homozygous point mutations in Eif2b4 or Eif2b5) that recapitulate the human VWMD pathology, including motor impairments and deregulated ISR.[1][11]

  • DNL343 Administration: DNL343 is formulated in rodent chow for self-administration to achieve steady-state plasma and brain concentrations equivalent to specific oral gavage doses (e.g., 0.3, 1, 3, or 10 mg/kg).[1]

  • Motor Function Assessment: The Balance Beam test is used to measure sensorimotor coordination. The latency to cross the beam and the number of foot slips are recorded.[11]

  • Biomarker Analysis:

    • Tissue Collection: Brain, CSF, and plasma are collected at the end of the study.

    • mRNA Quantification: Quantitative PCR (qPCR) is used to measure the expression of ISR-related genes (e.g., Gdf15, Gfap) in brain tissue.[1][10]

    • Protein Quantification: Immunoassays such as ELISA or Simoa assays are used to measure protein levels of biomarkers (e.g., GDF-15, GFAP, NfL, TIMP-1) in brain homogenates, CSF, and plasma.[1][10]

Human Clinical Trial Protocols (Phase 1/1b)
  • Study Design: Randomized, double-blind, placebo-controlled trials in healthy volunteers (Phase 1, NCT04268784) and ALS patients (Phase 1b, NCT05006352).[9][12]

  • Dosing: Single ascending doses (SAD) and multiple ascending doses (MAD) of DNL343 administered orally once daily.[13]

  • Pharmacokinetic Analysis: Plasma and CSF samples are collected at various time points to determine DNL343 concentrations using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacodynamic (Biomarker) Analysis:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and CSF is collected via lumbar puncture.

    • ISR Biomarker Measurement:

      • PBMCs are stimulated ex vivo to induce the ISR.

      • CHAC1 gene expression is measured by qPCR.

      • ATF4 protein levels are measured by immunoassay.[13]

Visualizing the Core Concepts

Signaling Pathway: The Integrated Stress Response and DNL343's Mechanism of Action

ISR_DNL343_Mechanism cluster_ISR_Activation ISR Activation cluster_ISR_Consequences ISR Consequences in VWMD Stress Cellular Stress (e.g., ER Stress, Viral Infection) eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_Kinases eIF2a eIF2α eIF2a_Kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation promotes Translation_Initiation Translation Initiation eIF2B->Translation_Initiation activates Protein_Synthesis General Protein Synthesis Translation_Initiation->Protein_Synthesis ISR_Genes ISR Target Genes (CHOP, GADD34, etc.) ATF4_Translation->ISR_Genes Cell_Outcome Cellular Dysfunction & Apoptosis ISR_Genes->Cell_Outcome (chronic) DNL343 DNL343 DNL343->eIF2B activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Experimental Workflow: Preclinical Evaluation of DNL343 in VWMD Mouse Model

Preclinical_Workflow start Start: eIF2B LOF Mouse Model treatment Chronic DNL343 Administration (in chow) start->treatment behavior Motor Function Assessment (e.g., Balance Beam) treatment->behavior sampling Sample Collection (Brain, CSF, Plasma) behavior->sampling biomarker_analysis Biomarker Analysis sampling->biomarker_analysis qpcr qPCR for ISR Gene Expression (e.g., Gdf15) biomarker_analysis->qpcr immunoassay Immunoassay for Protein Levels (e.g., GFAP, NfL) biomarker_analysis->immunoassay data_analysis Data Analysis & Interpretation qpcr->data_analysis immunoassay->data_analysis end End: Efficacy & PD Assessment data_analysis->end Therapeutic_Rationale mutations EIF2B Gene Mutations reduced_activity Reduced eIF2B Activity mutations->reduced_activity chronic_isr Chronic ISR Activation reduced_activity->chronic_isr dnl343 DNL343 pathology VWMD Pathophysiology (Astrocyte/Oligodendrocyte Dysfunction, White Matter Loss) chronic_isr->pathology normalized_isr ISR Inhibition symptoms Clinical Symptoms (Neurological Decline) pathology->symptoms restored_activity eIF2B Activity Activation dnl343->restored_activity restored_activity->normalized_isr therapeutic_effect Potential Therapeutic Benefit (Amelioration of Pathology & Symptoms) normalized_isr->therapeutic_effect

References

Exploratory

DNL343: A Technical Guide to a Novel eIF2B Activator and its Impact on TDP-43 Pathology

For Researchers, Scientists, and Drug Development Professionals Executive Summary DNL343 is an orally available, central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is an orally available, central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2] This mechanism targets the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] In preclinical models, DNL343 has demonstrated the ability to inhibit the ISR, prevent the formation of stress granules that contain TAR DNA-binding protein 43 (TDP-43), and protect neurons from degeneration.[2][3][5] While showing promising target engagement and biomarker modulation in early-phase clinical trials, DNL343 unfortunately did not meet its primary efficacy endpoints in a Phase 2/3 study for ALS.[6][7][8] This technical guide provides an in-depth overview of DNL343, its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction: The Integrated Stress Response and TDP-43 Pathology in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[9] A pathological hallmark in nearly 97% of ALS cases is the mislocalization and aggregation of the RNA-binding protein TDP-43 in the cytoplasm of neurons.[3][10]

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors, such as protein misfolding, viral infection, and nutrient deprivation.[4] A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B.[2][11] This leads to a global reduction in protein synthesis and the formation of stress granules (SGs), which are dense aggregates of proteins and RNAs.[12] While transient SG formation is a protective mechanism, chronic ISR activation and persistent SGs are implicated in neurodegeneration.[3][13] TDP-43 is a key component of these pathological stress granules, and their formation is thought to be a precursor to the irreversible TDP-43 aggregates observed in ALS.[9][13]

DNL343: Mechanism of Action

DNL343 is a potent and selective activator of eIF2B.[1] By binding to and stabilizing the eIF2B complex, DNL343 enhances its GEF activity, even in the presence of phosphorylated eIF2α.[2][11] This restores global protein synthesis and inhibits the formation of stress granules, thereby preventing the sequestration and aggregation of TDP-43.[3][12]

DNL343 Mechanism of Action Stress Cellular Stress (e.g., TDP-43 misfolding) PERK PERK & other eIF2α kinases Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits GEF activity of eIF2B_inactive Inactive eIF2B (bound to p-eIF2α) eIF2B_active Active eIF2B Translation_off Reduced Protein Synthesis eIF2B_inactive->Translation_off SG Stress Granule Formation eIF2B_inactive->SG TDP43_agg TDP-43 Aggregation SG->TDP43_agg DNL343 DNL343 DNL343->eIF2B activates Translation_on Restored Protein Synthesis eIF2B_active->Translation_on SG_dissolved Stress Granule Dissolution eIF2B_active->SG_dissolved TDP43_normal Reduced TDP-43 Aggregation SG_dissolved->TDP43_normal

Caption: DNL343 activates eIF2B to counteract the effects of the Integrated Stress Response.

Preclinical Data

In Vitro Studies

DNL343 has demonstrated potent inhibition of the ISR in various cellular models. In human osteosarcoma (U2OS) cells, DNL343 inhibited the formation of TDP-43 positive stress granules induced by sodium arsenite with a half-maximal inhibitory concentration (IC50) of 13 nM.[1] Furthermore, in immortalized cells and induced pluripotent stem cell (iPSC)-derived neurons with ALS-linked mutations, DNL343 was shown to both prevent and reverse the formation of stress granules.[2][5]

In Vivo Studies

The efficacy of DNL343 has been evaluated in multiple mouse models of neurodegeneration.

  • Optic Nerve Crush (ONC) Model: In an acute injury model, DNL343 administered orally demonstrated a dose-dependent reduction in ISR-dependent transcripts in the retina.[2] At higher doses, DNL343 also reduced axonal degeneration and retinal ganglion cell loss.[2]

  • eIF2B Loss-of-Function (LOF) Mouse Model: In a chronic model of ISR-driven neurodegeneration, DNL343 treatment prevented motor dysfunction and premature death.[1][2] Late-stage intervention with DNL343 reversed elevations in plasma biomarkers of neuroinflammation and neurodegeneration.[14]

  • rNLS8 Mouse Model of TDP-43 Proteinopathy: In an inducible mouse model of TDP-43 pathology, DNL343 transiently slowed the progression of locomotor deficits and neurodegeneration.[15]

Table 1: Summary of Key Preclinical Findings for DNL343

Model SystemKey FindingsReference(s)
H4 CellsInhibited formation of TDP-43 positive stress granules (IC50 = 13 nM).[1]
Immortalized cells and iPSC-derived neurons with ALS mutationsPrevented and reversed stress granule formation.[5]
Optic Nerve Crush (ONC) Mouse ModelDose-dependently inhibited ISR-dependent transcripts. Reduced axonal degeneration and retinal ganglion cell loss at higher doses.[2]
eIF2B Loss-of-Function (LOF) Mouse ModelPrevented motor dysfunction and premature death. Reversed plasma biomarkers of neuroinflammation and neurodegeneration.[1][2][14]
rNLS8 Mouse Model of TDP-43 ProteinopathyTransiently slowed progression of locomotor deficits and neurodegeneration.

Clinical Development

DNL343 has undergone evaluation in Phase 1, Phase 1b, and Phase 2/3 clinical trials.

Phase 1 and Phase 1b Studies

The safety, pharmacokinetics (PK), and pharmacodynamics (PD) of DNL343 were assessed in healthy volunteers (NCT04268784) and in participants with ALS (NCT05006352).[3][4][15]

  • Safety and Tolerability: DNL343 was generally safe and well-tolerated in both healthy volunteers and ALS patients.[3][4]

  • Pharmacokinetics: DNL343 exhibited a plasma half-life of 38–46 hours, supporting once-daily oral dosing.[3] The cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio was between 0.66 and 0.92, indicating extensive CNS penetration.[3]

  • Pharmacodynamics: DNL343 demonstrated robust target engagement by attenuating ISR biomarkers. In multiple ascending dose (MAD) cohorts of healthy volunteers, there was a 66–94% reduction in CHAC1 gene expression and a 50–73% reduction in ATF4 protein levels in peripheral blood mononuclear cells (PBMCs).[3] Similar reductions in ISR biomarkers were observed in ALS participants.[15]

Table 2: Summary of DNL343 Phase 1 and 1b Clinical Trial Data

Study PopulationKey FindingsReference(s)
Healthy Volunteers (NCT04268784)Generally safe and well-tolerated. Plasma half-life of 38–46 hours. CSF-to-unbound plasma ratio of 0.66–0.92. 66–94% reduction in CHAC1 expression. 50–73% reduction in ATF4 protein levels.[3]
ALS Participants (NCT05006352)Generally safe and well-tolerated. Reduced ISR biomarkers in PBMCs and CSF.[15]
Phase 2/3 HEALEY ALS Platform Trial (Regimen G)

DNL343 was evaluated in the HEALEY ALS Platform Trial (NCT04297683), a multi-regimen study designed to accelerate the development of ALS therapies.[6]

  • Primary Endpoint: The trial did not meet its primary endpoint of a statistically significant slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) at 24 weeks.[7][8]

  • Secondary Endpoints: No significant differences were observed in key secondary endpoints, including muscle strength and respiratory function.[7]

  • Biomarkers: No significant differences in neurofilament light (NfL) levels, a biomarker of neuroaxonal damage, were observed between the DNL343 and placebo groups.[13]

  • Safety: DNL343 was found to be safe and generally well-tolerated.[7]

Following these results, the open-label extension of the DNL343 arm was discontinued.[13]

Experimental Protocols

In Vitro Assays

TDP-43 Stress Granule Formation Assay

This assay is used to quantify the formation of TDP-43 positive stress granules in cultured cells.

  • Cell Culture: U2OS cells stably expressing fluorescently tagged TDP-43 are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-incubated with various concentrations of DNL343 or a vehicle control.

  • Stress Induction: Stress granule formation is induced by treating the cells with a stressor, such as sodium arsenite.

  • Imaging: Cells are fixed and imaged using high-content microscopy.

  • Quantification: The number and area of fluorescent TDP-43 granules are quantified using image analysis software.

TDP-43 Stress Granule Assay Workflow Start Start Cell_Culture Culture U2OS cells expressing fluorescent TDP-43 Start->Cell_Culture Compound Pre-incubate with DNL343 or vehicle Cell_Culture->Compound Stress Induce stress with Sodium Arsenite Compound->Stress Imaging Fix and image cells via high-content microscopy Stress->Imaging Quantify Quantify TDP-43 granules (number and area) Imaging->Quantify End End Quantify->End

Caption: Workflow for the in vitro TDP-43 stress granule formation assay.

Measurement of ISR Biomarkers (ATF4 and CHAC1)

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

  • Ex Vivo Stimulation: PBMCs are stimulated with a stressor to induce the ISR.

  • RNA Isolation and qPCR for CHAC1: Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression level of CHAC1 mRNA.

  • Protein Extraction and Western Blot for ATF4: Protein lysates are prepared, and western blotting is performed using an antibody specific for ATF4 to determine its protein levels.

In Vivo Models

Optic Nerve Crush (ONC) Model

This model is used to study acute axonal injury and neurodegeneration.

  • Anesthesia: Mice are anesthetized.

  • Surgical Procedure: The optic nerve is exposed, and a controlled crush injury is applied using fine forceps.

  • Drug Administration: DNL343 or vehicle is administered orally at specified doses and time points.

  • Tissue Collection and Analysis: At the end of the study, retinas and optic nerves are collected for histological and molecular analysis, including quantification of retinal ganglion cell survival and measurement of ISR-dependent transcripts.

Optic Nerve Crush (ONC) Model Workflow Start Start Anesthesia Anesthetize mouse Start->Anesthesia Surgery Expose and crush the optic nerve Anesthesia->Surgery Drug_Admin Administer DNL343 or vehicle orally Surgery->Drug_Admin Tissue_Collection Collect retina and optic nerve Drug_Admin->Tissue_Collection Analysis Histological and molecular analysis Tissue_Collection->Analysis End End Analysis->End

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for DNL343 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals Introduction DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] By activa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] By activating eIF2B, DNL343 inhibits the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4][5] Chronic activation of the ISR can lead to a sustained reduction in protein synthesis, formation of stress granules, and ultimately, neuronal cell death.[6][7] DNL343 has been shown to reverse the effects of ISR activation, including the dissolution of stress granules and associated TDP-43 pathology in cellular models.[6] Preclinical studies in mouse models of neurodegeneration have demonstrated the neuroprotective effects of DNL343, and it has been evaluated in clinical trials for ALS.[1][3][8][9]

These application notes provide a comprehensive guide for the use of DNL343 in primary neuron cultures, a critical in vitro system for studying neuronal function and disease. The protocols outlined below are designed to enable researchers to investigate the mechanism of action and therapeutic potential of DNL343 in a physiologically relevant cellular environment.

Mechanism of Action: The Integrated Stress Response (ISR)

The ISR is a signaling network activated by a variety of cellular stresses, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Four different kinases (PERK, GCN2, PKR, and HRI) converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor. This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including CHAC1. DNL343 activates eIF2B, thereby counteracting the inhibitory effect of p-eIF2α and restoring normal protein synthesis.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral Infection Viral Infection PKR PKR Viral Infection->PKR Oxidative Stress Oxidative Stress HRI HRI Oxidative Stress->HRI eIF2a eIF2α PERK->eIF2a GCN2->eIF2a PKR->eIF2a HRI->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation eIF2B eIF2B peIF2a->eIF2B Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Upregulation ProteinSynthesis Global Protein Synthesis eIF2B->ProteinSynthesis Activation DNL343 DNL343 DNL343->eIF2B Activation StressResponse Stress Response Genes (e.g., CHAC1) ATF4->StressResponse Transcription Experimental_Workflow cluster_assays Assays Start Primary Neuron Culture (7-10 DIV) Pretreat Pre-treatment: DNL343 or Vehicle Start->Pretreat Stress Stress Induction: Tunicamycin Pretreat->Stress Incubate Co-incubation Stress->Incubate Endpoint Endpoint Analysis Incubate->Endpoint WB Western Blot (p-eIF2α, ATF4, CHAC1) Endpoint->WB ICC Immunocytochemistry (Neuronal markers, Stress Granules) Endpoint->ICC Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint->Viability

References

Application

Application Notes and Protocols for DNL343 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical administration of DNL343, a central nervous system (CNS) penetrant activator of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of DNL343, a central nervous system (CNS) penetrant activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of neurological stress and disease. The protocols detailed below are based on established in vivo studies and are intended to guide researchers in designing and executing their own experiments.

Introduction

DNL343 is a small molecule designed to inhibit the Integrated Stress Response (ISR), a key cellular signaling pathway that can contribute to neurodegeneration when chronically activated.[1][2] By activating eIF2B, DNL343 helps to restore normal protein synthesis and mitigate the detrimental effects of cellular stress.[3][4] The following sections provide detailed information on the dosage, administration, and experimental design for in vivo mouse studies using DNL343.

Data Presentation

Table 1: DNL343 Dosage and Administration in Wild-Type Mice (Pharmacokinetic/Pharmacodynamic Studies)
Administration RouteDosage/ConcentrationDosing ScheduleVehicle/FormulationMouse StrainKey Findings
Oral Gavage62.5 mg/kgSingle dose0.5% methylcellulose (B11928114) solution[5]Wild-typeHigh CNS penetrance with similar unbound concentrations in plasma and brain.[1][6]
In-food50, 150, or 500 mg/kg of chowChronic (up to 37 days)PicoLab Mouse Diet 20 (bacon flavored)[6]Wild-typeDose-dependent increase in plasma and brain exposure; well-tolerated.[1][7]
Table 2: DNL343 Dosage and Administration in Optic Nerve Crush (ONC) Mouse Model
Administration RouteDosageDosing ScheduleVehicleMouse StrainKey Findings
Oral Gavage0.75, 3, or 12 mg/kgOnce daily, starting 3 hours post-ONC, for 2 or 14 days[7][8]0.5% methylcellulose solution[5]Wild-typeDose-dependent reduction of ISR activation and neurodegeneration; significant protection of retinal ganglion cells at 3 and 12 mg/kg.[1][7]
Table 3: DNL343 Dosage and Administration in eIF2B Loss-of-Function (LOF) Mouse Model
Administration RouteDosage/ConcentrationDosing ScheduleFormulationMouse StrainKey Findings
In-food (Prophylactic)Equivalent to 0.3, 1, 3, or 10 mg/kg oral gavage dosesChronic, starting at 10-17 weeks of age (pre-symptomatic)[1][9]Medicated rodent chow[9]eIF2B LOFDose-dependent inhibition of ISR activation, prevention of motor dysfunction, and neurodegeneration.[1][9]
In-food (Therapeutic)100 mg/kg of chow (equivalent to 10 mg/kg oral gavage)Chronic, for 4 weeks, starting at 19-26 weeks of age (symptomatic)[1][6][9]Medicated rodent chow[9]eIF2B LOFReversal of plasma biomarkers of neuroinflammation and neurodegeneration, and prevention of premature mortality.[1][9]

Experimental Protocols

Preparation of DNL343 for Oral Gavage

Materials:

  • DNL343 powder

  • 0.5% (w/v) methylcellulose in purified water

  • Glass vials

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of DNL343 powder and place it in a glass vial.

  • Add half the final volume of purified water to the vial.

  • Gently mix the suspension using a stir bar and stir plate.

  • Prepare a 1% (w/v) methylcellulose solution by dissolving methylcellulose in the remaining half of the final volume of purified water.

  • Add the 1% methylcellulose solution to the DNL343 suspension to achieve a final methylcellulose concentration of 0.5%.

  • Continue stirring until a homogenous suspension is achieved. Prepare fresh daily.

Administration of DNL343 via Oral Gavage

Procedure:

  • Accurately weigh each mouse to determine the correct volume of DNL343 suspension to administer.

  • Gently restrain the mouse.

  • Using a proper-sized gavage needle, carefully administer the DNL343 suspension orally.

  • Monitor the animal for a short period after administration to ensure no adverse effects.

Preparation of DNL343-Medicated Chow

Materials:

  • DNL343 powder

  • PicoLab Mouse Diet 20 (bacon flavored, catalog # 5058) or other suitable grain-based rodent diet.

  • A commercial service for pelleting medicated chow (e.g., Bio-Serv) is recommended for homogeneity.

Procedure:

  • Calculate the amount of DNL343 needed based on the target dose in mg/kg of body weight per day and the estimated daily food consumption of the mice (e.g., an estimated 0.1 kg of chow per kg of body weight per day).[6]

  • Provide the DNL343 and specifications to a commercial vendor to blend the compound into the rodent diet and form pellets.

Optic Nerve Crush (ONC) Model and DNL343 Treatment

Procedure:

  • Anesthetize the wild-type mice using an appropriate anesthetic agent.

  • Perform the optic nerve crush procedure on one eye, leaving the contralateral eye as an uninjured control.

  • Three hours after the ONC procedure, begin once-daily oral gavage administration of DNL343 or vehicle.[7][8]

  • Continue daily dosing for the duration of the experiment (e.g., 2 or 14 days).

  • At the end of the study, euthanize the animals and collect tissues (e.g., retinas) for analysis.

eIF2B Loss-of-Function (LOF) Mouse Model and DNL343 Treatment

Procedure for Prophylactic Treatment:

  • At a pre-symptomatic age (e.g., 10-17 weeks), house eIF2B LOF mice and their wild-type littermates in cages with free access to DNL343-medicated or control chow.[1][9]

  • Monitor food intake and body weight regularly.

  • Conduct behavioral and motor function tests at specified intervals.

  • Collect plasma samples periodically to measure biomarkers of neurodegeneration (e.g., neurofilament light chain - NfL).

  • At the end of the study, euthanize the animals and collect brain and other tissues for analysis.

Procedure for Therapeutic Treatment:

  • At a symptomatic age (e.g., 19-26 weeks), begin providing eIF2B LOF mice with DNL343-medicated or control chow.[1][6][9]

  • Follow the monitoring and analysis steps as described for the prophylactic treatment.

Mandatory Visualization

DNL343_Signaling_Pathway cluster_ISR Integrated Stress Response (ISR) cluster_DNL343_action DNL343 Mechanism of Action stress Cellular Stress (e.g., protein misfolding, oxidative stress) kinases ISR Kinases (PERK, GCN2, PKR, HRI) stress->kinases activates eIF2a eIF2α kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits atf4 ATF4 Translation p_eIF2a->atf4 selectively promotes eIF2B_active Active eIF2B translation_initiation Global Protein Translation Initiation eIF2B->translation_initiation promotes DNL343 DNL343 DNL343->eIF2B activates eIF2B_active->translation_initiation restores homeostasis Restoration of Cellular Homeostasis translation_initiation->homeostasis stress_response Stress Response Genes atf4->stress_response upregulates neurodegeneration Neurodegeneration atf4->neurodegeneration contributes to (chronic activation)

Caption: DNL343 signaling pathway in the context of the Integrated Stress Response.

DNL343_ONC_Workflow start Start: Wild-type Mice onc Optic Nerve Crush (ONC) (unilateral) start->onc treatment DNL343 or Vehicle Administration (Oral Gavage, once daily) onc->treatment 3 hours post-surgery timeline Duration: 2 or 14 days treatment->timeline euthanasia Euthanasia & Tissue Collection (Retinas) timeline->euthanasia analysis Analysis: - ISR gene expression - Retinal Ganglion Cell (RGC) survival - Axonal degeneration euthanasia->analysis end End analysis->end

Caption: Experimental workflow for DNL343 treatment in the Optic Nerve Crush (ONC) mouse model.

DNL343_eIF2B_LOF_Workflow start Start: eIF2B LOF Mice prophylactic Prophylactic Treatment (10-17 weeks old) start->prophylactic therapeutic Therapeutic Treatment (19-26 weeks old) start->therapeutic dosing DNL343-Medicated or Control Chow (Chronic administration) prophylactic->dosing therapeutic->dosing monitoring Monitoring: - Body weight - Motor function - Plasma biomarkers (NfL) dosing->monitoring euthanasia Euthanasia & Tissue Collection (Brain) monitoring->euthanasia analysis Analysis: - ISR gene/protein expression - Neuropathology euthanasia->analysis end End analysis->end

Caption: Experimental workflow for DNL343 treatment in the eIF2B Loss-of-Function (LOF) mouse model.

References

Method

Application Notes and Protocols for Studying the Integrated Stress Response with DNL343

For Researchers, Scientists, and Drug Development Professionals Introduction The Integrated Stress Response (ISR) is a fundamental cellular signaling network that is activated by a variety of stress conditions, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Integrated Stress Response (ISR) is a fundamental cellular signaling network that is activated by a variety of stress conditions, including protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1] While acute activation of the ISR is a protective mechanism aimed at restoring cellular homeostasis, chronic ISR activation can be detrimental and has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD).[2][3]

A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[1] Eukaryotic initiation factor 2B (eIF2B) is the guanine (B1146940) nucleotide exchange factor for eIF2 and a critical regulator of this pathway.[3]

DNL343 is a potent, selective, and brain-penetrant small molecule activator of eIF2B.[3][4] By enhancing eIF2B activity, DNL343 can counteract the effects of eIF2α phosphorylation, thereby inhibiting the ISR and preventing the formation of stress granules, which are dense aggregates of proteins and RNAs that form during stress and are a hallmark of TDP-43 pathology in ALS.[5][6] DNL343 has been shown to be neuroprotective in preclinical models and has been evaluated in clinical trials for the treatment of ALS.[2][7]

These application notes provide a summary of the preclinical and clinical data supporting the use of DNL343 as a tool to study the ISR, along with detailed protocols for key experiments.

Data Presentation

Preclinical Efficacy of DNL343
Model SystemStressorKey FindingsBiomarker ChangesReference
eIF2B Loss-of-Function (LOF) Mouse ModelChronic eIF2B mutationExtended survival, reversed elevations in neurodegeneration and neuroinflammation markers, prevented motor function deterioration.↓ Plasma NfL, ↓ Plasma GFAP, Normalized ISR pathway markers in the brain.[2]
Optic Nerve Crush (ONC) Injury Mouse ModelAcute mechanical injuryPrevented retinal ganglion cell (RGC) loss.↓ ISR pathway activation in the retina.[2]
Vanishing White Matter (VWM) Disease Mouse ModeleIF2B mutationNormalized body weight and motor function.↓ ISR gene expression and stress response protein levels in peripheral tissues and brain.[6]
Cellular Models of ALS (iPSC-derived neurons)Various stressorsInhibited the ISR and prevented/reversed stress granule formation.-[2]
Clinical Pharmacokinetics and Pharmacodynamics of DNL343
Study PopulationKey Pharmacokinetic ParametersKey Pharmacodynamic FindingsReference
Healthy Volunteers (Phase 1)Plasma half-life: 38–46 hours, CSF-to-unbound plasma concentration ratio: 0.66–0.92. Supports once-daily oral dosing.Dose-dependent attenuation of ISR biomarkers in stimulated PBMCs: ↓ CHAC1 (66–94%), ↓ ATF4 (50–73%).[5]
ALS Patients (Phase 1b)Consistent with healthy volunteers, showing extensive CSF distribution.Reduced ISR biomarkers in peripheral blood mononuclear cells and CSF.[7]
DNL343 Clinical Trial Results in ALS
TrialPhasePrimary OutcomeKey FindingsReference
NCT042687841Safety and TolerabilityGenerally safe and well-tolerated.[5][5]
NCT050063521bSafety and TolerabilityGenerally safe and well-tolerated.[7][7]
HEALEY ALS Platform Trial (Regimen G)2/3Change in ALSFRS-R and survivalDid not meet primary endpoint of slowing disease progression. Generally well-tolerated.[8][9]

Signaling Pathways and Mechanisms

The Integrated Stress Response (ISR) Pathway

Cellular stresses such as viral infection, amino acid deprivation, ER stress, and oxidative stress activate one of four eIF2α kinases (PKR, GCN2, PERK, HRI).[1][10] These kinases phosphorylate eIF2α, which then inhibits eIF2B, the guanine nucleotide exchange factor for eIF2. This leads to a global decrease in protein synthesis but allows for the preferential translation of ATF4 mRNA. ATF4 is a transcription factor that upregulates genes involved in stress adaptation and, in cases of prolonged stress, apoptosis.[1]

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases stress1 Viral Infection PKR PKR stress1->PKR stress2 Amino Acid Deprivation GCN2 GCN2 stress2->GCN2 stress3 ER Stress PERK PERK stress3->PERK stress4 Oxidative Stress HRI HRI stress4->HRI eIF2a eIF2α PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates HRI->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 peIF2a->ATF4 preferential translation Translation Global Protein Synthesis eIF2B->Translation promotes StressGenes Stress Response Gene Expression ATF4->StressGenes activates

Caption: The Integrated Stress Response (ISR) signaling pathway.

Mechanism of Action of DNL343

DNL343 is a small molecule activator of eIF2B. By binding to and stabilizing the active conformation of the eIF2B complex, DNL343 enhances its guanine nucleotide exchange activity.[11] This enhanced activity helps to overcome the inhibitory effect of phosphorylated eIF2α, thereby restoring global protein synthesis and reducing the translation of ATF4. This leads to the dissolution of stress granules and a reduction in TDP-43 pathology, ultimately promoting neuronal survival.[12]

DNL343_MoA peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 peIF2a->ATF4 preferential translation eIF2B->ATF4 reduces translation of Translation Global Protein Synthesis eIF2B->Translation restores DNL343 DNL343 DNL343->eIF2B activates StressGranules Stress Granule Formation & TDP-43 Pathology ATF4->StressGranules promotes NeuronalSurvival Neuronal Survival Translation->NeuronalSurvival promotes StressGranules->NeuronalSurvival inhibits Experimental_Workflow start Start: In Vivo Model (e.g., ONC) treatment Treatment Groups: - Vehicle - DNL343 (various doses) start->treatment behavioral Behavioral/Functional Assessment (e.g., motor function) treatment->behavioral biomarker Biomarker Analysis: - Plasma/CSF collection - Measure NfL, GDF15, etc. treatment->biomarker histology Histological Analysis: - Tissue collection (brain, retina) - Immunohistochemistry for  neuronal survival and  ISR markers treatment->histology molecular Molecular Analysis: - RNA/protein extraction - qPCR/Western blot for  ISR gene/protein expression treatment->molecular analysis Data Analysis and Interpretation behavioral->analysis biomarker->analysis histology->analysis molecular->analysis end Conclusion: Efficacy of DNL343 analysis->end

References

Application

Protocol for Assessing DNL343 Efficacy in a Preclinical Model of Amyotrophic Lateral Sclerosis (ALS)

Application Note This document provides a detailed protocol for evaluating the in vivo efficacy of DNL343, a central nervous system (CNS) penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B), in...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for evaluating the in vivo efficacy of DNL343, a central nervous system (CNS) penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B), in a preclinical model of amyotrophic lateral sclerosis (ALS). DNL343 is designed to counteract the cellular stress-induced integrated stress response (ISR), a pathway implicated in the pathogenesis of neurodegenerative diseases such as ALS.[1][2][3][4] The protocols outlined herein are intended for researchers, scientists, and drug development professionals.

The experimental design utilizes the well-established SOD1G93A transgenic mouse model of ALS, which recapitulates key features of the human disease, including progressive motor neuron loss and muscle weakness.[5][6][7][8][9][10][11] Efficacy will be assessed through a multi-faceted approach including behavioral monitoring, biomarker analysis, and post-mortem histopathological and biochemical evaluations.

DNL343 Signaling Pathway

DNL343 targets the Integrated Stress Response (ISR), a key cellular pathway that can contribute to neurodegeneration when chronically activated.

DNL343_Pathway Cellular Stress Cellular Stress eIF2a eIF2α peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation eIF2B eIF2B peIF2a->eIF2B Inhibition Translation_Repression Translation Repression & Stress Granule Formation Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Promotes DNL343 DNL343 DNL343->eIF2B Activation Neurodegeneration Neurodegeneration Translation_Repression->Neurodegeneration Neuronal Survival Neuronal Survival Protein Synthesis->Neuronal Survival

DNL343 mechanism of action in the Integrated Stress Response pathway.

Experimental Workflow

A systematic workflow is crucial for the successful execution of this in vivo efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Longitudinal Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing_Initiation DNL343 Dosing Initiation Randomization->Dosing_Initiation Behavioral_Testing Weekly Behavioral Testing (Rotarod, Grip Strength) Dosing_Initiation->Behavioral_Testing Blood_Collection Bi-weekly Blood Collection (NfL Analysis) Dosing_Initiation->Blood_Collection Body_Weight Weekly Body Weight Measurement Dosing_Initiation->Body_Weight Euthanasia Euthanasia & Tissue Collection (Spinal Cord) Behavioral_Testing->Euthanasia Histopathology Histopathology (Nissl Staining, Motor Neuron Count) Euthanasia->Histopathology Biochemistry Biochemistry (Western Blot for ISR markers) Euthanasia->Biochemistry

Overall experimental workflow for assessing DNL343 efficacy in vivo.

Experimental Protocols

Animal Model and Husbandry
  • Model: SOD1G93A transgenic mice and wild-type littermates.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Size: n = 15 mice per group (to account for potential attrition).

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

DNL343 Dosing Regimen

While a specific dosing regimen for DNL343 in SOD1G93A mice is not yet established in published literature, based on effective doses in other neurodegenerative models, a dose-response study is recommended.[9][10]

  • Vehicle Control: Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • DNL343 Dose Groups: 1, 3, and 10 mg/kg.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: From pre-symptomatic stage (e.g., 60 days of age) until a pre-defined endpoint (e.g., significant motor decline or humane endpoint).

Behavioral Assessments

This test assesses motor coordination and balance.[5][10]

  • Apparatus: Accelerating rotarod for mice.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to testing. A training session of placing the mice on the stationary and slowly rotating rod (4 rpm) for 1-2 minutes can be performed a day before the first test.

  • Protocol:

    • Place the mouse on the rotating rod at an initial speed of 4 rpm.

    • Initiate the acceleration protocol (e.g., 4 to 40 rpm over 300 seconds).

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

  • Frequency: Weekly, starting from the initiation of dosing.

This test measures limb muscle strength.

  • Apparatus: Grip strength meter with a wire grid.

  • Protocol:

    • Hold the mouse by the tail and allow it to grasp the grid with its forelimbs.

    • Gently pull the mouse horizontally away from the grid until it releases its grip.

    • The meter records the peak force exerted.

    • Perform three to five consecutive trials and average the results.

  • Frequency: Weekly, starting from the initiation of dosing.

Biomarker Analysis
  • Method: Retro-orbital sinus blood collection under isoflurane (B1672236) anesthesia.[5][6][7][12][13]

  • Protocol:

    • Anesthetize the mouse using an isoflurane chamber.

    • Gently restrain the mouse and insert a capillary tube into the medial canthus of the eye.

    • Collect approximately 100-150 µL of blood into an EDTA-coated microcentrifuge tube.

    • Apply gentle pressure to the eye to stop bleeding.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Frequency: Bi-weekly.

NfL is a biomarker of neuroaxonal damage.

  • Assay: Use a commercially available mouse NfL ELISA kit.

  • Protocol: Follow the manufacturer's instructions for the ELISA kit.

  • Data Analysis: Quantify NfL concentration in plasma samples based on a standard curve.

Endpoint Histopathological and Biochemical Analyses
  • Procedure:

    • At the study endpoint, euthanize mice via transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue in a 30% sucrose (B13894) solution.

    • Embed the lumbar spinal cord in Optimal Cutting Temperature (OCT) compound and freeze.

  • Protocol:

    • Cryosection the lumbar spinal cord (20 µm sections).

    • Mount sections on glass slides.

    • Perform Nissl staining using cresyl violet to visualize motor neurons.

    • Count the number of healthy motor neurons in the ventral horn of the spinal cord using stereological methods.

  • Tissue Preparation: For a separate cohort of animals, collect fresh spinal cord tissue at the endpoint and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize the spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors.[3][14][15]

  • Protocol:

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates (30-50 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key ISR markers (e.g., p-eIF2α, ATF4) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Longitudinal Behavioral Data (Mean ± SEM)

Treatment GroupWeekRotarod Latency (s)Grip Strength (g)Body Weight (g)
Vehicle1
2
...
DNL343 (1 mg/kg)1
2
...
DNL343 (3 mg/kg)1
2
...
DNL343 (10 mg/kg)1
2
...

Table 2: Endpoint Biomarker and Histopathological Data (Mean ± SEM)

Treatment GroupPlasma NfL (pg/mL)Motor Neuron Count (per section)p-eIF2α/total eIF2α Ratio
Vehicle
DNL343 (1 mg/kg)
DNL343 (3 mg/kg)
DNL343 (10 mg/kg)

Conclusion

This comprehensive protocol provides a robust framework for assessing the in vivo efficacy of DNL343 in the SOD1G93A mouse model of ALS. The combination of behavioral, biomarker, and histopathological endpoints will allow for a thorough evaluation of the therapeutic potential of DNL343 in mitigating the progression of ALS-like pathology. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data critical for the continued development of this promising therapeutic candidate.

References

Method

DNL343 Administration in Animal Models of Neurodegeneration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical administration of DNL343, a central nervous system (CNS) penetrant small molecul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of DNL343, a central nervous system (CNS) penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B), in animal models of neurodegeneration. The protocols detailed below are based on published studies and are intended to guide researchers in designing and executing similar experiments.

Abstract

The Integrated Stress Response (ISR) is a cellular signaling pathway that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[1][2][3] DNL343 is an investigational drug that activates eIF2B, a key regulator of the ISR, to restore cellular homeostasis and mitigate neurodegeneration.[4][5][6] Preclinical studies in mouse models of both acute and chronic neurodegeneration have demonstrated the potential of DNL343 to reduce ISR activation, protect against neuronal loss, and improve functional outcomes.[1][2][3] This document outlines the methodologies for administering DNL343 in these models and assessing its therapeutic efficacy.

Mechanism of Action: The Integrated Stress Response and DNL343

Various cellular stresses, such as protein misfolding, viral infection, and nutrient deprivation, can trigger the phosphorylation of the eukaryotic initiation factor 2 alpha subunit (eIF2α).[6][7][8] Phosphorylated eIF2α inhibits eIF2B, its guanine (B1146940) nucleotide exchange factor, leading to a global reduction in protein synthesis and the formation of stress granules.[5][9] While this acute response is protective, chronic ISR activation can lead to apoptosis and neurodegeneration.[1][2][3] DNL343 acts by binding to and stabilizing the eIF2B complex, enhancing its activity even in the presence of phosphorylated eIF2α.[9] This restores protein synthesis, dissolves stress granules, and ultimately protects neurons from cell death.[5][10]

DNL343_Mechanism_of_Action Cellular Stress Cellular Stress eIF2a eIF2a p-eIF2a p-eIF2α eIF2a->p-eIF2a Phosphorylation eIF2B eIF2B p-eIF2a->eIF2B Inhibits Stress Granule Formation Stress Granule Formation p-eIF2a->Stress Granule Formation Promotes Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Promotes Neurodegeneration Neurodegeneration Stress Granule Formation->Neurodegeneration DNL343 DNL343 DNL343->eIF2B Activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated neurodegeneration.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of DNL343 in two key animal models: the acute Optic Nerve Crush (ONC) model and a chronic eIF2B loss-of-function (LOF) mouse model.

Table 1: DNL343 Administration in the Optic Nerve Crush (ONC) Mouse Model

ParameterDetailsReference
Animal Model Wild-type mice[1][2][3]
Injury Optic Nerve Crush (ONC)[1][2][3]
Administration Route Once daily oral gavage[3]
Dosages ≥3 mg/kg[1]
Treatment Duration 2 or 14 days post-ONC[1][3]
Key Outcomes - Dose-dependent reduction in ISR pathway activation in the retina.[1] - Protection against Retinal Ganglion Cell (RGC) loss.[1][1]

Table 2: DNL343 Administration in the eIF2B Loss-of-Function (LOF) Mouse Model

ParameterDetailsReference
Animal Model eIF2B homozygous (HOM) mutant mice[1][3]
Administration Route Self-administered in formulated rodent chow[1][2][3]
Dosages (equivalent) 0.3, 1, 3, or 10 mg/kg oral gavage doses[1][3]
Treatment Duration Prophylactic: 13 weeks (initiated at 10-17 weeks of age) Therapeutic: 4 weeks (initiated at 19-26 weeks of age)[1][3]
Key Outcomes - Inhibition of ISR overactivation in the brain.[1][3] - Restoration of normal body weight.[1][3] - Prevention of functional decline.[1][3] - Prevention of neurodegeneration.[1][3] - Reversal of elevated plasma biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL).[1][2] - Prevention of premature mortality.[1][2][3][1][2][3]

Experimental Protocols

Protocol 1: DNL343 Administration via Oral Gavage (ONC Model)

Objective: To assess the neuroprotective effects of DNL343 in an acute model of neurodegeneration.

Materials:

  • DNL343

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (20-22 gauge, curved)

  • Animal scale

  • Syringes

Procedure:

  • Preparation of DNL343 Solution:

    • Calculate the required amount of DNL343 based on the desired dose and the number of animals.

    • Suspend DNL343 in the vehicle solution to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the DNL343 solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and deliver the solution slowly.

    • Monitor the animal for any signs of distress after administration.

  • Dosing Schedule:

    • Administer DNL343 or vehicle once daily, starting 3 hours after the ONC procedure.[3]

    • Continue dosing for the duration of the experiment (e.g., 2 or 14 days).[1][3]

ONC_Workflow Optic Nerve Crush Surgery Optic Nerve Crush Surgery DNL343 Administration (Oral Gavage) DNL343 Administration (Oral Gavage) Optic Nerve Crush Surgery->DNL343 Administration (Oral Gavage) 3 hours post-surgery Tissue Collection (Retina) Tissue Collection (Retina) DNL343 Administration (Oral Gavage)->Tissue Collection (Retina) Daily for 2 or 14 days Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection (Retina)->Biochemical & Histological Analysis

Caption: Experimental workflow for the ONC model.

Protocol 2: DNL343 Administration via Medicated Chow (eIF2B LOF Model)

Objective: To evaluate the long-term prophylactic and therapeutic efficacy of DNL343 in a chronic neurodegeneration model.

Materials:

  • DNL343

  • Powdered rodent chow

  • Chow pelleting equipment (if preparing in-house) or commercially available custom chow formulation services.

Procedure:

  • Preparation of Medicated Chow:

    • Calculate the amount of DNL343 required to achieve the desired daily dose based on the average daily food consumption of the mice.

    • Thoroughly mix DNL343 with the powdered chow to ensure uniform distribution.

    • Formulate the mixture into pellets.

  • Animal Housing and Feeding:

    • House mice individually or in small groups.

    • Provide the DNL343-formulated chow and water ad libitum.

    • Replace the medicated chow regularly to maintain freshness and potency.

  • Monitoring:

    • Monitor food consumption and body weight regularly to ensure proper dosing and animal health.

    • Collect plasma samples bi-weekly to measure DNL343 exposure.[1][3]

eIF2B_LOF_Workflow eIF2B LOF Mice eIF2B LOF Mice DNL343 Medicated Chow DNL343 Medicated Chow eIF2B LOF Mice->DNL343 Medicated Chow Prophylactic or Therapeutic Behavioral Testing Behavioral Testing DNL343 Medicated Chow->Behavioral Testing Biomarker Analysis (Plasma, CSF, Brain) Biomarker Analysis (Plasma, CSF, Brain) DNL343 Medicated Chow->Biomarker Analysis (Plasma, CSF, Brain) Survival Monitoring Survival Monitoring DNL343 Medicated Chow->Survival Monitoring

Caption: Experimental workflow for the eIF2B LOF model.

Protocol 3: Assessment of Therapeutic Efficacy

Objective: To measure the effects of DNL343 treatment on neurodegeneration and functional outcomes.

1. Behavioral Testing (eIF2B LOF Model):

  • Rotarod Test: To assess motor coordination and balance. Place mice on a rotating rod with increasing speed and record the latency to fall.

  • Grip Strength Test: To measure muscle strength. Allow mice to grasp a wire grid and pull horizontally until they release their grip. Record the peak force.

  • Balance Beam Test: To evaluate fine motor coordination.[5] Have mice traverse a narrow beam and record the time taken and the number of foot slips.

2. Biochemical Analysis:

  • Western Blotting: To measure the levels of ISR pathway proteins (e.g., p-eIF2α, ATF4) and neurodegeneration biomarkers (e.g., GFAP, TIMP-1) in brain tissue lysates.[1]

  • ELISA/Simoa: To quantify levels of neurofilament light chain (NfL) and GFAP in plasma and cerebrospinal fluid (CSF).[1][2]

3. Histological Analysis (ONC Model):

  • Immunohistochemistry: To visualize and quantify the number of surviving Retinal Ganglion Cells (RGCs) in retinal flat mounts using an RGC-specific marker (e.g., RBPMS).

Logical_Relationship DNL343 DNL343 eIF2B Activation eIF2B Activation DNL343->eIF2B Activation ISR Inhibition ISR Inhibition eIF2B Activation->ISR Inhibition Reduced Neuroinflammation Reduced Neuroinflammation ISR Inhibition->Reduced Neuroinflammation Reduced Neurodegeneration Reduced Neurodegeneration ISR Inhibition->Reduced Neurodegeneration Improved Motor Function Improved Motor Function Reduced Neurodegeneration->Improved Motor Function Increased Survival Increased Survival Reduced Neurodegeneration->Increased Survival

Caption: Logical relationship of DNL343's effects.

Conclusion

The administration of DNL343 in animal models of neurodegeneration has demonstrated its potential as a therapeutic agent by targeting the Integrated Stress Response. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of DNL343 and other eIF2B activators in various neurodegenerative disease models. Careful consideration of the animal model, administration route, and outcome measures is crucial for obtaining robust and translatable preclinical data.

References

Application

Application Notes and Protocols for Biomarker Analysis in DNL344 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals Introduction DNL343 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed to activate the eukaryoti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B). By activating eIF2B, DNL343 aims to inhibit the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] The ISR, when chronically activated, can lead to the formation of stress granules and aggregation of proteins like TDP-43, contributing to neuronal dysfunction and death.[5][6] This document provides a detailed overview of the biomarker analysis strategy for DNL343 clinical trials, including quantitative data from completed studies and comprehensive experimental protocols for key biomarker assays.

DNL343 Mechanism of Action and Biomarker Strategy

DNL343's mechanism of action centers on the modulation of the ISR pathway. In response to cellular stress, eIF2α is phosphorylated, which inhibits eIF2B activity, leading to a global reduction in protein synthesis and the preferential translation of stress-induced transcripts like Activating Transcription Factor 4 (ATF4).[7] DNL343 activates eIF2B, thereby restoring normal protein synthesis and reducing the downstream consequences of ISR activation.[4]

The biomarker strategy for DNL343 clinical trials is designed to:

  • Demonstrate target engagement and pharmacodynamic activity: By measuring biomarkers of ISR inhibition.

  • Assess downstream effects on neurodegeneration and neuroinflammation: By measuring established biomarkers of neuronal injury and glial activation.

Quantitative Biomarker Data from DNL343 Clinical Trials

The following tables summarize the key quantitative biomarker findings from the DNL343 clinical development program.

Table 1: Pharmacodynamic Biomarkers of Integrated Stress Response (ISR) Inhibition

BiomarkerMatrixClinical Trial PhaseAnalyteResultCitation
ATF4Peripheral Blood Mononuclear Cells (PBMCs)Phase 1 (Healthy Volunteers)Protein Levels50-73% reduction from baseline[8]
CHAC1Peripheral Blood Mononuclear Cells (PBMCs)Phase 1 (Healthy Volunteers)Gene Expression66-94% reduction from baseline[8]
ATF4Peripheral Blood Mononuclear Cells (PBMCs)Phase 1b (ALS Patients)Protein LevelsRobust inhibition observed[9][10][11]
CHAC1Peripheral Blood Mononuclear Cells (PBMCs)Phase 1b (ALS Patients)Gene ExpressionRobust inhibition observed[9][10][11]

Table 2: Biomarkers of Neurodegeneration and Disease Progression

BiomarkerMatrixClinical Trial PhaseAnalyteResultCitation
Neurofilament Light Chain (NfL)Cerebrospinal Fluid (CSF) / BloodPhase 2/3 (HEALEY ALS Platform Trial)Protein LevelsNo significant treatment effect observed[8][12][13]
ALS Functional Rating Scale-Revised (ALSFRS-R)Clinical AssessmentPhase 2/3 (HEALEY ALS Platform Trial)Clinical ScoreDid not meet primary endpoint of slowing disease progression[8][12][13]
Muscle Strength & Respiratory FunctionClinical AssessmentPhase 2/3 (HEALEY ALS Platform Trial)Clinical MeasuresNo statistically significant difference from placebo[8][12][13]

Experimental Protocols

The following are detailed protocols for the key biomarker assays utilized in the DNL343 clinical trials.

Quantitative PCR (qPCR) for ATF4 and CHAC1 Gene Expression in PBMCs

Objective: To quantify the mRNA expression levels of ISR-regulated genes, ATF4 and CHAC1, in peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

qPCR_Workflow cluster_collection Sample Collection & Processing cluster_rna RNA Extraction & QC cluster_rt_qpcr Reverse Transcription & qPCR Blood_Collection Whole Blood Collection (Sodium Heparin Tubes) PBMC_Isolation PBMC Isolation (Ficoll-Paque Gradient) Blood_Collection->PBMC_Isolation RNA_Extraction RNA Extraction (e.g., TRIzol) PBMC_Isolation->RNA_Extraction RNA_QC RNA Quantification & Purity (Spectrophotometry) RNA_Extraction->RNA_QC RNA_Integrity RNA Integrity Assessment (e.g., Bioanalyzer) RNA_QC->RNA_Integrity cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Integrity->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Figure 1. Workflow for qPCR analysis of ATF4 and CHAC1 in PBMCs.

Materials:

  • Sodium Heparin collection tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • TRIzol™ Reagent or similar RNA extraction kit

  • Nuclease-free water

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR™ Green PCR Master Mix (or similar)

  • Forward and reverse primers for ATF4, CHAC1, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • PBMC Isolation:

    • Collect whole blood in sodium heparin tubes.

    • Within 2 hours of collection, dilute the blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.[14]

  • RNA Extraction:

    • Lyse the PBMC pellet using TRIzol™ Reagent (1 mL per 5-10 x 10^6 cells) and homogenize by pipetting.[15]

    • Add chloroform, mix vigorously, and centrifuge to separate the phases.[15]

    • Transfer the upper aqueous phase to a new tube and precipitate the RNA with isopropanol.[15]

    • Wash the RNA pellet with 75% ethanol (B145695) and air-dry.[15]

    • Resuspend the RNA in nuclease-free water.[15]

  • RNA Quality Control:

    • Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity using automated electrophoresis (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[14]

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers (final concentration 100-200 nM), and cDNA template.

    • Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[16]

    • Include no-template controls and a melt curve analysis to ensure reaction specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes (ATF4, CHAC1) to the reference gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for GDF-15 and FGF-21 in Plasma

Objective: To quantify the protein concentrations of GDF-15 and FGF-21 in human plasma.

Workflow Diagram:

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_readout Data Acquisition & Analysis Sample_Collection Plasma Collection (EDTA or Heparin) Add_Sample Add Standards & Samples to Coated Plate Sample_Collection->Add_Sample Reagent_Prep Prepare Standards, Controls & Buffers Reagent_Prep->Add_Sample Incubate_Capture Incubate & Wash Add_Sample->Incubate_Capture Add_Detection Add Biotinylated Detection Antibody Incubate_Capture->Add_Detection Incubate_Detect Incubate & Wash Add_Detection->Incubate_Detect Add_Enzyme Add Streptavidin-HRP Incubate_Detect->Add_Enzyme Incubate_Enzyme Incubate & Wash Add_Enzyme->Incubate_Enzyme Add_Substrate Add TMB Substrate Incubate_Enzyme->Add_Substrate Develop_Color Incubate in Dark Add_Substrate->Develop_Color Add_Stop Add Stop Solution Develop_Color->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Figure 2. General workflow for a sandwich ELISA.

Materials:

  • Human GDF-15 and FGF-21 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific, or BioVendor)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • EDTA or Heparin plasma samples

Procedure (General Sandwich ELISA Protocol):

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the specific kit manual.[17][18][19][20][21]

    • Allow all reagents to come to room temperature before use.

  • Assay Procedure:

    • Add standards, controls, and diluted plasma samples to the wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with wash buffer.

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the wells.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells.

    • Add TMB substrate solution to each well and incubate in the dark until color develops.

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentrations of GDF-15 and FGF-21 in the samples by interpolating their absorbance values from the standard curve.

Simoa (Single Molecule Array) Assay for Neurofilament Light Chain (NfL) in CSF

Objective: To quantify the concentration of neurofilament light chain (NfL), a marker of neuroaxonal damage, in cerebrospinal fluid (CSF).

Workflow Diagram:

Simoa_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Automated Simoa Assay cluster_readout Signal Detection & Analysis CSF_Collection CSF Collection (Lumbar Puncture) Sample_Dilution Dilute CSF Samples (e.g., 1:100) CSF_Collection->Sample_Dilution Reagent_Loading Load Reagents & Samples onto Simoa Instrument Sample_Dilution->Reagent_Loading Bead_Binding Capture Antibody-Coated Paramagnetic Beads Bind NfL Complex_Formation Biotinylated Detection Antibody Forms Sandwich Bead_Binding->Complex_Formation Enzyme_Labeling Streptavidin-β-galactosidase (SβG) Labeling Complex_Formation->Enzyme_Labeling Well_Sealing Beads are Loaded into Femtoliter-Sized Wells Enzyme_Labeling->Well_Sealing Substrate_Addition Fluorogenic Substrate Added Well_Sealing->Substrate_Addition Signal_Detection Digital Signal Readout ('On' vs 'Off' Wells) Substrate_Addition->Signal_Detection Data_Analysis Calculate Average Enzymes per Bead (AEB) Signal_Detection->Data_Analysis Concentration_Calc Determine NfL Concentration from Standard Curve Data_Analysis->Concentration_Calc

Figure 3. Workflow for Simoa assay for NfL in CSF.

Materials:

  • Quanterix Simoa® NF-light® Advantage Kit

  • Simoa HD-X Analyzer or similar instrument

  • CSF samples, collected via lumbar puncture and stored at -80°C[22]

  • Reagents and consumables as specified by the kit and instrument manufacturer

Procedure:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • Centrifuge samples to pellet any debris.

    • Dilute CSF samples (e.g., 1:100) using the sample diluent provided in the kit.[23]

  • Instrument Setup and Assay Run:

    • Prepare the Simoa instrument according to the manufacturer's instructions.

    • Load the diluted samples, standards, controls, and all required reagents from the kit onto the instrument.

    • Initiate the automated assay protocol on the instrument. The instrument will perform all subsequent steps, including bead-analyte binding, washing, enzyme labeling, and signal detection.[24][25]

  • Data Analysis:

    • The instrument software will automatically calculate the concentration of NfL in the samples based on the standard curve generated during the run.

    • The results are typically reported in pg/mL.

ELISA for Glial Fibrillary Acidic Protein (GFAP) in CSF

Objective: To quantify the concentration of GFAP, a biomarker of astrogliosis, in cerebrospinal fluid (CSF).

Procedure: The protocol for GFAP ELISA in CSF is analogous to the general sandwich ELISA protocol described for GDF-15 and FGF-21.[26][27][28][29][30] Commercially available human GFAP ELISA kits should be used. Key considerations for CSF analysis include:

  • Sample Dilution: CSF samples typically require dilution (e.g., 1:3 or 1:20) in the assay buffer provided with the kit.[26][27]

  • Kit Selection: Use a high-sensitivity ELISA kit validated for use with human CSF.

Signaling Pathway Diagram

The following diagram illustrates the Integrated Stress Response (ISR) pathway and the mechanism of action of DNL343.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases ISR Kinases cluster_eif2 eIF2 Cycle cluster_translation Translational Control cluster_downstream Downstream Effects Stress ER Stress, Viral Infection, Amino Acid Deprivation, Oxidative Stress PERK PERK Stress->PERK PKR PKR Stress->PKR GCN2 GCN2 Stress->GCN2 HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a Phosphorylate PKR->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate HRI->eIF2a Phosphorylate eIF2a_P p-eIF2α eIF2B eIF2B eIF2a_P->eIF2B Inhibits Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation Promotes eIF2B->eIF2a Activates (GEF) eIF2B->Global_Translation Promotes DNL343 DNL343 DNL343->eIF2B Activates ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein ISR_Genes ISR Target Genes (e.g., CHAC1) ATF4_Protein->ISR_Genes Upregulates Apoptosis Apoptosis ISR_Genes->Apoptosis

Figure 4. The Integrated Stress Response (ISR) pathway and the mechanism of action of DNL343.

References

Method

Application Notes and Protocols: Utilizing Lentiviral Models to Evaluate the Efficacy of DNL343

For Researchers, Scientists, and Drug Development Professionals Introduction DNL343 is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] It is unde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL343 is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] It is under investigation as a therapeutic agent for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[4][5][6] The primary mechanism of action of DNL343 is the inhibition of the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, can contribute to neurodegeneration.[1][7][8] A key pathological hallmark of ALS is the aggregation of TAR DNA-binding protein 43 (TDP-43), which is known to activate the ISR.[9][10][11]

These application notes provide a framework for utilizing lentiviral-based cellular models to assess the therapeutic potential of DNL343. Lentiviral vectors are efficient tools for gene delivery to a wide range of cell types, including post-mitotic neurons, enabling the creation of stable cell lines that model key aspects of neurodegenerative disease.[12] Here, we describe protocols for establishing cellular models of ISR activation and TDP-43 proteinopathy and for evaluating the efficacy of DNL343 in these systems.

DNL343: Mechanism of Action and Therapeutic Rationale

The ISR is a conserved cellular stress response pathway activated by various stimuli, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[13] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4).[13][14] While acute ISR activation is protective, chronic activation can lead to apoptosis and cellular dysfunction.

DNL343 activates eIF2B, thereby counteracting the inhibitory effect of p-eIF2α and restoring normal protein synthesis.[1][8] This mechanism is expected to mitigate the detrimental effects of chronic ISR activation observed in neurodegenerative diseases like ALS.

Lentiviral Models for Testing DNL343 Effects

To investigate the efficacy of DNL343 in a controlled in vitro setting, two primary types of lentiviral models are proposed:

  • ISR Activation Model: This model is designed to induce a measurable and reproducible activation of the ISR, allowing for the assessment of DNL343's ability to inhibit this pathway. This can be achieved by lentiviral delivery of shRNA targeting a subunit of eIF2B, thereby genetically inducing the ISR.

  • TDP-43 Proteinopathy Model: This model recapitulates a key pathological feature of ALS by overexpressing mutant TDP-43, leading to its aggregation and subsequent ISR activation.[9][10][11] This model allows for the evaluation of DNL343's effects on both protein aggregation and downstream cellular stress.

Signaling Pathway and Experimental Workflow

DNL343 Mechanism of Action cluster_0 Cellular Stress cluster_1 Integrated Stress Response (ISR) Viral Infection Viral Infection eIF2a eIF2α Viral Infection->eIF2a ER Stress ER Stress ER Stress->eIF2a Amino Acid Deprivation Amino Acid Deprivation Amino Acid Deprivation->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Kinases (PERK, GCN2 etc.) eIF2B eIF2B peIF2a->eIF2B Inhibits ATF4 ATF4 peIF2a->ATF4 Preferential Translation eIF2B->eIF2a Activates (GEF) Translation Global Protein Synthesis eIF2B->Translation Activates StressResponse Stress Response Gene Expression ATF4->StressResponse Induces DNL343 DNL343 DNL343->eIF2B Activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Experimental_Workflow cluster_LV Lentiviral Vector Production cluster_Cell Cell Line Transduction & Treatment cluster_Analysis Analysis of DNL343 Effects Plasmid Lentiviral Plasmid (e.g., sh-eIF2B or mutant TDP-43) Transfection Transfection Plasmid->Transfection Packaging Packaging & Envelope Plasmids Packaging->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Virus Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction TargetCells Target Cells (e.g., Neuronal Cell Line) TargetCells->Transduction Selection Selection/Expansion of Transduced Cells Transduction->Selection Treatment Treat with DNL343 or Vehicle Selection->Treatment WB Western Blot (p-eIF2α, ATF4) Treatment->WB IF Immunofluorescence (TDP-43 aggregates, Stress Granules) Treatment->IF FRA Filter Retardation Assay (TDP-43 aggregates) Treatment->FRA qPCR qPCR (ISR target genes) Treatment->qPCR

Caption: Workflow for testing DNL343 in lentiviral models.

Data Presentation

Table 1: Expected Effects of DNL343 on ISR Markers

MarkerLentiviral ModelExpected Change with DNL343Assay
p-eIF2α/total eIF2αsh-eIF2B or mutant TDP-43Western Blot
ATF4 protein levelssh-eIF2B or mutant TDP-43Western Blot, Immunofluorescence
CHAC1 mRNA levelssh-eIF2B or mutant TDP-43qPCR
GADD34 mRNA levelssh-eIF2B or mutant TDP-43qPCR

Table 2: Expected Effects of DNL343 on TDP-43 Pathology

MarkerLentiviral ModelExpected Change with DNL343Assay
TDP-43 AggregatesMutant TDP-43Immunofluorescence, Filter Retardation Assay
Stress Granule FormationMutant TDP-43Immunofluorescence
Cytoplasmic TDP-43Mutant TDP-43Immunofluorescence

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral stocks using a second-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLKO.1-shRNA targeting eIF2B subunit or a vector expressing mutant TDP-43)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Day 1: Seed HEK293T Cells: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In Tube A, mix 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

    • In Tube B, add transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.

    • Add the DNA-lipid complex to the HEK293T cells.

  • Day 3: Change Media: After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Day 4 & 5: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.

    • Pool the supernatants and filter through a 0.45 µm syringe filter to remove cellular debris.

  • Concentration (Optional but Recommended):

    • Concentrate the viral supernatant by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

    • Resuspend the viral pellet in a small volume of PBS or serum-free medium.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Neuronal Cells

Materials:

  • Target neuronal cell line (e.g., SH-SY5Y, or iPSC-derived neurons)

  • Concentrated lentiviral stock

  • Polybrene

  • Complete growth medium

Procedure:

  • Day 1: Seed Target Cells: Seed target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Day 2: Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare different dilutions of the virus to determine the optimal multiplicity of infection (MOI).

    • Add polybrene to the cell culture medium to a final concentration of 4-8 µg/mL.

    • Add the lentivirus to the cells.

  • Day 3: Change Media: After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Day 4 onwards: Selection and Expansion:

    • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate selection agent to the medium 48-72 hours post-transduction.

    • Expand the stably transduced cell population for subsequent experiments.

Protocol 3: Western Blot for ISR Markers

Materials:

  • Cell lysates from transduced and DNL343-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-eIF2α, Rabbit anti-ATF4, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[15]

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-eIF2α (1:1000), eIF2α (1:1000), ATF4 (1:1000), β-actin (1:5000).[6][15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 4: Immunofluorescence for TDP-43 Aggregates and Stress Granules

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Mouse anti-TDP-43, Rabbit anti-G3BP1 (stress granule marker)

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI

  • Mounting medium

Procedure:

  • Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-TDP-43 1:500, anti-G3BP1 1:500) in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.

  • Counterstaining and Mounting: Stain nuclei with DAPI for 5 minutes, wash, and mount coverslips onto slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number and size of TDP-43 aggregates and stress granules per cell.

Protocol 5: Filter Retardation Assay for TDP-43 Aggregates

This assay quantifies insoluble protein aggregates.[1][2][3]

Materials:

  • Cell lysates

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% SDS, protease inhibitors)

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Primary antibody: Mouse anti-TDP-43

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Sample Preparation: Lyse cells and determine protein concentration. Dilute lysates to equal protein concentrations in lysis buffer containing 2% SDS and 50 mM DTT. Boil samples for 5 minutes.[2]

  • Filtration: Assemble the dot blot apparatus with the cellulose acetate membrane. Apply the lysates to the wells and filter under vacuum.

  • Washing: Wash the membrane with wash buffer (e.g., 0.1% SDS in PBS).

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with anti-TDP-43 antibody.

    • Incubate with HRP-conjugated secondary antibody.

    • Visualize the retained aggregates using ECL.

  • Quantification: Quantify the dot intensities using densitometry software.

Conclusion

The described lentiviral models and associated protocols provide a robust platform for the preclinical evaluation of DNL343. These assays allow for the quantitative assessment of DNL343's ability to inhibit the Integrated Stress Response and mitigate TDP-43 pathology, key mechanisms implicated in the pathogenesis of ALS and other neurodegenerative diseases. The data generated from these studies will be crucial for understanding the therapeutic potential of DNL343 and guiding its further development.

References

Technical Notes & Optimization

Troubleshooting

Optimizing DNL343 Concentration for Cell-Based Assays: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize DNL343 concentrat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize DNL343 concentration for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is DNL343 and what is its mechanism of action?

A1: DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular signaling network that regulates protein synthesis in response to various stressors.[2][4][5] Under stress conditions, the phosphorylation of eIF2α inhibits eIF2B activity, leading to a reduction in global protein synthesis and the formation of stress granules. DNL343 works by activating eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring protein synthesis.[6][7]

Q2: What are the key biomarkers to measure the activity of DNL343?

A2: The primary biomarkers for assessing DNL343 activity are downstream targets of the Integrated Stress Response (ISR). These include Activating Transcription Factor 4 (ATF4) and Cation-Transporting ATPase 13A1 (CHAC1). DNL343 treatment is expected to reduce the expression of these stress-induced genes.[6][8] Another key phenotypic readout is the inhibition of stress granule formation in cells subjected to stressors like sodium arsenite.[1][7]

Q3: What is a typical effective concentration range for DNL343 in cell culture?

A3: DNL343 is a highly potent molecule. An IC50 of 13 nM has been reported for the inhibition of TDP-43-positive stress granule formation in H4 cells treated with sodium arsenite.[1] However, the optimal concentration will vary depending on the cell line, the specific assay, and the nature of the stressor used. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. A starting point for such an experiment could be a range from 1 nM to 1 µM.

Q4: How should I prepare and store DNL343 stock solutions?

A4: DNL343 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To ensure stability, the stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Q5: Can DNL343 be toxic to cells at high concentrations?

A5: While DNL343 is designed to be selective, like any small molecule, it can exhibit off-target effects or cytotoxicity at high concentrations. It is essential to determine the maximum non-toxic concentration in your cell line of interest by performing a cell viability assay (e.g., MTT, CellTiter-Glo®) over the intended duration of your experiment.

Troubleshooting Guides

This section addresses common issues that may be encountered when optimizing DNL343 concentration in cell-based assays.

Issue Possible Cause Suggested Solution
No observable effect of DNL343 1. Concentration is too low: The concentration of DNL343 may be insufficient to activate eIF2B in your specific cell line or under the applied stress conditions. 2. Compound inactivity: The DNL343 stock solution may have degraded. 3. Insufficient stress induction: The level of ISR activation might be too low to observe a significant effect of DNL343. 4. Insensitive assay readout: The chosen assay may not be sensitive enough to detect the changes induced by DNL343.1. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 nM to 10 µM). 2. Prepare a fresh stock solution of DNL343 from a reliable source. 3. Ensure your stressor (e.g., sodium arsenite, thapsigargin) is used at a concentration and duration that robustly induces the ISR, which can be confirmed by measuring ATF4 or CHAC1 expression. 4. Switch to a more direct and sensitive readout of ISR activity, such as quantifying stress granule formation via immunofluorescence or measuring ATF4/CHAC1 mRNA levels by RT-qPCR.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. 2. Inaccurate pipetting: Errors in dispensing cells, DNL343, or assay reagents. 3. Edge effects: Evaporation from the outer wells of a microplate can affect cell growth and compound concentration. 4. Compound precipitation: DNL343 may precipitate out of solution if not properly dissolved in the culture medium.1. Ensure a single-cell suspension before seeding and use a consistent plating technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[9] 4. Visually inspect the media after adding DNL343 to ensure it is fully dissolved. Consider vortexing the diluted solution before adding it to the cells.
Unexpected cytotoxicity 1. Concentration is too high: The concentration of DNL343 may be in a toxic range for your specific cell line. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound instability: DNL343 may be degrading into a toxic byproduct in the culture medium over time.1. Perform a cell viability assay (e.g., MTT) with a range of DNL343 concentrations to determine the non-toxic working range. 2. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.[10] Include a vehicle-only control. 3. Assess the stability of DNL343 in your culture medium under standard incubation conditions. Consider refreshing the medium with freshly diluted DNL343 for long-term experiments.[11]
Effect of DNL343 diminishes over time 1. Compound degradation: DNL343 may not be stable in the cell culture medium for the entire duration of the experiment. 2. Cellular adaptation: Cells may adapt to the presence of the compound, leading to a reduced response over time.1. Check the stability of DNL343 in your specific media and incubation conditions. Consider refreshing the media with new compound at regular intervals for long-term experiments.[10][11] 2. Perform a time-course experiment to identify the optimal time point for observing the maximum effect.

Data Presentation

Table 1: Example Dose-Response of DNL343 on Stress Granule Formation
DNL343 Concentration (nM)Stressor (e.g., 0.5 mM Sodium Arsenite)% Cells with Stress Granules (Mean ± SD)
0 (Vehicle)-< 1%
0 (Vehicle)+85 ± 5%
1+70 ± 7%
10+45 ± 6%
13 (IC50) + 50% (Calculated) [1]
100+15 ± 4%
1000+< 5%

Note: The data in this table is illustrative and should be replaced with your own experimental results.

Table 2: Example Dose-Response of DNL343 on ISR Biomarker Expression
DNL343 Concentration (nM)Stressor (e.g., 1 µM Thapsigargin)ATF4 mRNA Fold Change (vs. Unstressed)CHAC1 mRNA Fold Change (vs. Unstressed)
0 (Vehicle)-1.01.0
0 (Vehicle)+12.525.0
1+10.220.1
10+6.813.5
100+2.55.2
1000+1.21.8

Note: The data in this table is illustrative and should be replaced with your own experimental results.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of DNL343 using an MTT Assay

Objective: To determine the highest concentration of DNL343 that does not induce cytotoxicity in the chosen cell line over the desired experimental duration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • DNL343 stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of DNL343 in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle-only control (containing the same final concentration of DMSO as the highest DNL343 concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DNL343 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is your optimal non-toxic concentration.

Protocol 2: Assessing DNL343 Efficacy by Monitoring Stress Granule Formation

Objective: To determine the effective concentration of DNL343 for inhibiting stress granule formation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glass coverslips in a 24-well plate

  • DNL343 stock solution

  • Stress-inducing agent (e.g., Sodium Arsenite, Thapsigargin)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a stress granule marker (e.g., G3BP1)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • DNL343 Pre-treatment: Pre-treat the cells with a range of non-toxic concentrations of DNL343 (determined in Protocol 1) for 1-2 hours. Include a vehicle control.

  • Stress Induction: Add the stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30-60 minutes) to the wells. Include a "no stress" control.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with the primary antibody against the stress granule marker overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with stress granules for each condition. The effective concentration of DNL343 should show a significant reduction in the percentage of cells with stress granules compared to the stressed control.

Visualizations

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress e.g., ER Stress, Oxidative Stress, Viral Infection eIF2alpha_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->eIF2alpha_kinases Activates eIF2alpha eIF2α eIF2alpha_kinases->eIF2alpha Phosphorylates p_eIF2alpha p-eIF2α eIF2B eIF2B p_eIF2alpha->eIF2B Inhibits Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis Promotes Stress_Granules Stress Granule Formation eIF2B->Stress_Granules Inhibits ATF4 ATF4 Translation eIF2B->ATF4 Inhibits DNL343 DNL343 DNL343->eIF2B Activates DNL343_Optimization_Workflow start Start: Optimizing DNL343 Concentration protocol1 Protocol 1: Determine Max Non-Toxic Concentration (e.g., MTT Assay) start->protocol1 protocol2 Protocol 2: Dose-Response for Efficacy (e.g., Stress Granule Assay) protocol1->protocol2 data_analysis Data Analysis: Determine EC50 and Optimal Concentration Range protocol2->data_analysis troubleshooting Troubleshooting: Address any issues (e.g., no effect, high variability) data_analysis->troubleshooting troubleshooting->protocol1 Re-optimize main_experiment Proceed with Main Experiment using Optimized Conditions troubleshooting->main_experiment Issues Resolved

References

Optimization

DNL343 Technical Support Center: Off-Target Effects and Toxicity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects and toxicity of DNL343, an i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects and toxicity of DNL343, an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B).

Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of DNL343?

A1: Based on preclinical screening, DNL343 has a favorable off-target profile. In a comprehensive off-target screening panel (Cerep panel), no significant off-target effects were observed.[1][2] This suggests a high degree of selectivity for its intended target, eIF2B. For researchers investigating potential off-target activities, it is recommended to perform specific binding or functional assays for any targets of concern that may not have been included in standard screening panels.

Q2: What are the reported adverse events for DNL343 in clinical trials?

A2: DNL343 has been generally well-tolerated in Phase 1, 1b, and 2/3 clinical trials.[3][4][5][6] The most commonly reported adverse events in a Phase 1 study in healthy volunteers were mild and included headache, fatigue, and dizziness. In a Phase 1b study involving ALS patients, the most common side effects were headache, fatigue, and hypogeusia (a reduced ability to taste).[3] One patient in the higher dose group of the Phase 1b study discontinued (B1498344) due to a rash.[3] No serious adverse events have been directly attributed to DNL343 in the publicly available data.

Q3: What preclinical toxicity studies have been conducted on DNL343?

A3: Preclinical safety and tolerability of DNL343 have been assessed in multiple in vivo models, including optic nerve crush (ONC) and eIF2B loss-of-function (LOF) mouse models.[1][7] In these studies, chronic administration of DNL343 was well-tolerated, with no adverse effects on body weight observed.[1][7] Furthermore, in a non-human primate model (cynomolgus monkey), DNL343 administration did not result in QT prolongation or any functional cardiac changes.[1]

Q4: How can I assess the on-target activity of DNL343 in my experiments?

A4: The on-target activity of DNL343 can be confirmed by measuring the modulation of biomarkers of the Integrated Stress Response (ISR). Key biomarkers that are downstream of eIF2B activation include Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP)-activated transcription factor (CHAC1). In clinical studies, DNL343 has been shown to reduce the expression of ATF4 protein and CHAC1 gene expression in peripheral blood mononuclear cells (PBMCs).[3][8]

Troubleshooting Guides

Problem: Unexpected Cellular Toxicity Observed in vitro
  • Possible Cause 1: High Concentration of DNL343.

    • Troubleshooting: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. While DNL343 has a good safety profile, very high concentrations of any small molecule can lead to non-specific effects.

  • Possible Cause 2: Cell Line Sensitivity.

    • Troubleshooting: Different cell lines may have varying sensitivities to small molecule inhibitors. Consider testing DNL343 in a different, well-characterized cell line to confirm if the observed toxicity is cell-line specific.

  • Possible Cause 3: Off-Target Effects in a Novel System.

    • Troubleshooting: While broad off-target effects have not been reported, your specific experimental system might express a unique protein that interacts with DNL343. If you suspect an off-target effect, consider performing a proteome-wide thermal shift assay (CETSA) or a similar unbiased screen to identify potential off-target binders in your system.

Problem: Inconsistent Biomarker (ATF4/CHAC1) Results
  • Possible Cause 1: Suboptimal Assay Conditions.

    • Troubleshooting: Ensure that your protocol for measuring ATF4 (e.g., Western blot, ELISA) or CHAC1 (e.g., qPCR) is optimized and validated for your experimental system. Refer to the "Experimental Protocols" section for a general methodology.

  • Possible Cause 2: Timing of Measurement.

    • Troubleshooting: The induction of ISR biomarkers can be transient. Perform a time-course experiment to determine the optimal time point for measuring ATF4 and CHAC1 modulation after DNL343 treatment.

  • Possible Cause 3: Low Basal ISR Activation.

    • Troubleshooting: DNL343's effect on ISR biomarkers will be most apparent when the pathway is activated. If you are not observing a significant effect, consider inducing cellular stress (e.g., with tunicamycin (B1663573) or thapsigargin) to increase the basal level of ISR activation before treating with DNL343.

Data Presentation

Table 1: Summary of Adverse Events in Phase 1 Study (Healthy Volunteers)

Adverse EventDNL343 GroupPlacebo Group
Headache ReportedReported
Fatigue ReportedReported
Dizziness ReportedReported
Nausea ReportedReported
Muscle Spasms ReportedReported
Blood CPK Increased ReportedReported
Note: Specific percentages for each adverse event are not publicly available in a comparative table format. This table reflects the types of adverse events reported in the study.

Table 2: Summary of Adverse Events in Phase 1b Study (ALS Patients)

Adverse EventDNL343 GroupPlacebo Group
Headache Most CommonNot specified
Fatigue Most CommonNot specified
Hypogeusia Most CommonNot specified
Rash 1 patient (discontinuation)Not specified
Note: A detailed quantitative breakdown of adverse event frequencies with placebo comparison is not publicly available.[3]

Experimental Protocols

1. Off-Target Liability Assessment (General Protocol)

  • Methodology: To assess the potential for off-target binding, DNL343 was screened against a panel of receptors, transporters, ion channels, and enzymes (Cerep panel).[1][2] These assays are typically radioligand binding assays for receptors and ion channels, and functional enzymatic assays for enzymes.

  • Procedure:

    • DNL343 is incubated at a standard concentration (e.g., 10 µM) with the target protein and a specific radiolabeled ligand or substrate.

    • The mixture is allowed to reach equilibrium.

    • Bound and free radioligand are separated.

    • The amount of bound radioactivity is measured.

    • The percentage of inhibition of radioligand binding or enzyme activity by DNL343 is calculated.

  • Results for DNL343: No significant off-target effects were observed.[1][2]

2. In Vivo Toxicity Assessment in Mice (General Protocol)

  • Animal Models: Optic nerve crush (ONC) model and eIF2B loss-of-function (LOF) mouse model.[1][7]

  • Dosing: DNL343 was administered via oral gavage or formulated in chow at various doses.[1][7]

  • Toxicity Endpoints:

    • Body Weight: Monitored throughout the study. No adverse effects on body weight were observed with chronic treatment.[1][7]

    • General Health: Animals were monitored for any signs of distress or adverse reactions.

    • Histopathology (in relevant studies): Tissues of interest would be collected, processed, and examined for any pathological changes. (Specific histopathology results for DNL343 toxicity are not detailed in the provided search results).

3. Measurement of ISR Biomarkers in PBMCs (General Protocol)

  • Sample Collection and Processing:

    • Collect whole blood from study participants.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash and count the isolated PBMCs.

  • Measurement of CHAC1 Gene Expression (qPCR):

    • Extract total RNA from PBMCs.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative PCR (qPCR) using primers specific for CHAC1 and a reference gene (e.g., GAPDH).

    • Calculate the relative expression of CHAC1.

  • Measurement of ATF4 Protein Expression (Western Blot):

    • Lyse PBMCs to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for ATF4 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and detect the signal.

    • Quantify the relative protein levels.

Visualizations

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Protein Translation ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Oxidative_Stress Oxidative Stress HRI HRI Oxidative_Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation promotes Global_Translation Global Protein Synthesis eIF2B->Global_Translation represses (when inhibited) DNL343 DNL343 DNL343->eIF2B activates ATF4 ATF4 ATF4_Translation->ATF4 CHAC1 CHAC1 ATF4->CHAC1 upregulates Stress_Response Stress Response Genes ATF4->Stress_Response upregulates

Caption: DNL343 mechanism of action within the Integrated Stress Response pathway.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_endpoints Key Endpoints Off_Target Off-Target Screening (Cerep Panel) Safety Safety & Tolerability (Adverse Events) Off_Target->Safety In_Vivo In Vivo Toxicity (Mouse Models) In_Vivo->Safety Phase1 Phase 1 Trial (Healthy Volunteers) Phase1->Safety Biomarkers ISR Biomarkers (ATF4, CHAC1) Phase1->Biomarkers Phase1b Phase 1b Trial (ALS Patients) Phase1b->Safety Phase1b->Biomarkers

Caption: Logical workflow for assessing DNL343 safety and on-target activity.

References

Troubleshooting

Improving DNL343 bioavailability for in vivo research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNL343 in in vivo experiments. The information provided is based on currently available prec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNL343 in in vivo experiments. The information provided is based on currently available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: How can I improve the oral bioavailability of DNL343 for my in vivo studies?

Based on published preclinical data, DNL343 is a small molecule with a desirable drug profile that includes high oral bioavailability across various species.[1][2] Therefore, improving its intrinsic bioavailability may not be necessary. Issues encountered with DNL343 exposure in vivo are more likely to stem from formulation, administration, or experimental variability. This guide provides troubleshooting strategies to ensure consistent and optimal drug exposure in your research.

Q2: What is the mechanism of action of DNL343?

DNL343 is a potent, selective, and brain-penetrant activator of the eukaryotic initiation factor 2B (eIF2B).[3][4] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors.[3][5] In several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), the ISR is overly active, leading to the formation of stress granules and impaired neuronal function.[5][6][7] DNL343 works by activating eIF2B, which in turn helps to restore normal protein synthesis, dissolve stress granules, and reduce neuronal damage.[5][8]

Q3: What are the reported pharmacokinetic (PK) parameters of DNL343?

DNL343 has been shown to have a favorable pharmacokinetic profile in preclinical studies, characterized by a long half-life that supports once-daily dosing.[1][2][8] It also demonstrates extensive distribution to the cerebrospinal fluid (CSF), indicating it effectively crosses the blood-brain barrier.[3][7][9]

Pharmacokinetic Parameters of DNL343 in Preclinical Models

SpeciesDosing RouteKey FindingsReference
MiceOral GavageUnbound concentrations in the brain were similar to those in plasma, supporting high CNS penetrance.[3][10]
MiceMedicated Chow (chronic)Dose-dependent increases in plasma and brain exposure were observed.[10]
Healthy HumansOralDemonstrated a half-life supporting once-daily dosing and extensive CSF distribution.[11]
ALS PatientsOralWell-tolerated with robust inhibition of ISR biomarkers in blood and CSF.[11]

Q4: Is DNL343 brain-penetrant?

Yes, DNL343 is designed to be a brain-penetrant small molecule.[1][2][3][4] Preclinical studies in mice have shown that unbound concentrations of DNL343 in the brain are comparable to those in the plasma.[3][10] Clinical trial data in healthy volunteers and ALS patients also confirm extensive distribution to the cerebrospinal fluid (CSF).[9][11]

Troubleshooting Guide for Inconsistent DNL343 Exposure

This guide addresses potential reasons for observing lower-than-expected or highly variable DNL343 concentrations in your in vivo experiments.

Problem: Lower than expected plasma or brain concentrations of DNL343.

Potential Cause 1: Formulation Issues

Improper formulation can lead to poor solubility, precipitation, or instability of DNL343, resulting in reduced absorption.

  • Solution: Utilize a validated formulation protocol. Below are examples of vehicle formulations that can be used for in vivo dosing.

Recommended Formulation Protocols for DNL343

ProtocolComponentsFinal ConcentrationNotes
Aqueous Suspension for Oral Gavage 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLEnsure a clear solution. Sonication may be used to aid dissolution.
Aqueous Solution with Solubilizer for Oral Gavage 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSBE-β-CD acts as a solubilizing agent.
Lipid-Based Formulation for Oral Gavage 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution should be obtained.
Chronic Dosing via Medicated Chow DNL343 mixed into standard rodent chow30-100 mg/kg of chowThis method is suitable for long-term studies and avoids gavage-related stress.

Experimental Protocol: Preparation of DNL343 for Oral Gavage (Aqueous Suspension)

  • Calculate the required amount of DNL343 and vehicle components based on the desired final concentration and dosing volume.

  • Weigh the appropriate amount of DNL343 powder.

  • Add 10% of the final volume of DMSO to the DNL343 powder and vortex until fully dissolved.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until a homogenous solution is formed.

  • Add 45% of the final volume of saline and mix thoroughly.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Visually inspect the final solution for clarity and absence of particulates before administration.

Potential Cause 2: Administration Errors

Incorrect oral gavage technique can lead to inaccurate dosing or aspiration, affecting drug absorption.

  • Solution: Ensure proper training in oral gavage techniques for the species being used. Verify the accuracy of dosing volumes and minimize stress to the animals during the procedure.

Potential Cause 3: Issues with Pharmacokinetic Sampling and Analysis

The timing of sample collection and the methods used for analysis are critical for accurately determining DNL343 concentrations.

  • Solution: Adhere to a strict timeline for blood and tissue collection post-dosing. Ensure that the analytical method (e.g., LC-MS/MS) is validated for sensitivity, linearity, and specificity for DNL343 in the relevant biological matrices.

Experimental Protocol: General Pharmacokinetic Analysis in Mice

  • Dose animals with DNL343 via the desired route of administration.

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Process blood samples to separate plasma by centrifugation.

  • For brain concentration analysis, euthanize animals at the specified time points and immediately collect the brain tissue.

  • Homogenize brain tissue in a suitable buffer.

  • Store all plasma and brain homogenate samples at -80°C until analysis.

  • Analyze DNL343 concentrations using a validated LC-MS/MS method.

Problem: High variability in DNL343 concentrations between animals.

Potential Cause 1: Animal-to-Animal Variability

Factors such as age, sex, health status, and genetic background can contribute to variability in drug metabolism and absorption.

  • Solution: Use age- and sex-matched animals in your study groups. Ensure all animals are healthy and acclimatized to the experimental conditions. Increase the number of animals per group to improve statistical power.

Potential Cause 2: Food Effects

The presence or absence of food in the gastrointestinal tract can influence the absorption of orally administered drugs.

  • Solution: Standardize the feeding schedule for all animals in the study. For acute dosing studies, consider a brief fasting period before DNL343 administration to minimize food-related variability. Note that a study has evaluated the effect of food on DNL343's pharmacokinetics.[12]

Visualizations

Signaling Pathway and Mechanism of Action

DNL343_Mechanism_of_Action cluster_Stress Cellular Stress cluster_ISR Integrated Stress Response (ISR) cluster_DNL343 DNL343 Intervention Stressors Stressors eIF2 eIF2 p-eIF2 p-eIF2 eIF2->p-eIF2 Phosphorylation eIF2B eIF2B p-eIF2->eIF2B Inhibits Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Reduced Stress Granule Formation Stress Granule Formation eIF2B->Stress Granule Formation Promotes Active eIF2B Active eIF2B DNL343 DNL343 DNL343->eIF2B Activates Restored Protein Synthesis Restored Protein Synthesis Active eIF2B->Restored Protein Synthesis Promotes Reduced Stress Granules Reduced Stress Granules Active eIF2B->Reduced Stress Granules Inhibits PK_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization DNL343 Formulation DNL343 Formulation Animal Acclimatization->DNL343 Formulation Dosing (Oral Gavage) Dosing (Oral Gavage) DNL343 Formulation->Dosing (Oral Gavage) Sample Collection Sample Collection Dosing (Oral Gavage)->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End Troubleshooting_Workflow Start Low DNL343 Exposure Observed Check Formulation Check Formulation Start->Check Formulation Review Administration Technique Review Administration Technique Check Formulation->Review Administration Technique Formulation OK Reformulate DNL343 Reformulate DNL343 Check Formulation->Reformulate DNL343 Issue Found Verify Analytical Method Verify Analytical Method Review Administration Technique->Verify Analytical Method Technique OK Retrain Staff Retrain Staff Review Administration Technique->Retrain Staff Issue Found Consider Animal Variability Consider Animal Variability Verify Analytical Method->Consider Animal Variability Method OK Revalidate Assay Revalidate Assay Verify Analytical Method->Revalidate Assay Issue Found Increase Group Size Increase Group Size Consider Animal Variability->Increase Group Size Problem Resolved Problem Resolved Consider Animal Variability->Problem Resolved Variability Addressed Reformulate DNL343->Problem Resolved Retrain Staff->Problem Resolved Revalidate Assay->Problem Resolved Increase Group Size->Problem Resolved

References

Optimization

Mitigating DNL343-induced cellular stress

Welcome to the technical support center for DNL343. This resource is intended for researchers, scientists, and drug development professionals utilizing DNL343 in their experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNL343. This resource is intended for researchers, scientists, and drug development professionals utilizing DNL343 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DNL343?

A1: DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular signaling network that regulates protein synthesis in response to various stressors.[4][5] Chronic activation of the ISR is implicated in the pathology of several neurodegenerative diseases.[6][7] By activating eIF2B, DNL343 inhibits the ISR, reverses the formation of stress granules, and aims to restore normal protein synthesis, thereby protecting neurons from stress-induced damage.[1][8]

Q2: In what experimental systems has DNL343 been tested?

A2: DNL343 has been evaluated in various preclinical and clinical settings. Preclinically, it has been tested in immortalized cell lines, iPSC-derived neurons with ALS-linked mutations, and in mouse models of neurodegeneration, such as an optic nerve crush injury model and a genetic model with an eIF2B loss-of-function mutation.[9][10][11] Clinically, DNL343 has been assessed in Phase 1 studies with healthy volunteers and Phase 1b studies in patients with Amyotrophic Lateral Sclerosis (ALS).[12][13] It has also been part of the HEALEY ALS Platform Trial (Regimen G).[14]

Q3: What are the key biomarkers to measure DNL343 target engagement and pharmacodynamic effects?

A3: Key biomarkers for assessing DNL343's effect on the Integrated Stress Response include the levels of Activating Transcription Factor 4 (ATF4) protein and the expression of its downstream target gene, CHAC1.[12] In clinical studies, DNL343 has been shown to robustly inhibit these two ISR biomarkers in peripheral blood mononuclear cells (PBMCs).[12]

Q4: What is the recommended solvent for DNL343 in vitro?

A4: For in vitro experiments, DNL343 can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What were the outcomes of the DNL343 clinical trials?

A5: In Phase 1 and 1b studies, DNL343 was found to be generally safe and well-tolerated.[12][13] These studies also demonstrated that DNL343 could effectively penetrate the central nervous system and reduce biomarkers of the Integrated Stress Response.[12][13] However, in a Phase II/III trial as part of the HEALEY ALS Platform Trial, DNL343 did not meet its primary endpoint of significantly slowing disease progression in ALS patients, though it continued to show a favorable safety profile.[15][16]

Troubleshooting Guides

Issue 1: High levels of cellular toxicity or apoptosis observed after DNL343 treatment.

Potential Cause Troubleshooting Step
DNL343 concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a wide range of concentrations and assess cell viability using an MTT or CellTiter-Glo assay.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO but without DNL343) to assess solvent effects.
Prolonged treatment duration. Optimize the treatment duration. A time-course experiment can help identify the ideal window for observing the desired effects without inducing significant cell death.
Cell line is particularly sensitive. Consider using a different cell line or primary cell type that may be less sensitive to the treatment.

Issue 2: No significant reduction in ISR biomarkers (e.g., ATF4, CHAC1) after DNL343 treatment.

Potential Cause Troubleshooting Step
Suboptimal DNL343 concentration. Increase the concentration of DNL343. Refer to published data for effective concentrations in similar experimental systems. An IC50 value of 13 nM has been reported for the inhibition of stress granule formation in H4 cells.[1]
Insufficient treatment duration. Extend the treatment duration. The reduction of ISR biomarkers may be time-dependent.
Ineffective induction of the ISR. Ensure that your positive control for ISR induction (e.g., sodium arsenite, thapsigargin) is working effectively. Measure baseline ISR activation in your untreated cells.
Issues with the biomarker detection assay. Verify the specificity and sensitivity of your antibodies for Western blotting or the efficiency of your primers for qPCR. Include appropriate positive and negative controls in your assays.

Quantitative Data Summary

Table 1: In Vitro Potency of DNL343

Cell LineStressorAssayIC50
H4 cellsSodium ArseniteTDP-43 positive stress granule formation13 nM[1]

Table 2: Pharmacodynamic Effects of DNL343 in Phase 1 Clinical Trial (Multiple Ascending Dose in Healthy Volunteers)

BiomarkerDose CohortsInhibition Range
CHAC1All MAD cohorts66–94%[12]
ATF4All MAD cohorts50–73%[12]

Experimental Protocols

1. Western Blotting for ATF4 Protein Levels

  • Cell Lysis: After DNL343 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ATF4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the ATF4 signal to the loading control.

2. qPCR for CHAC1 Gene Expression

  • RNA Extraction: Following DNL343 treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CHAC1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

  • qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of CHAC1 using the ΔΔCt method, normalizing to the reference gene.

Visualizations

DNL343_Mechanism_of_Action cluster_stress Cellular Stressors cluster_isr Integrated Stress Response (ISR) stressors e.g., Protein Misfolding, Amino Acid Deprivation, Viral Infection eif2a_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) stressors->eif2a_kinases Activate eif2a eIF2α eif2a_kinases->eif2a Phosphorylate peif2a p-eIF2α eif2b eIF2B peif2a->eif2b Inhibits atf4_translation ATF4 Translation ↑ peif2a->atf4_translation protein_synthesis Global Protein Synthesis ↓ eif2b->protein_synthesis Inhibits atf4_target_genes ATF4 Target Genes (e.g., CHAC1) ↑ atf4_translation->atf4_target_genes stress_granules Stress Granule Formation protein_synthesis->stress_granules apoptosis Apoptosis atf4_target_genes->apoptosis dnl343 DNL343 dnl343->eif2b Activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

DNL343_Experimental_Workflow cluster_assays Assessments start Start: Cell Culture (e.g., neuronal cells) induce_stress Induce ISR (e.g., Thapsigargin, Sodium Arsenite) start->induce_stress treat_dnl343 Treat with DNL343 (Dose-response and time-course) induce_stress->treat_dnl343 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_dnl343->viability western Western Blot (p-eIF2α, ATF4) treat_dnl343->western qpcr qPCR (CHAC1, GADD34) treat_dnl343->qpcr imaging Immunofluorescence (Stress Granule Markers, e.g., G3BP1) treat_dnl343->imaging analysis Data Analysis and Interpretation viability->analysis western->analysis qpcr->analysis imaging->analysis

Caption: Workflow for assessing DNL343's efficacy in mitigating cellular stress in vitro.

Troubleshooting_Flowchart start Unexpected Experimental Result q1 Is there high cellular toxicity? start->q1 q2 Is there a lack of ISR biomarker modulation? q1->q2 No sol1 1. Perform dose-response to find optimal concentration. 2. Verify final DMSO concentration is ≤ 0.1%. 3. Optimize treatment duration. q1->sol1 Yes sol2 1. Confirm ISR induction with positive controls. 2. Increase DNL343 concentration. 3. Validate antibody/primer specificity and efficiency. q2->sol2 Yes end Problem Resolved q2->end No sol1->end sol2->end

Caption: A decision tree for troubleshooting common issues with DNL343 experiments.

References

Troubleshooting

DNL343 Technical Support Center: A Guide for Long-Term Studies

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with DNL343, an investigator small molecule activator of euka...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with DNL343, an investigator small molecule activator of eukaryotic initiation factor 2B (eIF2B) that inhibits the integrated stress response (ISR).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DNL343?

A1: DNL343 is a brain-penetrant small molecule that activates eIF2B.[1][3] This activation helps to restore normal protein synthesis and mitigate cellular stress by inhibiting the integrated stress response (ISR).[4][5] The ISR is a cellular pathway that, when overactivated, is implicated in various neurodegenerative diseases.[1][2][5] By activating eIF2B, DNL343 aims to reduce the formation of stress granules and the clustering of proteins like TDP-43, potentially restoring normal nerve function.[4][6]

Q2: What are the recommended administration routes for DNL343 in long-term preclinical studies?

A2: For long-term studies in mice, DNL343 has been successfully administered through two primary routes:

  • Oral gavage: This method allows for precise, once-daily dosing.[1][3]

  • Medicated rodent chow: Formulating DNL343 in food offers a non-invasive, self-administration route suitable for chronic dosing.[1][2][3]

Q3: What is the bioavailability and CNS penetration of DNL343?

A3: DNL343 demonstrates good bioavailability and readily crosses the blood-brain barrier.[7][8] Studies in both preclinical models and humans have shown extensive distribution into the cerebrospinal fluid (CSF).[4][7] In mice, unbound concentrations of DNL343 in the brain were found to be similar to those in plasma.[2][3]

Q4: Has DNL343 been evaluated in clinical trials?

A4: Yes, DNL343 has been evaluated in Phase 1 clinical trials in healthy volunteers and participants with Amyotrophic Lateral Sclerosis (ALS).[2][6] These studies have indicated that once-daily oral dosing is well-tolerated.[4][6][8] While a subsequent large-scale trial in ALS did not meet its primary efficacy endpoints, the drug was generally well-tolerated.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in plasma/brain exposure levels between animals. 1. Inconsistent food/water intake (for medicated chow).2. Incorrect gavage technique.3. Animal stress affecting metabolism.4. Variability in individual animal metabolism.1. Monitor food and water consumption daily for each animal.2. Ensure all personnel are properly trained in oral gavage techniques.3. Acclimatize animals to handling and procedures to minimize stress.4. Increase sample size to account for biological variability.
Unexpected adverse effects or changes in animal behavior. 1. Off-target effects of the compound.2. Formulation palatability issues leading to reduced caloric intake.3. Progression of the disease model.1. Conduct a thorough literature review for known off-target effects.2. If using medicated chow, perform a palatability study with a control diet.3. Closely monitor disease progression markers and compare them to vehicle-treated controls.
Lack of efficacy in a neurodegenerative disease model. 1. Insufficient dose to achieve therapeutic concentrations in the CNS.2. Timing of treatment initiation (prophylactic vs. therapeutic).3. The disease model may not be dependent on the ISR pathway.1. Perform a dose-response study to determine the optimal therapeutic dose.2. Consider initiating treatment at different stages of disease progression.3. Validate the activation of the ISR pathway in your specific disease model.
Difficulty in detecting changes in ISR biomarkers. 1. Inappropriate tissue or time point for sample collection.2. Low sensitivity of the assay.3. Biomarker is not robustly modulated by DNL343 in the chosen model.1. Collect tissues at a time point when ISR activation is expected to be maximal.2. Optimize your assay for sensitivity and specificity.3. Measure a panel of ISR markers (e.g., ATF4, CHAC1) to get a more comprehensive picture.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with DNL343.

Table 1: DNL343 Pharmacokinetics in Mice

Administration RouteDoseTime PointUnbound Plasma ConcentrationUnbound Brain Concentration
Oral Gavage62.5 mg/kg7 hoursSimilar to brainSimilar to plasma
Medicated Chow50 mg/kg37 daysDose-dependent increaseDose-dependent increase
Medicated Chow150 mg/kg37 daysDose-dependent increaseDose-dependent increase
Medicated Chow500 mg/kg37 daysDose-dependent increaseDose-dependent increase

Data extracted from studies in wild-type mice.[3]

Table 2: DNL343 Dosing in eIF2B Mutant Mouse Model

Dosing RegimenEquivalent Oral Gavage DoseDurationKey Findings
Prophylactic (medicated chow)0.3, 1, 3, 10 mg/kg/day13 weeksDose-dependent reduction of ISR markers in the brain.[1]
Therapeutic (medicated chow)10 mg/kg/day4 weeksReversed elevated plasma biomarkers of neurodegeneration.[1]

Experimental Protocols & Visualizations

DNL343 Signaling Pathway

DNL343 acts as an activator of eIF2B, a key regulator of the Integrated Stress Response (ISR). Under conditions of cellular stress, the phosphorylation of eIF2α inhibits eIF2B, leading to a shutdown of global protein synthesis and the formation of stress granules. DNL343 enhances eIF2B activity, thereby promoting the exchange of GDP for GTP on eIF2 and restoring translation initiation.

DNL343_Signaling_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stress Cellular Stress (e.g., protein misfolding) eIF2a eIF2α Stress->eIF2a activates kinases peIF2a p-eIF2α eIF2a->peIF2a phosphorylation eIF2B eIF2B peIF2a->eIF2B inhibits Translation Protein Synthesis peIF2a->Translation represses eIF2B->Translation activates SG Stress Granule Formation Translation->SG prevents DNL343 DNL343 DNL343->eIF2B activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated translational repression.

Experimental Workflow: Chronic Dosing in a Mouse Model

This workflow outlines the key steps for a long-term study of DNL343 in a transgenic mouse model of neurodegeneration, utilizing medicated chow for administration.

Experimental_Workflow start Study Start: Pre-symptomatic Mice (e.g., 10-17 weeks old) dosing Initiate Dosing: - DNL343-formulated chow - Vehicle chow start->dosing monitoring Weekly Monitoring: - Body Weight - Food Consumption - Clinical Signs dosing->monitoring sampling Bi-weekly Plasma Collection: For PK and Biomarker Analysis monitoring->sampling Every 2 weeks endpoint Terminal Endpoint (e.g., 13 weeks of dosing) monitoring->endpoint sampling->monitoring analysis Tissue Collection & Analysis: - Brain (ISR markers, PK) - Plasma (PK, neurofilament light) - CSF (Biomarkers) endpoint->analysis

Caption: Workflow for a prophylactic long-term DNL343 study in mice.

References

Optimization

Technical Support Center: Quantification of DNL343 in Brain Tissue

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of DNL343 in brain tissu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of DNL343 in brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is DNL343 and why is its quantification in brain tissue important?

A1: DNL343 is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] This activation inhibits the integrated stress response (ISR), a cellular pathway implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3] Accurate quantification of DNL343 in brain tissue is crucial for preclinical and clinical research to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship, confirm target engagement in the CNS, and establish its therapeutic window.

Q2: What are the main challenges in quantifying DNL343 in brain tissue?

A2: The primary challenges stem from the complexity of the brain matrix. Key difficulties include:

  • Matrix Effects: The high lipid and protein content of brain tissue can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4]

  • Sample Preparation: Efficient extraction of DNL343 from the complex brain homogenate without introducing significant variability or degradation is critical. Inefficient homogenization can lead to poor recovery and reproducibility.[5][6]

  • Low Concentrations: DNL343 concentrations in the brain may be low, requiring a highly sensitive and selective analytical method.

  • Method Validation: Ensuring the bioanalytical method is robust, accurate, and precise according to regulatory guidelines (e.g., FDA) is essential for data reliability.[7][8][9]

Q3: What is the recommended analytical technique for DNL343 quantification in the brain?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DNL343 in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[10]

Q4: Is a stable isotope-labeled internal standard necessary for DNL343 quantification?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical chemical and physical properties to DNL343, ensuring it behaves similarly during sample preparation and analysis.[11] This allows for the correction of variability arising from extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.[11][12] For DNL343, an internal standard designated as DN1206 has been used in published studies.[13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of DNL343 in brain tissue.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient tissue homogenization.Ensure the homogenization method (e.g., bead beating) is optimized for brain tissue to achieve complete cell lysis. Consider evaluating different homogenization buffers and durations.[6][14]
Incomplete protein precipitation.Use a sufficient volume of ice-cold acetonitrile (B52724) or other suitable organic solvent. Ensure thorough vortexing and adequate centrifugation time and speed to effectively precipitate proteins.[5]
Analyte adsorption to labware.Use low-binding microcentrifuge tubes and pipette tips.
Suboptimal extraction solvent.The use of a methanol:water mixture has been reported for DNL343 extraction.[13] Ensure the ratio is optimized for DNL343's physicochemical properties.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Standardize all steps of the protocol, including tissue weighing, solvent addition, homogenization, and supernatant collection. Use of an automated liquid handler can improve precision.
Inconsistent internal standard addition.Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. Ensure the internal standard concentration is appropriate.[15][16][17]
Matrix effects varying between samples.Optimize the chromatographic separation to separate DNL343 from co-eluting matrix components. A stable isotope-labeled internal standard is crucial to compensate for matrix effects.[4][18]
Poor Peak Shape in Chromatogram Suboptimal mobile phase composition.Adjust the mobile phase pH and organic solvent composition to improve peak shape.
Column degradation.Use a guard column and ensure proper sample cleanup to extend the analytical column's lifespan.
Injection of residual lipids or proteins.Improve the sample cleanup procedure. Consider solid-phase extraction (SPE) for cleaner extracts if protein precipitation is insufficient.[5]
Signal Suppression or Enhancement (Matrix Effect) Co-elution of phospholipids (B1166683) or other endogenous components.Modify the LC gradient to better separate the analyte from interfering matrix components. Evaluate different chromatography columns (e.g., C18, PFP).
Insufficient sample cleanup.As mentioned, consider more rigorous cleanup methods like SPE or liquid-liquid extraction.
Use of a non-ideal internal standard.A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[11] If unavailable, a structural analog with very similar properties should be used.

Experimental Protocols

DNL343 Physicochemical and Structural Information
PropertyValueReference
Chemical Formula C₂₀H₁₉ClF₃N₃O₄[19]
Molecular Weight 457.83 g/mol [19]
CAS Number 2278265-85-1[19]
Appearance SolidN/A
Solubility Information not publicly available. Generally, solubility should be determined in relevant solvents (e.g., methanol, acetonitrile, DMSO) during method development.[20][21]
pKa Information not publicly available. pKa is crucial for predicting behavior in different pH environments and optimizing extraction and chromatography.[20][22]
LogP/LogD Information not publicly available. These values indicate lipophilicity and are important for predicting brain penetration and retention.[22][23]

Diagram: DNL343 Mechanism of Action

DNL343_Mechanism stress Cellular Stress isr Integrated Stress Response (ISR) Activation stress->isr leads to eif2a eIF2α Phosphorylation isr->eif2a eif2b_inactive eIF2B Inactivation eif2a->eif2b_inactive protein_synthesis Reduced Protein Synthesis eif2b_inactive->protein_synthesis eif2b_active eIF2B Activation eif2b_inactive->eif2b_active neurodegeneration Neurodegeneration protein_synthesis->neurodegeneration dnl343 DNL343 dnl343->eif2b_active activates homeostasis Restored Protein Synthesis & Cellular Homeostasis eif2b_active->homeostasis neuroprotection Neuroprotection homeostasis->neuroprotection Sample_Prep_Workflow start Start: Brain Tissue Sample homogenize 1. Homogenization (e.g., Bead Beater with PBS) start->homogenize add_is 2. Add Acetonitrile with Internal Standard homogenize->add_is vortex 3. Vortex add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analyze 6. LC-MS/MS Analysis supernatant->analyze Method_Validation_Flow start Method Development validation Full Method Validation (per FDA/ICH Guidelines) start->validation selectivity Selectivity & Specificity validation->selectivity matrix_effect Matrix Effect validation->matrix_effect calibration Calibration Curve & LLOQ validation->calibration accuracy Accuracy & Precision validation->accuracy stability Stability (Freeze-Thaw, Bench-Top, Long-Term) validation->stability dilution Dilution Integrity validation->dilution end Validated Method for Sample Analysis validation->end

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: DNL343 vs. PERK Inhibitors in Modulating the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stressors that disrupt protein homeostasis. While tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stressors that disrupt protein homeostasis. While transient activation of the ISR is protective, its chronic engagement is implicated in the pathogenesis of numerous neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease. Consequently, pharmacological modulation of the ISR has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to ISR modulation: activation of eIF2B by DNL343 and direct inhibition of the upstream kinase PERK.

Mechanism of Action: Distinct Points of Intervention in the ISR Pathway

The ISR converges on the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).

DNL343 , an investigational small molecule, acts as an activator of eIF2B.[1][2][3] By binding to and stabilizing the eIF2B complex, DNL343 enhances its activity, thereby counteracting the inhibitory effect of p-eIF2α.[4][5][6] This mechanism allows for the restoration of global protein synthesis and the resolution of stress granules, which are dense aggregates of proteins and RNAs that form during stress and are implicated in neurodegeneration.[1][3][7]

PERK inhibitors , on the other hand, target one of the four upstream kinases responsible for phosphorylating eIF2α. PERK (protein kinase R-like endoplasmic reticulum kinase) is activated by endoplasmic reticulum (ER) stress. By directly inhibiting the kinase activity of PERK, these small molecules prevent the phosphorylation of eIF2α, thus averting the downstream consequences of ISR activation.[8][9][10]

The fundamental difference lies in their point of intervention. DNL343 acts downstream of eIF2α phosphorylation, effectively overriding the stress signal, while PERK inhibitors act upstream, preventing the initiation of the signaling cascade from a specific stress sensor.

Signaling Pathway Diagram

ISR_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Kinases cluster_core Core ISR Mechanism cluster_downstream Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a phosphorylation eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 preferentially translates Stress_Granules Stress Granule Formation peIF2a->Stress_Granules promotes GTP_eIF2_Met_tRNAi GTP-eIF2-Met-tRNAi (Ternary Complex) eIF2B->GTP_eIF2_Met_tRNAi activates (GEF activity) Protein_Synthesis Global Protein Synthesis GTP_eIF2_Met_tRNAi->Protein_Synthesis initiates Neurodegeneration Neurodegeneration Protein_Synthesis->Neurodegeneration reduction contributes to CHOP CHOP ATF4->CHOP induces CHOP->Neurodegeneration Stress_Granules->Neurodegeneration PERK_inhibitor PERK Inhibitors PERK_inhibitor->PERK DNL343 DNL343 DNL343->eIF2B activates

Caption: The Integrated Stress Response (ISR) pathway highlighting the distinct mechanisms of DNL343 and PERK inhibitors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for DNL343 and representative PERK inhibitors. Direct comparison is challenging due to the use of different assays and models.

Table 1: In Vitro and Cellular Activity

Compound/ClassTargetAssay TypePotency (IC₅₀/EC₅₀)Source
DNL343 eIF2BStress Granule Formation (TDP-43+)~10 nM[11]
eIF2BISR Reporter Assay~10 nM[11]
ISRIB (eIF2B Activator) eIF2BGEF ActivityEC₅₀ = 0.9 nM[12]
eIF2BISR Attenuation (Cell-based)EC₅₀ = 5 nM[13]
2BAct (eIF2B Activator) eIF2BATF4-luciferase reporter assayEC₅₀ = 33 nM[14][15]
GSK2656157 (PERK Inhibitor) PERKEnzymatic AssayIC₅₀ = 0.9 nM[4]
PERKCellular PERK AutophosphorylationIC₅₀ = 10-30 nM[4]
GSK2606414 (PERK Inhibitor) PERKNot Specified-[8]

Table 2: Preclinical In Vivo Data in Neurodegeneration Models

CompoundModelKey FindingsSource
DNL343 Optic Nerve Crush (Mouse)Dose-dependent reduction of ISR markers; neuroprotection of retinal ganglion cells.[4]
eIF2B Loss-of-Function (Mouse)Prevented motor dysfunction and premature mortality; reversed neuroinflammation and neurodegeneration biomarkers.[4][6]
GSK2606414 (PERK Inhibitor) Prion Disease (Mouse)Neuroprotective, prevented cognitive deficits.[8]
Tauopathy (rTg4510 Mouse)Reduced neurodegeneration and pathogenic tau phosphorylation.[16]
SOD1G93A ALS (Mouse)Failed to produce therapeutic benefits; accelerated disease progression in males at one dose.[9][10][17]
TDP-43 Proteinopathy (Drosophila)Rescued climbing impairment.[18]
TDP-43 Proteinopathy (Primary Rat Neurons)Mitigated TDP-43 toxicity.[18][19]

Table 3: Clinical Trial Biomarker Data

CompoundTrial PhasePopulationBiomarker ChangeSource
DNL343 Phase 1Healthy Volunteers (MAD)Attenuated CHAC1 (66-94%) and ATF4 (50-73%).[20]
Phase 1b (interim)ALS PatientsAttenuated ATF4 and CHAC1.[21][22][23]
Phase 2/3 HEALEY-ALSALS PatientsNo treatment effect on neurofilament light (NfL).[1][3][24]
PERK Inhibitors N/AN/ANo clinical data available in neurodegenerative diseases.-

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and interpretation of findings.

DNL343 Optic Nerve Crush (ONC) Model

Objective: To assess the neuroprotective effects of DNL343 in an acute injury model that induces the ISR.

Experimental Workflow:

ONC_Workflow Start Start Animal_Prep Anesthetize Wild-Type Mice Start->Animal_Prep Surgery Intraorbital Optic Nerve Crush Animal_Prep->Surgery Dosing Administer DNL343 or Vehicle (Oral Gavage) Surgery->Dosing Monitoring Daily Dosing and Monitoring Dosing->Monitoring Endpoint Tissue Collection (Retina, Brain) Monitoring->Endpoint Analysis qPCR for ISR markers Immunofluorescence for Retinal Ganglion Cells Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the DNL343 optic nerve crush model.

Protocol:

  • Animals: Wild-type mice are used.

  • Anesthesia: Mice are anesthetized prior to the surgical procedure.

  • Surgical Procedure: An incision is made in the conjunctiva to expose the optic nerve. The nerve is then crushed for a specified duration using fine forceps.

  • Dosing: DNL343 or vehicle is administered orally via gavage, typically starting shortly after the injury and continuing daily.

  • Endpoints: At specified time points (e.g., 2 and 14 days post-injury), animals are euthanized, and tissues (retina and brain) are collected.

  • Analysis:

    • Quantitative PCR (qPCR): Retinal tissue is analyzed for the expression of ISR target genes (e.g., Atf4, Chac1).

    • Immunofluorescence: Retinal sections are stained with antibodies against neuronal markers (e.g., Tuj1) to quantify the survival of retinal ganglion cells.

PERK Inhibitor In Vitro Kinase Assay (TR-FRET)

Objective: To determine the in vitro potency of a compound in inhibiting PERK kinase activity.

Experimental Workflow:

PERK_Assay_Workflow Start Start Incubation Pre-incubate PERK enzyme with inhibitor Start->Incubation Reaction_Start Add eIF2α substrate and ATP Incubation->Reaction_Start Reaction Kinase Reaction (Phosphorylation) Reaction_Start->Reaction Detection Add TR-FRET Detection Reagents Reaction->Detection Measurement Measure FRET Signal (Plate Reader) Detection->Measurement Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

Caption: Workflow for a TR-FRET-based PERK kinase inhibition assay.

Protocol:

  • Reagents: Recombinant PERK kinase domain, eIF2α substrate, ATP, and the test compound (PERK inhibitor).

  • Pre-incubation: The PERK enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the eIF2α substrate and ATP.

  • Reaction Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The reaction is stopped, and time-resolved fluorescence resonance energy transfer (TR-FRET) detection reagents are added. These typically include a europium-labeled anti-phospho-eIF2α antibody (donor) and an acceptor-labeled antibody that binds to eIF2α.

  • Signal Measurement: The FRET signal is measured using a plate reader. A high signal indicates high eIF2α phosphorylation (low inhibition), and a low signal indicates low phosphorylation (high inhibition).

  • Data Analysis: The data is used to generate a dose-response curve and calculate the IC₅₀ value of the inhibitor.

Discussion and Future Perspectives

DNL343 and PERK inhibitors represent two mechanistically distinct strategies for mitigating the detrimental effects of chronic ISR activation in neurodegenerative diseases.

DNL343 offers the advantage of acting downstream of the diverse stress signals that converge on eIF2α phosphorylation. This broader mechanism of action could be beneficial in diseases where multiple stressors contribute to ISR activation. Preclinical studies in relevant disease models demonstrated neuroprotective effects.[4] However, the recent failure of DNL343 to meet its primary and secondary endpoints in the Phase 2/3 HEALEY-ALS platform trial raises significant questions about the translatability of this mechanism to clinical benefit in ALS.[1][3] The lack of effect on the neuroaxonal damage biomarker NfL is particularly noteworthy.[24] Further analysis of the clinical trial data is needed to fully understand these results.

PERK inhibitors have shown promise in preclinical models of prion disease and tauopathies, suggesting their potential in neurodegenerative conditions characterized by ER stress.[8][16] However, their efficacy in ALS models is questionable, with one study in the SOD1G93A mouse model showing a lack of benefit and even potential harm.[9][10][17] A key challenge for PERK inhibitors is the potential for on-target toxicity. PERK plays a crucial role in pancreatic β-cell function, and systemic PERK inhibition can lead to hyperglycemia.[8] Developing brain-penetrant PERK inhibitors with minimal peripheral side effects is a critical area of research.

Future Directions:

  • Head-to-Head Preclinical Studies: Directly comparing DNL343 and PERK inhibitors in the same neurodegenerative disease models would provide valuable insights into their relative efficacy and potential for synergistic effects.

  • Refined Patient Selection: A deeper understanding of the specific drivers of ISR activation in different patient subpopulations may enable the targeted application of either eIF2B activators or specific kinase inhibitors.

  • Exploration of Combination Therapies: Given their distinct mechanisms of action, combining a downstream ISR modulator like DNL343 with an upstream kinase inhibitor could offer a more comprehensive approach to controlling the ISR.

  • Development of Novel PERK Inhibitors: The development of second-generation PERK inhibitors with improved safety profiles and CNS penetration is warranted.

References

Comparative

DNL343 vs. ISRIB: A Comparative Analysis of eIF2B Activators

For Researchers, Scientists, and Drug Development Professionals The Integrated Stress Response (ISR) is a fundamental cellular signaling pathway activated by a variety of stressors, leading to a temporary shutdown of mos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a fundamental cellular signaling pathway activated by a variety of stressors, leading to a temporary shutdown of most protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). Consequently, the ISR has emerged as a promising therapeutic target. Two notable small molecules that modulate this pathway by activating the eukaryotic initiation factor 2B (eIF2B) are DNL343 and ISRIB. This guide provides a detailed comparative analysis of these two compounds, summarizing their mechanisms of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action: Targeting the Core of the Integrated Stress Response

Both DNL343 and ISRIB are activators of eIF2B, a crucial guanine (B1146940) nucleotide exchange factor that plays a pivotal role in the initiation of protein synthesis. Under cellular stress, upstream kinases phosphorylate the alpha subunit of eIF2 (eIF2α), which then competitively inhibits eIF2B activity. This leads to a global reduction in protein synthesis and the formation of stress granules, which are dense aggregates of proteins and RNAs.[1] DNL343 and ISRIB act by binding to and stabilizing the eIF2B complex, promoting its activity even in the presence of phosphorylated eIF2α.[2][3] This restores protein synthesis and leads to the dissolution of stress granules.[3][4]

ISR_Pathway Stress Cellular Stress (e.g., protein misfolding, viral infection) eIF2alpha_Kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->eIF2alpha_Kinases activate eIF2alpha eIF2α eIF2alpha_Kinases->eIF2alpha phosphorylate p_eIF2alpha p-eIF2α eIF2alpha->p_eIF2alpha eIF2B eIF2B p_eIF2alpha->eIF2B inhibits ATF4 ATF4 Translation p_eIF2alpha->ATF4 preferentially allows GTP_GDP GTP -> GDP Exchange eIF2B->GTP_GDP catalyzes Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) GTP_GDP->Ternary_Complex Protein_Synthesis Global Protein Synthesis Ternary_Complex->Protein_Synthesis initiates Stress_Granules Stress Granule Formation Protein_Synthesis->Stress_Granules reduction leads to Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes activates DNL343_ISRIB DNL343 / ISRIB DNL343_ISRIB->eIF2B activates/stabilizes Dissolution Stress Granule Dissolution DNL343_ISRIB->Dissolution Restoration Restoration of Protein Synthesis DNL343_ISRIB->Restoration

Figure 1. The Integrated Stress Response (ISR) Pathway and Mechanism of Action of DNL343 and ISRIB.

Comparative Performance Data

The following tables summarize key preclinical and clinical data for DNL343 and ISRIB.

Table 1: Pharmacokinetic and In Vitro Potency Comparison
ParameterDNL343ISRIBReference(s)
Mechanism of Action eIF2B ActivatoreIF2B Activator[2][3]
In Vitro Potency (EC50) Data not publicly available in molar units5 nM (ATF4 reporter assay in HEK293T cells)[5]
CNS Penetration High, with comparable unbound exposures in plasma and brain in mice. CSF-to-unbound plasma concentration ratio of 1.02-1.23 in humans.Excellent blood-brain barrier penetration in mice.[2][6][7][8]
Oral Bioavailability High oral bioavailability across preclinical species.Poor solubility and oral bioavailability.[2][9]
Half-life (mice) Long half-life supporting once-daily dosing.8 hours.[8][9]
Table 2: Preclinical Efficacy and Observations
FeatureDNL343ISRIBReference(s)
ISR Biomarker Reduction Dose-dependently normalized ISR markers (e.g., Chac1) in the CNS of mice.Reduced ATF4 levels in the brains of aged mice. Partial correction of Chac1 in an optic nerve crush model.[3][6][10]
Stress Granule Dissolution Prevents and reverses stress granule formation in immortalized cells and iPSC-derived neurons.Blocks and rapidly dissolves pre-formed stress granules in vitro.[2][3]
Neuroprotection Demonstrated neuroprotection in optic nerve crush and eIF2B loss-of-function mouse models.Showed neuroprotective effects in models of traumatic brain injury, Down Syndrome, and prion disease.[2][11]
Cognitive Enhancement Not extensively reported.Enhanced spatial and fear-associated learning in healthy and aged mice. Reversed cognitive deficits after traumatic brain injury.[8][12]
Direct Comparison Suggested improved potency over ISRIB in a preclinical optic nerve crush model, with a more complete rescue of ISR markers and retinal ganglion cell survival at a lower and less frequent dose.Less effective than DNL343 in the same preclinical model.[3][6]
Table 3: Clinical Trial Outcomes in ALS
AspectDNL343ISRIB (as fosigotifator)Reference(s)
Compound DNL343Fosigotifator (ABBV-CLS-7262), a derivative of ISRIB.[11][13][14][15]
Trial HEALEY ALS Platform Trial (Regimen G)HEALEY ALS Platform Trial (Regimen F)[13][14][16]
Phase Phase 2/3Phase 2/3[13][14]
Primary Endpoint Not met (did not significantly slow disease progression as measured by ALSFRS-R and survival at 24 weeks).Not met (did not significantly slow disease progression as measured by a combined analysis of function and mortality).[16]
Key Secondary Endpoints Not met (no significant difference in measures of muscle strength and respiratory function).Not met for the primary dose.[16]
Safety and Tolerability Generally safe and well-tolerated.Generally safe and well-tolerated.[16]
Noteworthy Observations Robust inhibition of ISR biomarkers (ATF4 and CHAC1) in blood samples of participants.Exploratory high dose was associated with a significant slowing of muscle strength decline in upper and lower extremities, and a trend toward slower respiratory decline.[14][15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of DNL343 and ISRIB.

Experimental Workflow

The preclinical evaluation of ISR inhibitors like DNL343 and ISRIB typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Start: Compound Synthesis in_vitro_potency In Vitro Potency & Selectivity (e.g., ATF4 Reporter Assay) start->in_vitro_potency cellular_activity Cellular Activity Assessment (Stress Granule Dissolution Assay, Western Blot for ISR markers) in_vitro_potency->cellular_activity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in Animals cellular_activity->pk_pd in_vivo_efficacy In Vivo Efficacy in Disease Models (e.g., Morris Water Maze, Neurodegeneration Models) pk_pd->in_vivo_efficacy toxicology Toxicology & Safety Studies in_vivo_efficacy->toxicology clinical_trials Clinical Trials (Phase 1, 2, 3) toxicology->clinical_trials end End: Clinical Application clinical_trials->end

References

Validation

Replicating DNL343 Preclinical Findings: A Comparative Guide to Integrated Stress Response Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the preclinical findings for DNL343, a central nervous system (CNS) penetrant small molecule activator of euk...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for DNL343, a central nervous system (CNS) penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B), with alternative strategies for modulating the Integrated Stress Response (ISR). The data presented is compiled from publicly available preclinical studies to assist researchers in evaluating and potentially replicating these findings.

Introduction to DNL343 and the Integrated Stress Response (ISR)

DNL343 is an investigational therapeutic designed to counteract the detrimental effects of chronic ISR activation, a cellular pathway implicated in a growing number of neurodegenerative diseases.[1][2] The ISR is a conserved cellular signaling network that responds to various stressors by phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor for eIF2, leading to a global reduction in protein synthesis and the formation of stress granules. While transient ISR activation is protective, chronic activation can lead to neuronal dysfunction and death. DNL343 aims to restore eIF2B activity, thereby mitigating the pathological consequences of a persistently activated ISR.[3][4]

DNL343 Preclinical Efficacy

DNL343 has been evaluated in two key preclinical models of neurodegeneration: an acute model of optic nerve crush (ONC) injury and a chronic genetic model of eIF2B dysfunction (eIF2B loss-of-function mouse).

Optic Nerve Crush (ONC) Model

The ONC model induces an acute, localized ISR activation in retinal ganglion cells (RGCs), leading to their progressive degeneration. Preclinical studies demonstrated that DNL343 confers significant neuroprotection in this model.

Key Findings:

  • Dose-dependent ISR inhibition: DNL343 demonstrated a dose-dependent reduction of ISR target gene expression in the retina following ONC.[3][5]

  • Preservation of Retinal Ganglion Cells: Treatment with DNL343 resulted in a significant and dose-dependent increase in the survival of RGCs at 14 days post-injury.[3][5]

Treatment GroupDose (mg/kg, oral, once daily)Mean RGC Survival (% of uncrushed control)[3]
Vehicle-~50%
DNL3430.75Not significantly different from vehicle
DNL3433~75%*
DNL34312~90%**

*p<0.05, **p<0.01 vs. vehicle. Data are approximated from published graphs.

eIF2B Loss-of-Function (LOF) Mouse Model

A knock-in mouse model with a pathogenic mutation in the Eif2b5 gene (R191H) recapitulates key features of Vanishing White Matter (VWM) disease, a human leukoencephalopathy caused by eIF2B mutations. These mice exhibit chronic ISR activation, progressive motor deficits, and neurodegeneration.[3][6]

Key Findings:

  • Improved Motor Function: Chronic treatment with DNL343 prevented the age-dependent decline in motor coordination and strength observed in homozygous eIF2B R191H mice.[3]

  • Reduction in Neurodegeneration and Neuroinflammation Biomarkers: DNL343 treatment significantly reduced plasma levels of neurofilament light chain (NfL), a marker of axonal damage, and glial fibrillary acidic protein (GFAP), a marker of astrogliosis.[2][3]

  • Reversal of Disease Phenotypes: Initiating DNL343 treatment after disease onset still led to a robust inhibition of the ISR and reversed the elevated levels of plasma NfL and GFAP, and prolonged survival.[1][2]

Treatment GroupPlasma NfL (relative to wild-type)[3]Plasma GFAP (relative to wild-type)[3]
eIF2B R191H (untreated)~4-5 fold increase~3-4 fold increase
eIF2B R191H + DNL343 (preventative)Near wild-type levelsNear wild-type levels
eIF2B R191H + DNL343 (interventional)Significant reduction towards wild-type levelsSignificant reduction towards wild-type levels

Data are approximated from published graphs.

Alternative ISR Modulators

eIF2B Activators (ISRIB and analogs)

ISRIB (Integrated Stress Response Inhibitor) and its orally bioavailable analog, 2BAct, are also potent activators of eIF2B.[6] Preclinical studies with these compounds have demonstrated efficacy in various models of neurological disease, including the eIF2B R191H mouse model.

Comparative Preclinical Findings for 2BAct in the eIF2B R191H Mouse Model:

  • Improved Motor Function: Similar to DNL343, long-term treatment with 2BAct prevented the progressive deterioration of motor function in eIF2B R191H mice.[6][7]

  • Myelination: 2BAct treatment prevented the loss of myelin in the corpus callosum and spinal cord of eIF2B R191H mice.[6][7]

Treatment GroupInverted Grid Hang Time (seconds)[6]Beam Crossing Foot Slips[6]
Wild-type~50-60~1-2
eIF2B R191H (untreated)~20-30~5-7
eIF2B R191H + 2BAct~50-60~1-2

Data are approximated from published graphs.

A direct comparison in the ONC model suggests DNL343 may have improved potency over ISRIB. Treatment with ISRIB at 10 mg/kg twice daily resulted in only a partial rescue of RGC survival, whereas DNL343 showed a more complete rescue at similar or lower once-daily doses.[3][5]

PERK Inhibitors

An alternative approach to dampen the ISR is to inhibit one of the upstream kinases that phosphorylates eIF2α, such as PERK (PKR-like endoplasmic reticulum kinase). Several small molecule PERK inhibitors, including GSK2606414, have been investigated preclinically.

General Preclinical Findings for PERK Inhibitors:

  • Neuroprotection: PERK inhibitors have demonstrated neuroprotective effects in various models of neurodegenerative diseases, including those of frontotemporal dementia and prion disease, by restoring global protein synthesis.

  • Toxicity Concerns: A potential limitation of PERK inhibitors is the risk of on-target toxicity, as PERK signaling is also crucial for normal cellular function.

Experimental Protocols

Optic Nerve Crush (ONC) in Mice
  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Surgical Exposure: A small incision is made in the skin lateral to the orbit. The optic nerve is carefully exposed by blunt dissection, avoiding damage to the ophthalmic artery.

  • Crush Injury: The optic nerve is crushed for a defined period (e.g., 3-5 seconds) at a specific distance from the optic nerve head using fine forceps.

  • Post-operative Care: The incision is sutured, and animals receive appropriate post-operative analgesia and care.

  • Tissue Collection and Analysis: At a predetermined time point (e.g., 14 days), eyes are enucleated, and retinas are dissected and flat-mounted. RGCs are identified by immunostaining for specific markers (e.g., Brn3a, RBPMS) and quantified by microscopy.

eIF2B Loss-of-Function (Eif2b5 R191H) Mouse Model
  • Generation: The model is a knock-in mouse line carrying a point mutation (R191H) in the Eif2b5 gene, homologous to a pathogenic human mutation.[6][8]

  • Genotyping: Animals are genotyped to identify wild-type, heterozygous, and homozygous individuals.

  • Phenotyping: Homozygous mice develop a progressive motor phenotype, including ataxia and reduced muscle strength, which can be quantified using tests such as the inverted grid hang test and the balance beam test.[6]

  • Drug Administration: DNL343 or other compounds can be administered via oral gavage or formulated in the chow.

  • Biomarker Analysis: Blood samples are collected to measure plasma levels of biomarkers such as NfL and GFAP using sensitive immunoassays (e.g., Simoa).[3]

  • Histological Analysis: Brain and spinal cord tissues can be collected for histological analysis of myelination (e.g., Luxol Fast Blue staining) and gliosis (e.g., GFAP and Iba1 immunohistochemistry).[6]

Stress Granule Formation Assay
  • Cell Culture: A suitable cell line (e.g., U2OS, HeLa) is cultured on coverslips.

  • Stress Induction: Cells are treated with a stress-inducing agent, such as sodium arsenite (e.g., 0.5 mM for 30-60 minutes), to induce stress granule formation.

  • Compound Treatment: Cells are co-treated with the stressor and the compound of interest (e.g., DNL343) or pre-treated before stress induction.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a stress granule marker (e.g., G3BP1, TIA-1).

  • Microscopy and Quantification: Stress granules are visualized using fluorescence microscopy. The number and size of stress granules per cell are quantified using image analysis software.

Visualizations

DNL343_Mechanism_of_Action stress Cellular Stress perk PERK stress->perk Activates eif2a eIF2α perk->eif2a Phosphorylates peif2a p-eIF2α eif2b eIF2B peif2a->eif2b Inhibits protein_synthesis Protein Synthesis (Reduced) eif2b->protein_synthesis Leads to sg_formation Stress Granule Formation eif2b->sg_formation Leads to restored_ps Restored Protein Synthesis eif2b->restored_ps Restores reduced_sg Reduced Stress Granules eif2b->reduced_sg Reduces dnl343 DNL343 dnl343->eif2b Activates

Caption: DNL343 activates eIF2B to counteract ISR-mediated inhibition.

Preclinical_Workflow model Neurodegeneration Model (ONC or eIF2B LOF) treatment Treatment (DNL343 or Alternative) model->treatment behavior Behavioral/Functional Assessment treatment->behavior biomarker Biomarker Analysis (NfL, GFAP, ISR genes) treatment->biomarker histology Histological Analysis (RGC counts, Myelination) treatment->histology data Data Analysis & Comparison behavior->data biomarker->data histology->data Logical_Comparison isr Integrated Stress Response (ISR) eif2b_act eIF2B Activation (DNL343, ISRIB) isr->eif2b_act Targets downstream component perk_inh PERK Inhibition (GSK2606414) isr->perk_inh Targets upstream kinase neuroprotection Neuroprotection eif2b_act->neuroprotection perk_inh->neuroprotection toxicity Potential for On-Target Toxicity perk_inh->toxicity

References

Comparative

Independent Validation of DNL343's Mechanism of Action: A Comparative Guide to Integrated Stress Response Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of DNL343, an investigational agent targeting the Integrated Stress Response (ISR), with other therapeutic alter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNL343, an investigational agent targeting the Integrated Stress Response (ISR), with other therapeutic alternatives. The information presented is supported by experimental data from preclinical and clinical studies to aid in the independent validation of its mechanism of action.

Introduction to the Integrated Stress Response (ISR) and Therapeutic Intervention

The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions, such as protein misfolding, nutrient deprivation, and viral infections. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis to conserve resources and promote cellular recovery. However, chronic ISR activation is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), by contributing to the formation of toxic protein aggregates and neuronal cell death.[1]

Pharmacological modulation of the ISR represents a promising therapeutic strategy. This can be achieved through several mechanisms:

  • Activation of eIF2B: eIF2B is a guanine (B1146940) nucleotide exchange factor that is inhibited by phosphorylated eIF2α. Small molecules that activate eIF2B can overcome the translational block and restore protein synthesis.

  • Inhibition of eIF2α Kinases: Four kinases (PERK, GCN2, PKR, and HRI) phosphorylate eIF2α. Inhibiting these kinases can prevent the initiation of the ISR.

  • Modulation of eIF2α Phosphatases: The dephosphorylation of eIF2α is carried out by phosphatases. Modulating the activity of these phosphatases can either prolong or shorten the ISR.

This guide focuses on DNL343, a central nervous system (CNS)-penetrant small molecule activator of eIF2B, and compares its performance with other ISR modulators.

DNL343: Mechanism of Action and Experimental Data

DNL343 is an investigational drug designed to activate eIF2B, thereby inhibiting the ISR and its downstream pathological consequences.[2][3] It has been evaluated in preclinical models and clinical trials for neurodegenerative diseases.

Preclinical Data

DNL343 has demonstrated neuroprotective effects in two key mouse models of neurodegeneration.[4][5][6]

  • Optic Nerve Crush (ONC) Model: This model induces acute injury and subsequent retinal ganglion cell (RGC) death, processes in which the ISR is implicated.[7] Treatment with DNL343 in this model led to a dose-dependent reduction in ISR-induced gene expression and significant neuroprotection of RGCs.[5][8]

  • eIF2B Loss-of-Function (LOF) Mouse Model: This genetic model mimics chronic ISR activation and presents with motor dysfunction. DNL343 treatment in these mice prevented motor deficits and neurodegeneration.[4][9][10]

Clinical Data

DNL343 has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and ALS patients, respectively.[11][12][13]

  • Pharmacokinetics: DNL343 demonstrated good CNS penetration with a plasma half-life supporting once-daily oral dosing.[11][12] The cerebrospinal fluid (CSF) to unbound plasma concentration ratio was found to be between 0.66 and 1.23.[11][13]

  • Pharmacodynamics: DNL343 showed robust target engagement, significantly reducing the ISR biomarkers CHAC1 (66-94% attenuation) and ATF4 (50-73% attenuation) in peripheral blood mononuclear cells (PBMCs) of healthy volunteers in multiple ascending dose cohorts.[11][12] Similar levels of biomarker inhibition were observed in ALS patients.[14]

  • Safety: DNL343 was generally well-tolerated in these early-phase trials.[14]

However, in the larger Phase 2/3 HEALEY ALS Platform Trial, DNL343 did not meet its primary endpoints for function and survival in patients with ALS.[15][16]

Comparative Analysis with Alternative ISR Modulators

Several other compounds targeting the ISR have been investigated, providing a basis for comparison with DNL343.

eIF2B Activators
  • Fosigotifator (B12388650) (ABBV-CLS-7262): Similar to DNL343, fosigotifator is an eIF2B activator.[4][17] Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in eIF2B, showed that fosigotifator could blunt the ISR and improve motor function.[18][19] However, like DNL343, fosigotifator also failed to meet its primary endpoints in the HEALEY ALS Platform Trial.[5][20]

  • ISRIB (Integrated Stress Response Inhibitor): ISRIB is a potent and well-characterized small molecule that enhances eIF2B activity. It has an in vitro IC50 of 5 nM for reversing the effects of eIF2α phosphorylation.[21] Preclinical studies have shown its efficacy in models of traumatic brain injury and age-related cognitive decline.[9][22]

PERK Inhibitors
  • GSK2606414: This is a potent and selective inhibitor of PERK, one of the eIF2α kinases. In preclinical models of Parkinson's disease and frontotemporal dementia, GSK2606414 has shown neuroprotective effects.[1][15][23] However, concerns about off-target effects and potential toxicity have been raised.[23]

eIF2α Phosphatase Modulators
  • Salubrinal, Guanabenz, and Sephin1: These compounds modulate the dephosphorylation of eIF2α. Salubrinal and Guanabenz inhibit the phosphatase complex, thereby prolonging eIF2α phosphorylation and the ISR, which can be protective in certain contexts.[24][25][26] Sephin1 is a selective inhibitor of the regulatory subunit of the phosphatase complex (PPP1R15A) and has shown neuroprotective effects in models of ALS and multiple sclerosis.[20][27][28]

Quantitative Data Summary

CompoundTargetMechanism of ActionKey Preclinical/Clinical Data
DNL343 eIF2BActivatorPreclinical: Dose-dependent neuroprotection in ONC and eIF2B LOF mouse models.[4][5] Clinical (Phase 1): Reduction of ISR biomarkers CHAC1 (66-94%) and ATF4 (50-73%).[11][12] Clinical (Phase 2/3): Did not meet primary endpoints in ALS.[15][16]
Fosigotifator eIF2BActivatorPreclinical: Improved motor function in a VWM mouse model.[18][19] Clinical (Phase 2/3): Did not meet primary endpoints in ALS.[5][20]
ISRIB eIF2BActivatorIn vitro: IC50 = 5 nM for ISR inhibition.[21] Preclinical: Cognitive improvement in TBI and aging models.[9][22]
GSK2606414 PERKInhibitorPreclinical: Neuroprotection in Parkinson's and frontotemporal dementia models.[1][23]
Salubrinal eIF2α PhosphataseInhibitorPreclinical: Neuroprotection in traumatic brain injury models.[25][26]
Guanabenz eIF2α PhosphataseInhibitorPreclinical: Neuroprotection in Parkinson's disease models.[24]
Sephin1 PPP1R15AInhibitorPreclinical: Improved motor neuron survival in ALS models.[20][27]

Experimental Protocols

Optic Nerve Crush (ONC) Model

The ONC model is a widely used experimental procedure to induce acute axonal injury and subsequent retinal ganglion cell (RGC) death, mimicking features of traumatic optic neuropathy and glaucoma.[2][3][17][22][29]

Methodology:

  • Anesthesia: Mice are deeply anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Exposure: A small incision is made in the conjunctiva to expose the optic nerve. The orbital muscles are gently retracted to provide a clear view of the nerve.

  • Nerve Crush: The optic nerve is crushed for a defined period (e.g., 3-5 seconds) at a specific distance from the eyeball (e.g., 1-2 mm) using fine, self-closing forceps. Care is taken to avoid damaging the ophthalmic artery.

  • Post-operative Care: The conjunctiva is sutured, and appropriate analgesics and antibiotics are administered.

  • Outcome Measures:

    • RGC Survival: RGCs are typically quantified 1-2 weeks post-injury. This can be done by retrograde labeling of RGCs with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus prior to the crush, followed by counting labeled cells in retinal flat mounts.

    • Axonal Degeneration: The extent of axonal damage can be assessed by histology and immunohistochemistry of optic nerve sections.

    • ISR Biomarker Analysis: Retinal tissue is collected at various time points post-crush to measure the expression of ISR-related genes (e.g., Atf4, Chac1) and proteins via qPCR and Western blotting, respectively.

Measurement of ISR Biomarkers (ATF4 and CHAC1) in PBMCs

This protocol describes the methodology used to assess the pharmacodynamic effects of DNL343 in clinical trials.[11]

Methodology:

  • Blood Collection: Whole blood is collected from study participants at specified time points.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Stimulation (Optional): In some assays, PBMCs may be stimulated in vitro with a stress-inducing agent to activate the ISR before measuring biomarker levels.

  • Measurement of ATF4 Protein:

    • Cell Lysis: PBMCs are lysed to extract total protein.

    • Western Blotting or ELISA: The concentration of ATF4 protein in the cell lysates is quantified using a specific antibody-based method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Measurement of CHAC1 Gene Expression:

    • RNA Extraction: Total RNA is extracted from the PBMCs.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The expression level of the CHAC1 gene is quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene.

Visualizations

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation_initiation Translation Initiation cluster_response Cellular Response cluster_therapeutics Therapeutic Intervention Points stress Protein Misfolding, Nutrient Deprivation, Viral Infection PERK PERK stress->PERK activate GCN2 GCN2 stress->GCN2 activate PKR PKR stress->PKR activate HRI HRI stress->HRI activate eIF2a eIF2α PERK->eIF2a phosphorylate GCN2->eIF2a phosphorylate PKR->eIF2a phosphorylate HRI->eIF2a phosphorylate p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially allows protein_synthesis Protein Synthesis eIF2B->protein_synthesis enables stress_response_genes Stress Response Gene Expression ATF4->stress_response_genes apoptosis Apoptosis (Chronic Stress) stress_response_genes->apoptosis DNL343 DNL343 (eIF2B Activator) DNL343->eIF2B activates PERK_inhibitor PERK Inhibitors PERK_inhibitor->PERK inhibits Phosphatase_modulator eIF2α Phosphatase Modulators Phosphatase_modulator->p_eIF2a modulates dephosphorylation ONC_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Treatment & Analysis cluster_readouts Outcome Measures retrograde_labeling Retrograde Labeling of RGCs (e.g., Fluoro-Gold) anesthesia Anesthesia retrograde_labeling->anesthesia expose_nerve Surgical Exposure of Optic Nerve anesthesia->expose_nerve crush_nerve Optic Nerve Crush (e.g., 3-5 seconds) expose_nerve->crush_nerve treatment Drug Administration (e.g., DNL343) crush_nerve->treatment analysis Tissue Collection & Analysis (1-2 weeks post-crush) treatment->analysis rgc_survival RGC Survival Quantification analysis->rgc_survival axonal_degeneration Axonal Degeneration Assessment analysis->axonal_degeneration isr_biomarkers ISR Biomarker Analysis analysis->isr_biomarkers

References

Safety & Regulatory Compliance

Safety

Proper Disposal of DNL343: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials is paramount. This document provides essential guidance on the disposal procedures for DNL343...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials is paramount. This document provides essential guidance on the disposal procedures for DNL343, a potent, selective, and orally active activator of eukaryotic initiation factor 2B (eIF2B).

While DNL343 is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] The following procedures are based on general best practices for non-hazardous chemical waste. However, it is imperative to consult and follow your institution's specific environmental health and safety (EHS) guidelines and local regulations.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling DNL343 are familiar with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, refer to the following first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR. Avoid mouth-to-mouth resuscitation.
Skin Contact Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Remove contact lenses if present. Seek prompt medical attention.
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Step-by-Step Disposal Procedures

The proper disposal method for DNL343 depends on its physical state (solid or liquid solution) and the nature of the contaminated materials.

Step 1: Segregation of Waste

Proper waste segregation is the first critical step. Keep DNL343 waste separate from hazardous chemical, radioactive, and biological waste streams.

Step 2: Disposal of Solid DNL343 Waste

For pure, solid DNL343 or materials lightly contaminated with it (e.g., weighing paper, gloves):

  • Containment: Place the solid waste in a securely sealed, clearly labeled container.

  • Labeling: The label should clearly identify the contents as "Non-Hazardous Waste: DNL343".

  • Disposal: Dispose of the container in the regular laboratory trash destined for the sanitary landfill. Do not place chemical waste in common area or office trash bins.

Step 3: Disposal of Liquid DNL343 Solutions

For solutions containing DNL343:

  • Absorption: Absorb the liquid solution with a non-reactive, absorbent material such as diatomite or universal binders.[1]

  • Containment: Place the absorbent material into a sealed and appropriately labeled container.

  • Disposal: Dispose of the container as solid waste in the regular laboratory trash.

Sanitary Sewer Disposal: In some jurisdictions and institutions, the disposal of small quantities of non-hazardous, water-soluble liquids down the sanitary sewer may be permissible. However, this requires prior approval from your institution's EHS department. If approved, flush with a large volume of water (at least 20 parts water to 1 part solution).

Step 4: Decontamination of Surfaces and Equipment
  • Cleaning: Decontaminate surfaces and non-disposable equipment that have come into contact with DNL343 by scrubbing with alcohol.[1]

  • Residue Disposal: The materials used for decontamination (e.g., alcohol-soaked wipes) should be disposed of as solid waste.

Step 5: Disposal of Empty Containers
  • Rinsing: Triple rinse empty containers that held DNL343 with a suitable solvent (e.g., alcohol or water).

  • Label Defacement: Deface or remove the original label to prevent misidentification.

  • Disposal: Dispose of the rinsed and defaced container in the regular trash or recycling, in accordance with your facility's procedures.

DNL343 Signaling Pathway and Mechanism of Action

DNL343 is an activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling pathway activated by various stressors, such as viral infection, amino acid deprivation, and endoplasmic reticulum stress. Chronic activation of the ISR is implicated in several neurodegenerative diseases.

Under cellular stress, specific kinases phosphorylate the α-subunit of eIF2, which then acts as a competitive inhibitor of eIF2B. This inhibition leads to a general shutdown of protein synthesis but allows for the selective translation of stress-response proteins, such as ATF4. DNL343 works by binding to and activating eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.

DNL343_Mechanism_of_Action stress Cellular Stress (e.g., ER Stress, Amino Acid Deprivation) eif2a_kinases eIF2α Kinases (PERK, GCN2, etc.) stress->eif2a_kinases eif2a_p Phosphorylated eIF2α eif2a_kinases->eif2a_p P eif2b eIF2B eif2a_p->eif2b Inhibits atf4 ATF4 Translation eif2a_p->atf4 Promotes protein_synthesis Global Protein Synthesis eif2b->protein_synthesis Activates dnl343 DNL343 dnl343->eif2b Activates stress_response Stress Response atf4->stress_response

Caption: Mechanism of action of DNL343 in the Integrated Stress Response pathway.

References

Handling

Essential Safety and Logistical Information for Handling DNL343

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling investigational compounds like DNL343. This document provides essential, immediate safety...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling investigational compounds like DNL343. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of DNL343 in a laboratory setting.

Properties and Safety Overview

DNL343 is a potent, selective, orally active, and brain-penetrant activator of eukaryotic initiation factor 2B (eIF2B).[1] It is designed to inhibit the integrated stress response (ISR) in the central nervous system.[1][2] While a material safety data sheet indicates that DNL343 is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed.[3]

PropertyInformationSource
Chemical Name DNL343[1][2]
CAS Number 2278265-85-1[1][2]
Molecular Formula C20H19ClF3N3O4[2]
Purity >98% (HPLC)[2]
Primary Hazard Not classified as a hazardous substance.[3]
Storage Store at -20°C.[2]
Stability ≥ 2 years at -20°C.[2]
Personal Protective Equipment (PPE) and Handling

When handling DNL343, the following personal protective equipment should be used to minimize exposure, even in the absence of a formal hazard classification.

  • Eye Protection: Wear chemical safety goggles or glasses. An eye-wash station should be readily accessible.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Not typically required under normal handling conditions.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation or ingestion.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes and seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure thorough flushing. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[3]

Spill and Disposal Procedures

Spill Containment: In the event of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]

Decontamination: Decontaminate surfaces and equipment that have come into contact with DNL343 by scrubbing them with alcohol.[3]

Disposal: Dispose of all contaminated materials, including absorbent materials and used PPE, in accordance with local, state, and federal regulations for chemical waste.[3]

Mechanism of Action and Experimental Protocols

DNL343 is an activator of eIF2B, a key regulator of the Integrated Stress Response (ISR).[4][5] The ISR is a cellular signaling pathway activated by various stressors that, when chronically active, can contribute to neurodegeneration.[6][7] DNL343 is designed to inhibit this overactive response, thereby preventing or slowing disease progression associated with stress granule formation and TDP-43 aggregation, a pathological hallmark in nearly all individuals with Amyotrophic Lateral Sclerosis (ALS).[4][8]

DNL343_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_pathology Neurodegenerative Pathology Cellular Stress Cellular Stress ISR Activation ISR Activation Cellular Stress->ISR Activation eIF2B Inactivation eIF2B Inactivation ISR Activation->eIF2B Inactivation Protein Synthesis Reduction Protein Synthesis Reduction eIF2B Inactivation->Protein Synthesis Reduction Stress Granule Formation Stress Granule Formation Protein Synthesis Reduction->Stress Granule Formation TDP-43 Aggregation TDP-43 Aggregation Stress Granule Formation->TDP-43 Aggregation Neuronal Death Neuronal Death TDP-43 Aggregation->Neuronal Death DNL343 DNL343 DNL343->eIF2B Inactivation Inhibits

Figure 1: DNL343 Mechanism of Action in the Integrated Stress Response Pathway.
Key Experimental Protocols

DNL343 has been evaluated in various preclinical models to assess its efficacy in mitigating neurodegeneration. Below are summaries of key experimental designs.

In Vivo Optic Nerve Crush (ONC) Model:

This model is used to induce an acute ISR-driven neurodegeneration.[7]

  • Animal Model: Wild-type mice.

  • Procedure: An optic nerve crush procedure is performed.

  • DNL343 Administration: DNL343 is administered once daily via oral gavage, with the initial dose given three hours after the ONC procedure.[7]

  • Endpoint Analysis: Tissues (retinas) are collected at 2 or 14 days post-procedure for analysis.[7] Gene expression analysis is performed on the collected retinal tissue.[6][7]

ONC_Experimental_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Optic Nerve Crush (ONC) in Wild-Type Mice B DNL343 Administration (Oral Gavage) A->B 3 hours post-procedure C Tissue Collection (Retina) at Day 2 or 14 B->C Daily Dosing D RNA Isolation from Retina C->D E Reverse Transcription to cDNA D->E F Gene Expression Analysis E->F

Figure 2: Workflow for the In Vivo Optic Nerve Crush (ONC) Experimental Model.

In Vivo eIF2B Loss-of-Function (LOF) Model:

This model exhibits chronic ISR activation and is used to study diseases like Vanishing White Matter Disease (VWMD).[2][6]

  • Animal Model: eIF2B loss-of-function (LOF) mutant mice.[1][2]

  • DNL343 Administration: DNL343 is mixed in the food and administered for a specified period (e.g., 4 weeks).[1]

  • Endpoint Analysis: The study assesses the restoration of normal weight gain and the reduction of elevated ISR transcript expression in the brain.[1] Plasma biomarkers of neuroinflammation and neurodegeneration are also analyzed.[6][7]

In Vitro Stress Granule Formation Assay:

This assay is used to determine the potency of DNL343 in inhibiting the formation of stress granules.

  • Cell Line: H4 cells.[1]

  • Procedure: Cells are stressed with sodium arsenite to induce the formation of TDP-43 positive stress granules.[1]

  • DNL343 Treatment: Cells are treated with varying concentrations of DNL343 (e.g., 0-10 µM) for 2 hours.[1]

  • Endpoint Analysis: The inhibition of stress granule formation is measured to determine the IC50 value, which for DNL343 is 13 nM.[1]

References

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